Monoethylglycinexylidide
Beschreibung
RN given refers to unlabeled parent cpd; metabolite of xylocaine; structure
Eigenschaften
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-4-13-8-11(15)14-12-9(2)6-5-7-10(12)3/h5-7,13H,4,8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMRXPASUROZGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)NC1=C(C=CC=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60228006 | |
| Record name | Monoethylglycinexylidide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60228006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56320465 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
7728-40-7 | |
| Record name | Monoethylglycinexylidide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7728-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monoethylglycinexylidide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007728407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monoethylglycinexylidide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60228006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORLIDOCAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8Q99HC770 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Monoethylglycinexylidide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060656 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
monoethylglycinexylidide chemical structure and properties
An In-depth Technical Guide to Monoethylglycinexylidide (MEGX)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (MEGX), also known as Norlidocaine, is the primary and pharmacologically active metabolite of the widely used local anesthetic and antiarrhythmic drug, lidocaine (B1675312).[1][2] It is formed in the liver through oxidative N-deethylation, a process primarily mediated by the cytochrome P450 enzymes, CYP3A4 and CYP1A2.[3][4] The rate of MEGX formation serves as a sensitive and valuable biomarker for hepatic function, finding clinical application in assessing the health of the liver, particularly in the contexts of chronic liver disease and liver transplantation.[5][6] While its pharmacological actions are similar to lidocaine, it is generally considered to be less potent.[3][7] This guide provides a comprehensive overview of the chemical structure, properties, metabolism, and analytical methodologies related to MEGX.
Chemical Structure and Properties
MEGX is an amino acid amide derivative formed from the components 2,6-dimethylaniline (B139824) and N-ethylglycine.[2][8]
Chemical Structure:
Figure 1: 2D Chemical Structure of this compound
Physicochemical Properties
The following tables summarize the key physicochemical properties of this compound and its commonly used hydrochloride salt.
Table 1: Physicochemical Properties of this compound (Free Base)
| Property | Value | Reference(s) |
| IUPAC Name | N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide | [2] |
| Synonyms | Norlidocaine, MEGX, Ethylglycylxylidide | [2][8] |
| CAS Number | 7728-40-7 | [8] |
| Molecular Formula | C₁₂H₁₈N₂O | [2] |
| Molecular Weight | 206.28 g/mol | [2] |
| Appearance | White to beige powder/solid | [8] |
| Boiling Point | 335.6 ± 30.0 °C (Predicted) | [8] |
| Density | 1.047 ± 0.06 g/cm³ (Predicted) | [8] |
| Water Solubility | 10 mg/mL | [8] |
| Solubility (pH 7.4) | 25.2 µg/mL | [2] |
| pKa | 8.04 (Predicted) | [8] |
Table 2: Properties of this compound Hydrochloride
| Property | Value | Reference(s) |
| CAS Number | 7729-94-4 | [4][5] |
| Molecular Formula | C₁₂H₁₈N₂O • HCl | [4] |
| Formula Weight | 242.7 g/mol | [4] |
| Melting Point | 242-245 °C | [8] |
| Solubility | DMF: 1 mg/mL, DMSO: 5 mg/mL, Ethanol: 2 mg/mL, PBS (pH 7.2): 5 mg/mL | [4] |
Metabolism and Pharmacokinetics
MEGX is the initial and major metabolite in the biotransformation of lidocaine.[3] The metabolic cascade is a critical aspect of lidocaine's pharmacokinetics and toxicology.
Metabolic Pathway
Lidocaine is rapidly metabolized in the liver, with approximately 90% of the parent drug being converted. The primary pathway is N-dealkylation, which produces MEGX. This reaction is catalyzed mainly by CYP3A4 and, to a lesser extent, CYP1A2. MEGX is an active metabolite, possessing antiarrhythmic and convulsant properties, although it is about 80-90% as potent as lidocaine.[1][7] MEGX is subsequently metabolized further via a second N-dealkylation to the inactive metabolite, glycinexylidide (B194664) (GX).[1]
References
- 1. Lidocaine - Wikipedia [en.wikipedia.org]
- 2. This compound | C12H18N2O | CID 24415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound formation measurement as a hepatic function test to assess severity of chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and safety of lidocaine and this compound in liposuction: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | 7728-40-7 [chemicalbook.com]
Synthesis of Monoethylglycinexylidide (MEGX) Analytical Standard: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of monoethylglycinexylidide (MEGX), a primary metabolite of the local anesthetic lidocaine (B1675312). MEGX serves as a crucial analytical standard for pharmacokinetic studies, therapeutic drug monitoring, and as a biomarker for hepatic function. This document outlines a detailed two-step synthetic pathway, including experimental protocols for the synthesis of the key intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide, and its subsequent reaction with ethylamine (B1201723) to yield MEGX. Furthermore, this guide details purification methods and provides a summary of analytical characterization techniques and expected data for the synthesized standard.
Introduction
This compound (MEGX) is the principal N-deethylated metabolite of lidocaine, formed in the liver by cytochrome P450 enzymes. Its formation and clearance are sensitive indicators of hepatic blood flow and microsomal function, making it a valuable biomarker in clinical diagnostics, particularly in the assessment of liver function and for monitoring patients undergoing liver transplantation. Accurate quantification of MEGX in biological matrices is therefore essential. The availability of a high-purity analytical standard is a prerequisite for the development and validation of sensitive and specific analytical methods, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), used for these purposes.
This guide presents a robust and reproducible method for the synthesis of MEGX with a purity suitable for use as an analytical reference standard.
Synthesis Pathway
The synthesis of this compound is accomplished through a two-step process, commencing with the acylation of 2,6-dimethylaniline (B139824), followed by nucleophilic substitution with ethylamine.
Figure 1: Two-step synthesis pathway for this compound (MEGX).
Experimental Protocols
Step 1: Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide
This procedure details the synthesis of the key intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide, from 2,6-dimethylaniline and chloroacetyl chloride.
Materials:
-
2,6-Dimethylaniline
-
Chloroacetyl chloride
-
Glacial acetic acid
-
Sodium acetate (B1210297)
-
Deionized water
Procedure:
-
In a flask equipped with a magnetic stirrer and under a fume hood, dissolve 2,6-dimethylaniline in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add chloroacetyl chloride to the cooled solution while stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.
-
In a separate beaker, prepare a solution of sodium acetate in deionized water.
-
Slowly add the sodium acetate solution to the reaction mixture. A precipitate of 2-chloro-N-(2,6-dimethylphenyl)acetamide will form.
-
Continue stirring the mixture for one hour.
-
Collect the precipitate by vacuum filtration and wash the filter cake thoroughly with cold deionized water to remove any residual acetic acid and salts.
-
Dry the product, a white to off-white solid, under vacuum.
Expected Yield: 85-95%
Step 2: Synthesis of this compound (MEGX)
This protocol describes the N-alkylation of the intermediate with ethylamine to produce MEGX.
Materials:
-
2-Chloro-N-(2,6-dimethylphenyl)acetamide
-
Ethylamine (as a solution in a suitable solvent, e.g., THF or as a neat liquid)
-
Toluene
-
Sodium carbonate (or another suitable base)
-
Deionized water
-
Anhydrous sodium sulfate
-
Hexanes (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloro-N-(2,6-dimethylphenyl)acetamide in toluene.
-
Add a suitable base, such as sodium carbonate, to the suspension.
-
Add an excess of ethylamine to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove any inorganic salts.
-
Wash the filtrate with deionized water to remove any remaining salts and unreacted ethylamine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.
Purification of this compound (MEGX)
To achieve the high purity required for an analytical standard, the crude MEGX should be purified. Recrystallization is a suitable method.
Procedure:
-
Dissolve the crude MEGX product in a minimal amount of a hot solvent, such as hexanes or an ethanol/water mixture.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified MEGX crystals under vacuum.
Expected Overall Yield: 60-75% (based on the two steps)
Analytical Characterization
The identity and purity of the synthesized MEGX analytical standard should be confirmed using a combination of spectroscopic and chromatographic techniques.
Data Presentation
| Parameter | Expected Value |
| Chemical Name | N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide |
| Synonyms | This compound, Norlidocaine |
| CAS Number | 7728-40-7 |
| Molecular Formula | C₁₂H₁₈N₂O |
| Molecular Weight | 206.28 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally |
| Purity (HPLC) | ≥ 98% |
| ¹H NMR (Predicted) | See Table 2 for predicted chemical shifts |
| ¹³C NMR (Predicted) | See Table 3 for predicted chemical shifts |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 207.15 |
Table 1: Physicochemical and Purity Data for this compound (MEGX).
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | m | 3H | Aromatic protons |
| ~3.4 | s | 2H | -C(=O)-CH₂-N- |
| ~2.8 | q | 2H | -N-CH₂-CH₃ |
| ~2.2 | s | 6H | Aromatic -CH₃ |
| ~1.1 | t | 3H | -N-CH₂-CH₃ |
Table 2: Predicted ¹H NMR Spectral Data for MEGX. Note: These are predicted values and should be confirmed by experimental data.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~172 | -C=O (Amide) |
| ~135 | Aromatic C (quaternary, C-N) |
| ~134 | Aromatic C (quaternary, C-CH₃) |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~55 | -C(=O)-CH₂-N- |
| ~45 | -N-CH₂-CH₃ |
| ~18 | Aromatic -CH₃ |
| ~15 | -N-CH₂-CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data for MEGX. Note: These are predicted values and should be confirmed by experimental data.
Experimental Workflow for Characterization
Figure 2: Workflow for the analytical characterization of synthesized MEGX.
Conclusion
This technical guide provides a detailed and actionable framework for the synthesis and characterization of this compound (MEGX) as an analytical standard. By following the outlined two-step synthesis, purification, and analytical characterization procedures, researchers, scientists, and drug development professionals can reliably produce high-purity MEGX. The availability of this in-house synthesized standard will facilitate accurate and precise quantification of this important lidocaine metabolite in various research and clinical applications, ultimately contributing to a better understanding of lidocaine's pharmacokinetics and the assessment of hepatic function.
An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Monoethylglycinexylidide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoethylglycinexylidide (MEGX) is the primary and pharmacologically active metabolite of the widely used local anesthetic and antiarrhythmic drug, lidocaine (B1675312).[1][2] Possessing 80% to 90% of the anesthetic and antiarrhythmic potency of its parent compound, MEGX is a significant contributor to both the therapeutic and potential toxic effects of lidocaine administration.[1] A thorough understanding of its pharmacokinetic profile and bioavailability is therefore crucial for optimizing lidocaine therapy and for the development of new chemical entities that may be metabolized to MEGX. This guide provides a comprehensive overview of the current scientific knowledge regarding the pharmacokinetics and bioavailability of MEGX, including its metabolic formation, distribution, and elimination, as well as the analytical methodologies used for its quantification.
Metabolism and Formation of this compound
MEGX is formed in the liver through the N-deethylation of lidocaine. This metabolic conversion is primarily catalyzed by the cytochrome P450 enzymes CYP1A2 and CYP3A4.[2] Following its formation, MEGX can be further metabolized via deethylation to the inactive metabolite glycinexylidide (B194664) (GX).[2]
Caption: Metabolic pathway of lidocaine to MEGX and GX.
Pharmacokinetics of this compound
The pharmacokinetic properties of MEGX have been investigated in various species, primarily following the administration of lidocaine. The data presented below summarizes key pharmacokinetic parameters of MEGX observed in these studies.
Pharmacokinetic Parameters of MEGX in Humans (following Lidocaine Administration)
| Parameter | Value | Study Context |
| Peak Plasma Concentration (Cmax) | Comparable to lidocaine concentrations following oral lidocaine administration.[3] | Following oral administration of 100, 300, and 500 mg lidocaine hydrochloride monohydrate.[3] |
| Time to Peak (Tmax) | 8 to 28 hours (for lidocaine + MEGX) | Following infiltration of 19.9 to 27.6 mg/kg lidocaine during liposuction.[1] |
| Area Under the Curve (AUC) | Dose-normalized AUC is constant and independent of the route of lidocaine administration (IV or oral).[3] | Following intravenous and oral administration of lidocaine.[3] |
Pharmacokinetic Parameters of MEGX in Animals (following Lidocaine Administration)
| Species | Route of Lidocaine Administration | Dose of Lidocaine | MEGX Cmax | MEGX Tmax | MEGX Half-life (t½) |
| Cats (Awake) | Intravenous | 2 mg/kg | 230 ± 23 ng/mL | 30 minutes | ~1.3 hours[1] |
| Cats (Isoflurane Anesthetized) | Intravenous | 2 mg/kg | 87 ± 21 ng/mL[1] | 19 ± 9.5 minutes[1] | ~1.3 hours[1] |
| Goat Kids | Subcutaneous | 1% lidocaine (0.5 mL per site) | 0.31 ± 0.32 µg/mL | 1.53 ± 0.61 hours | 3.19 ± 1.21 hours[4] |
| Horses | Intravenous | 100 mg | - | - | Elimination micro-constant (Ke) = 1.69 (1.03-1.99)/hr |
| Horses | Subcutaneous | 200 mg | - | - | Ke = 1.13 (0.69-1.33)/hr |
Bioavailability of this compound
A significant gap in the current scientific literature is the lack of data on the absolute bioavailability of MEGX following direct oral administration. The available pharmacokinetic studies have focused on the formation and disposition of MEGX as a metabolite of lidocaine. The oral bioavailability of lidocaine itself is low, around 35%, due to extensive first-pass metabolism in the liver.[5] While the dose-normalized area under the MEGX concentration-time curve is independent of the route of lidocaine administration, this does not provide direct information on the extent of MEGX absorption if it were to be administered orally.[3]
Implications of the Data Gap: The absence of oral bioavailability data for MEGX makes it challenging to predict its systemic exposure and potential effects if it were to be developed as a standalone therapeutic agent or if it were to be ingested directly. Further research involving the direct oral administration of MEGX is necessary to determine its absolute bioavailability and to fully characterize its pharmacokinetic profile.
Experimental Protocols
In Vivo Pharmacokinetic Study of MEGX in an Animal Model (Synthesized Protocol)
This protocol is a synthesized representation based on common methodologies reported in the literature for pharmacokinetic studies of lidocaine and its metabolites.
Caption: Experimental workflow for a typical in vivo pharmacokinetic study.
1. Animal Model and Acclimatization:
-
Species: Male Sprague-Dawley rats (or other appropriate species like Beagle dogs or rabbits).
-
Weight: 250-300 g.
-
Acclimatization: Animals are housed in a controlled environment (e.g., 12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the study. They are provided with standard chow and water ad libitum.
2. Drug Administration:
-
Route: Intravenous (IV) bolus injection of lidocaine hydrochloride via a tail vein or a surgically implanted catheter.
-
Dose: A non-toxic dose that allows for quantifiable levels of MEGX (e.g., 2 mg/kg).
-
Vehicle: Sterile saline or other appropriate vehicle.
3. Blood Sampling:
-
Method: Serial blood samples (e.g., 0.2 mL) are collected from a cannulated jugular vein or via retro-orbital bleeding at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).
-
Anticoagulant: Blood is collected into tubes containing an anticoagulant such as EDTA or heparin.
4. Sample Processing and Storage:
-
Plasma Separation: Blood samples are immediately centrifuged (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Storage: The resulting plasma samples are stored at -80°C until analysis to ensure the stability of the analytes.
5. Analytical Methodology: Quantification of MEGX by LC-MS/MS
A robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically employed for the quantification of MEGX in plasma samples.
-
Sample Preparation:
-
Protein Precipitation: Plasma samples are first treated with a protein precipitating agent, such as acetonitrile (B52724) or methanol (B129727), to remove proteins that can interfere with the analysis.
-
Solid-Phase Extraction (SPE): Further cleanup of the sample may be performed using a solid-phase extraction cartridge to isolate MEGX and remove other endogenous components.
-
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., 50 x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 5 mmol/L ammonium (B1175870) acetate (B1210297) with formic acid) and an organic solvent (e.g., methanol or acetonitrile) is employed to separate MEGX from other components in the sample.
-
Flow Rate: A typical flow rate is around 0.2 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate charged MEGX molecules.
-
Detection: A triple quadrupole mass spectrometer is operated in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for MEGX are monitored (e.g., m/z 207.1 → 58.0).[6]
-
Internal Standard: A suitable internal standard (e.g., a deuterated analog of MEGX or a structurally similar compound) is added to the samples to correct for variations in sample processing and instrument response.
-
6. Pharmacokinetic Data Analysis:
-
Plasma concentration-time data for MEGX are analyzed using non-compartmental analysis with software such as WinNonlin.
-
Key pharmacokinetic parameters, including Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and half-life (t½), are calculated.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for both lidocaine and MEGX is the blockade of voltage-gated sodium channels in the neuronal cell membrane.[5] This inhibition prevents the propagation of action potentials, leading to local anesthesia and antiarrhythmic effects.
In addition to sodium channel blockade, recent evidence suggests that MEGX may also interact with other ion channels. Specifically, MEGX has been shown to inhibit hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. HCN channels are crucial for regulating rhythmic activity in the heart and brain.
Caption: Signaling pathways affected by MEGX.
The inhibition of HCN channels by MEGX could contribute to the central nervous system and cardiac effects observed with high concentrations of lidocaine. Further research is needed to fully elucidate the clinical significance of this interaction.
Conclusion
This compound is a pharmacologically active metabolite of lidocaine that plays a significant role in its overall clinical effect. While its pharmacokinetic profile following lidocaine administration has been characterized in various species, a critical knowledge gap exists regarding its absolute oral bioavailability. The development of robust analytical methods, such as LC-MS/MS, has enabled the precise quantification of MEGX in biological matrices, facilitating a deeper understanding of its disposition. The primary mechanism of action of MEGX is the blockade of voltage-gated sodium channels, with emerging evidence suggesting a potential role for HCN channel inhibition. Future research should focus on determining the oral bioavailability of MEGX to provide a more complete picture of its pharmacokinetic properties and to better assess its potential as a therapeutic agent.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. ClinPGx [clinpgx.org]
- 3. Pharmacokinetics of lidocaine and its deethylated metabolite: dose and time dependency studies in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Lidocaine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
The Metabolic Conversion of Lidocaine to Monoethylglycinexylidide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolic pathway leading to the formation of monoethylglycinexylidide (MEGX) from lidocaine (B1675312). Lidocaine, a widely used local anesthetic and antiarrhythmic drug, undergoes extensive hepatic metabolism, primarily through N-deethylation, to produce its pharmacologically active metabolite, MEGX. The formation of MEGX is a critical determinant of both the therapeutic efficacy and potential toxicity of lidocaine. This document details the enzymatic processes involved, presents key quantitative data from various studies in structured tables, outlines detailed experimental protocols for the analysis of this metabolic conversion, and provides visual representations of the metabolic pathway and experimental workflows.
Introduction
The metabolism of lidocaine is a rapid and complex process predominantly occurring in the liver.[1] The primary metabolic route is the oxidative N-deethylation of the tertiary amine, resulting in the formation of this compound (MEGX).[1] MEGX is not an inactive byproduct; it exhibits significant pharmacological activity, retaining approximately 80-90% of the antiarrhythmic and anticonvulsant properties of the parent drug.[1] Consequently, understanding the dynamics of the lidocaine to MEGX conversion is paramount for optimizing dosing regimens, predicting drug-drug interactions, and ensuring patient safety. The rate of MEGX formation is also utilized as a sensitive measure of hepatic function.[2]
The Core Metabolic Pathway
The conversion of lidocaine to MEGX is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver.[1] While several CYP isoforms have been investigated, CYP3A4 and CYP1A2 have been identified as the major contributors to this metabolic step.[1][3][4]
-
CYP3A4: This is the most abundant CYP enzyme in the human liver and plays a significant role in the metabolism of a vast array of xenobiotics.[5] In vitro studies using human liver microsomes and recombinant CYP3A4 have confirmed its role in the N-deethylation of lidocaine.[6]
-
CYP1A2: This isoform is also a key player in lidocaine metabolism. Studies have shown that at lower, therapeutically relevant concentrations of lidocaine, CYP1A2 is the predominant enzyme responsible for MEGX formation.[3][4] At higher concentrations, the contribution of CYP3A4 becomes more significant.[3][4]
The metabolic process can be summarized as follows:
Lidocaine + O₂ + NADPH + H⁺ ---(CYP3A4/CYP1A2)--> MEGX + H₂O + NADP⁺
MEGX can be further metabolized through another N-deethylation step to form glycine (B1666218) xylidide (GX), which is largely inactive.[1]
Metabolic Pathway Diagram
References
- 1. ClinPGx [clinpgx.org]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. researchgate.net [researchgate.net]
- 4. Involvement of CYP1A2 and CYP3A4 in lidocaine N-deethylation and 3-hydroxylation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional assessment of CYP3A4 allelic variants on lidocaine metabolism in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lidocaine metabolism in human liver microsomes by cytochrome P450IIIA4 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of Cytochrome P450 in MEGX Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The formation of monoethylglycinexylidide (MEGX) from the anesthetic drug lidocaine (B1675312) is a critical metabolic pathway, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes in the liver. This process is not only fundamental to the clearance of lidocaine but has also been extensively investigated as a dynamic liver function test. This technical guide provides an in-depth examination of the role of cytochrome P450 in MEGX formation, detailing the key isozymes involved, their kinetic properties, and the experimental methodologies used to elucidate this metabolic conversion. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided to aid in study design and replication. Visual diagrams of the metabolic pathway and experimental workflows are included to facilitate a comprehensive understanding of the core concepts.
Introduction
Lidocaine, a widely used local anesthetic and antiarrhythmic agent, undergoes extensive hepatic metabolism.[1] The primary and most significant initial step in its biotransformation is the N-deethylation to form this compound (MEGX).[2][3] This reaction is catalyzed by cytochrome P450 enzymes, a diverse group of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics and endogenous compounds.[4] The rate of MEGX formation serves as a sensitive and dynamic indicator of hepatic metabolic capacity and blood flow, leading to the development of the "MEGX test" for real-time assessment of liver function.[5][6][7] Understanding the specific CYP isozymes responsible for this conversion and their regulation is paramount for predicting drug-drug interactions, assessing liver health, and optimizing therapeutic strategies involving lidocaine.
Cytochrome P450 Isozymes in MEGX Formation
In vitro studies utilizing human liver microsomes and recombinant human CYP isoforms have identified two principal enzymes responsible for the N-deethylation of lidocaine to MEGX: CYP3A4 and CYP1A2 .[8][9][10] While other isoforms such as CYP2C9, CYP2C19, CYP2D6, and CYP2E1 have been investigated, their roles in MEGX formation are considered negligible.[8][9]
Initially, CYP3A4 was proposed as the main contributor to MEGX formation.[2][11] It is the most abundant CYP enzyme in the human liver and is responsible for the metabolism of a wide range of drugs.[12][13] However, subsequent research has revealed a more complex interplay, with CYP1A2 playing a significant, and in some contexts, a dominant role.[3][8][14]
The relative contribution of CYP3A4 and CYP1A2 to lidocaine N-deethylation appears to be dependent on the substrate concentration. At low, therapeutically relevant concentrations of lidocaine (e.g., 5 µM), CYP1A2 is the major isoform catalyzing MEGX formation.[8][9][10] Conversely, at higher lidocaine concentrations (e.g., 800 µM), the contribution of CYP3A4 becomes more prominent.[8][9] This dual involvement complicates the use of the MEGX test as a specific marker for CYP3A4 activity alone.[8][9]
Quantitative Data on MEGX Formation
The following table summarizes the key quantitative data regarding the involvement of CYP isozymes in MEGX formation, compiled from various in vitro studies.
| Parameter | CYP Isozyme | Value | Lidocaine Concentration | Source |
| Inhibition of MEGX Formation | Anti-CYP1A1/2 Antibodies | >75% | 5 µM | [8][9][10] |
| Furafylline (CYP1A2 inhibitor) | ~60% | 5 µM | [8][9][10] | |
| Troleandomycin (CYP3A4 inhibitor) | ~50% | 800 µM | [8][9] | |
| Sulfaphenazole (CYP2C9 inhibitor) | ~30% | Not specified | [8][9] | |
| Lidocaine Clearance (in vivo) | Fluvoxamine (CYP1A2 inhibitor) | 60% decrease (healthy subjects) | 1 mg/kg IV | [14] |
| Fluvoxamine (CYP1A2 inhibitor) | 44% decrease (mild liver dysfunction) | 1 mg/kg IV | [14] | |
| Rifampicin (CYP3A4 inducer) | 15% increase | 50 mg IV | [2] | |
| MEGX Plasma Concentration | Rifampicin (CYP3A4 inducer) | Insignificant increase | 50 mg IV | [2][15] |
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Lidocaine to MEGX
The metabolic conversion of lidocaine to MEGX is a Phase I oxidative reaction. The following diagram illustrates this primary metabolic step.
Experimental Workflow for In Vitro MEGX Formation Assay
A typical experimental workflow to investigate the role of specific CYP isozymes in MEGX formation is depicted below. This process generally involves incubation of the substrate with a source of enzymes, followed by analysis of the product.
References
- 1. Lidocaine - Wikipedia [en.wikipedia.org]
- 2. The lignocaine metabolite (MEGX) liver function test and P-450 induction in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review [mdpi.com]
- 5. The MEGX test: a tool for the real-time assessment of hepatic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Involvement of CYP1A2 and CYP3A4 in lidocaine N-deethylation and 3-hydroxylation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Chapter 18: Cytochrome P450 3A4 and Lidocaine Metabolism – Liposuction 101 Liposuction Training [liposuction101.com]
- 13. CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The lignocaine metabolite (MEGX) liver function test and P-450 induction in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Formation of Monoethylglycinexylidide (MEGX) from Systemic Lidocaine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the in vivo conversion of systemically administered lidocaine (B1675312) to its primary active metabolite, monoethylglycinexylidide (MEGX). This process serves as a critical indicator of hepatic function and is a key consideration in drug metabolism and development. This document details the underlying metabolic pathways, presents quantitative data from various clinical studies, and outlines the experimental protocols utilized for its assessment.
Introduction
Lidocaine, a widely used local anesthetic and antiarrhythmic drug, undergoes extensive hepatic metabolism. The initial and most significant metabolic step is the N-deethylation of lidocaine to form MEGX.[1] This reaction is predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) isoenzyme located in the liver.[2] The rate of MEGX formation is therefore sensitive to both hepatic blood flow and the metabolic capacity of the liver, making it a valuable dynamic liver function test.[3] The "MEGX test" involves administering a controlled dose of lidocaine and measuring the subsequent plasma concentration of MEGX at specific time points.[4]
Metabolic Pathway of Lidocaine to MEGX
The biotransformation of lidocaine to MEGX is a phase I metabolic reaction. The process involves the oxidative removal of one of the two ethyl groups from the tertiary amine of the lidocaine molecule. This N-deethylation is primarily mediated by CYP3A4 in human liver microsomes.[2] MEGX itself is an active metabolite, possessing about 80% of the antiarrhythmic potency of lidocaine, and is further metabolized to glycinexylidide (B194664) (GX).[1]
Caption: Metabolic pathway of lidocaine to MEGX.
Quantitative Data on MEGX Formation
The formation of MEGX from lidocaine has been quantified in numerous studies across different patient populations. The following tables summarize key pharmacokinetic parameters and MEGX concentrations from selected studies.
Table 1: Pharmacokinetics of Lidocaine and MEGX in Healthy Volunteers
| Parameter | Value | Study Population | Reference |
| Lidocaine Plasma Clearance | 7.5 ± 1.2 mL/min/kg | 10 healthy volunteers | [2] |
| Lidocaine Plasma Clearance (after Rifampicin (B610482) induction) | 8.6 ± 2.0 mL/min/kg | 10 healthy volunteers | [2] |
| Lidocaine Clearance | 6.4 mL/kg/min | 8 healthy volunteers | [4] |
| Lidocaine Clearance (with Erythromycin) | 5.8 mL/kg/min | 8 healthy volunteers | [4] |
| Lidocaine Clearance | 58 ± 18 L/hr | 8 healthy male volunteers | [5] |
| Lidocaine Clearance (with MEGX co-administration) | 48 ± 13 L/hr | 8 healthy male volunteers | [5] |
Table 2: MEGX Concentrations in Different Clinical Populations
| Population | MEGX Concentration (15 min post-lidocaine) | MEGX Concentration (30 min post-lidocaine) | Reference |
| Normal Controls | 67 ng/mL (median) | - | [6] |
| Chronic Hepatitis | 43 ng/mL (median) | - | [6] |
| Cirrhosis | 24 ng/mL (median) | - | [6] |
| Patients without Cirrhosis | - | 77.8 ± 25 ng/mL | [7] |
| Patients with Cirrhosis (Child-Pugh A) | - | 43.3 ± 25 ng/mL | [7] |
| Patients with Cirrhosis (Child-Pugh B & C) | - | 11.5 ± 7.1 ng/mL | [7] |
| Healthy Volunteers (Day 7, pre-induction) | - | 61 ± 14 µg/L (normalized) | [2][8] |
| Healthy Volunteers (Day 14, post-Rifampicin) | - | 82 ± 34 µg/L (normalized) | [2][8] |
Experimental Protocols
The following sections detail the methodologies employed in key studies to investigate the in vivo formation of MEGX from lidocaine.
Study in Healthy Volunteers with CYP3A4 Induction
-
Objective: To assess the effect of CYP3A4 induction by rifampicin on lidocaine and MEGX pharmacokinetics.[2]
-
Protocol:
-
Baseline (Day 1 & 7): An intravenous dose of 50 mg of lidocaine was administered. Blood samples were collected at multiple time points over 300 minutes.[2][8]
-
Induction Phase (Day 7-12): Subjects received 600 mg of rifampicin daily.[2][8]
-
Post-Induction (Day 11 & 14): The lidocaine administration and blood sampling protocol was repeated.[2][8]
-
-
Analytical Method: Lidocaine and MEGX concentrations in plasma were determined by high-performance liquid chromatography (HPLC) and fluorescence polarization immunoassay (FPIA).[2]
MEGX Test in Patients with Liver Disease
-
Objective: To evaluate the utility of the MEGX test in assessing the severity of chronic liver disease.[6]
-
Subjects: 26 normal controls, 24 adults with chronic hepatitis, and 47 patients with cirrhosis.[6]
-
Protocol:
-
Analytical Method: Serum MEGX concentration was measured using a fluorescence polarization immunoassay.[6]
General Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study of MEGX formation.
Caption: A generalized experimental workflow for MEGX formation studies.
Analytical Methodologies
The accurate quantification of lidocaine and MEGX in biological matrices is crucial for pharmacokinetic and metabolic studies. Several analytical techniques are commonly employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC methods offer high specificity and sensitivity for the simultaneous determination of lidocaine and its metabolites.[2][9]
-
Fluorescence Polarization Immunoassay (FPIA): FPIA is a rapid and convenient method for measuring MEGX concentrations and is often used in clinical settings for the MEGX test.[4][6][10] It is important to note that some immunoassays may show cross-reactivity with other lidocaine metabolites, such as 3-OH-MEGX.[3][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique provides the highest level of sensitivity and specificity for the quantification of lidocaine, MEGX, and other metabolites like GX.[1]
Clinical Significance and Applications
The in vivo formation of MEGX is a clinically relevant marker for several reasons:
-
Assessment of Liver Function: The MEGX test is a dynamic measure of hepatic metabolic capacity and blood flow, providing valuable prognostic information in patients with liver disease, such as cirrhosis, and in the context of liver transplantation.[3][7][11][12]
-
Drug-Drug Interaction Studies: Since lidocaine is primarily metabolized by CYP3A4, the MEGX formation rate can be used as a probe to study the inducing or inhibiting effects of other drugs on this major drug-metabolizing enzyme.[2]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Understanding the formation and clearance of the active metabolite MEGX is essential for developing comprehensive PK/PD models of lidocaine to predict its therapeutic and toxic effects.[5]
Conclusion
The in vivo formation of MEGX from systemic lidocaine is a well-characterized metabolic process of significant interest to researchers, clinicians, and drug development professionals. The rate of this conversion provides a sensitive index of hepatic function and CYP3A4 activity. The methodologies for its assessment are well-established, with a variety of analytical techniques available for accurate quantification. The data summarized in this guide highlight the utility of studying MEGX formation in understanding liver physiology and pathology, as well as in the broader context of drug metabolism and pharmacokinetics.
References
- 1. Evaluation of Lidocaine and Metabolite Pharmacokinetics in Hyaluronic Acid Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The lignocaine metabolite (MEGX) liver function test and P-450 induction in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MEGX test: a tool for the real-time assessment of hepatic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Correlation between midazolam and lignocaine pharmacokinetics and MEGX formation in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics and pharmacodynamics of lignocaine and MEGX in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring lidocaine metabolite--monoethylglycinexylidide as a quantitative index of hepatic function in adults with chronic hepatitis and cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The lidocaine (MEGX) test as an index of hepatic function: its clinical usefulness in liver surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The lignocaine metabolite (MEGX) liver function test and P-450 induction in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The this compound test does not correctly evaluate lidocaine metabolism after ischemic liver injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liver function tests and lidocaine metabolism (MEGX test) during i.v. CMF therapy in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound formation measurement as a hepatic function test to assess severity of chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lidocaine metabolite formation as a measure of liver function in patients with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Profile of Monoethylglycinexylidide (MEGX): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoethylglycinexylidide (MEGX) is the primary and pharmacologically active metabolite of the widely used local anesthetic and antiarrhythmic drug, lidocaine (B1675312). Formed in the liver through N-deethylation, MEGX possesses both therapeutic and toxic properties that are of significant interest in clinical toxicology and drug development. This technical guide provides a comprehensive overview of the toxicological profile of MEGX, summarizing key data, outlining experimental methodologies, and visualizing relevant biological pathways to support further research and safety assessment.
General Information
| IUPAC Name | N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide |
| Synonyms | Norlidocaine, L-86 |
| CAS Number | 7728-40-7 |
| Molecular Formula | C12H18N2O |
| Molecular Weight | 206.28 g/mol |
| Primary Parent Compound | Lidocaine |
Metabolism of Lidocaine to MEGX
Lidocaine is extensively metabolized in the liver, primarily by the cytochrome P450 isoform CYP3A4, to form this compound. MEGX is subsequently hydrolyzed to glycinexylidide (B194664) (GX), which is largely inactive. The formation of MEGX is a critical step in both the therapeutic action and the potential toxicity of lidocaine.
Caption: Metabolic pathway of lidocaine to MEGX and GX.
Toxicological Summary
Acute Toxicity
MEGX is classified as "Toxic if swallowed" according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1]. Its acute toxicity profile is qualitatively similar to that of lidocaine, primarily manifesting as central nervous system (CNS) and cardiovascular effects[2][3].
Quantitative Acute Toxicity Data
| Parameter | Species | Route | Value | Reference |
| GHS Classification | - | Oral | Acute Toxicity 3 (H301: Toxic if swallowed) | [1] |
| Convulsant Dose (Lidocaine + MEGX) | Goat kids | IV | 12.31 ± 1.42 mg/kg BW (Lidocaine dose) | [4] |
| Convulsant Plasma Conc. (Lidocaine) | Goat kids | IV | 13.59 ± 2.34 µg/mL | [4] |
| Convulsant Plasma Conc. (MEGX) | Goat kids | IV | 0.39 µg/mL | [4] |
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
There is a lack of specific studies on the genotoxicity, carcinogenicity, and reproductive and developmental toxicity of this compound. The available data primarily focus on lidocaine and its other metabolites, such as 2,6-xylidine. Standard ICH guidelines for genotoxicity testing include a battery of in vitro and in vivo assays to assess gene mutations, chromosomal aberrations, and other DNA damage.
Experimental Protocols (General)
-
Genotoxicity: Standard assays would include the Ames test (bacterial reverse mutation assay), in vitro mammalian cell chromosomal aberration test or mouse lymphoma assay, and an in vivo micronucleus test in rodents.
-
Carcinogenicity: Long-term bioassays in two rodent species are typically conducted to evaluate carcinogenic potential.
-
Reproductive and Developmental Toxicity: These studies involve assessing effects on fertility and early embryonic development, embryo-fetal development, and pre- and postnatal development, including maternal function.
Due to the absence of specific data for MEGX, a definitive assessment of its potential in these areas cannot be made.
Mechanisms of Toxicity
The toxicity of MEGX is closely linked to its pharmacological action as a sodium channel blocker, similar to its parent compound, lidocaine. However, emerging evidence suggests the involvement of other mechanisms, including effects on other ion channels and mitochondrial function.
Neurotoxicity
The primary mechanism of neurotoxicity is the blockade of voltage-gated sodium channels in neurons. At high concentrations, this can lead to an initial phase of CNS excitation (e.g., seizures) followed by depression (e.g., coma, respiratory depression).
References
- 1. This compound | C12H18N2O | CID 24415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and safety of lidocaine and this compound in liposuction: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma concentrations of this compound during and after breast augmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
In-depth Technical Guide: Monoethylglycinexylidide (MEGX) Inhibition of Glycine Transporter 1 (GlyT1)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the inhibitory action of monoethylglycinexylidide (MEGX), an active metabolite of lidocaine (B1675312), on the Glycine (B1666218) Transporter 1 (GlyT1). GlyT1 is a critical regulator of glycine concentrations in the central nervous system (CNS), playing a key role in modulating both inhibitory glycinergic neurotransmission and excitatory glutamatergic signaling via the N-methyl-D-aspartate (NMDA) receptor. The inhibition of GlyT1 by MEGX presents a novel mechanism that may contribute to the analgesic effects of systemic lidocaine. This document details the current understanding of this interaction, including quantitative data on its inhibitory effects and the experimental protocols used to elucidate these findings. The information is intended to support further research and drug development efforts targeting the glycinergic system.
Introduction to Glycine Transporter 1 (GlyT1)
Glycine is a crucial amino acid in the CNS, acting as an inhibitory neurotransmitter primarily in the spinal cord and brainstem, and as a mandatory co-agonist at NMDA receptors throughout the brain.[1] The extracellular concentrations of glycine are tightly regulated by specific transporters. GlyT1, encoded by the SLC6A9 gene, is a sodium- and chloride-dependent transporter predominantly expressed on glial cells (astrocytes) in the forebrain.[2][3] Its primary function in this region is to maintain subsaturating levels of glycine at the NMDA receptor's co-agonist binding site, thereby modulating glutamatergic neurotransmission.[4] Inhibition of GlyT1 leads to an elevation of synaptic glycine, which enhances NMDA receptor function.[1] This mechanism is a key therapeutic strategy being explored for conditions associated with NMDA receptor hypofunction, such as schizophrenia.[1][5]
This compound (MEGX) as a GlyT1 Inhibitor
This compound (MEGX) is a primary and pharmacologically active metabolite of the local anesthetic and antiarrhythmic drug, lidocaine.[6][7] It is formed in the liver through oxidative de-ethylation.[8] While lidocaine itself only impacts glycine transport at toxic concentrations, its metabolite MEGX has been identified as an inhibitor of GlyT1 at clinically relevant concentrations.[2][9] This discovery suggests that the analgesic properties of systemically administered lidocaine may be, in part, mediated by the action of MEGX on GlyT1.[2][10]
Mechanism of Action
Research indicates that MEGX inhibits the function of GlyT1, leading to a reduction in the uptake of glycine from the synaptic cleft.[2][10] This elevates extracellular glycine levels, which can potentiate NMDA receptor activity. The interaction of MEGX with GlyT1 is distinct from another lidocaine metabolite, N-ethylglycine, which acts as an alternative substrate for the transporter.[2] The precise nature of MEGX's inhibitory mechanism (e.g., competitive, non-competitive) is an area of ongoing investigation. However, studies have shown that the inhibitory effect of a combination of lidocaine and its metabolites on glycine uptake is diminished at higher extracellular glycine concentrations, which may suggest a competitive component to the inhibition.[2]
Quantitative Data: MEGX Inhibition of GlyT1
The following table summarizes the key quantitative findings from studies investigating the inhibitory effect of MEGX on GlyT1. The primary source for this data is the research conducted by Werdehausen et al. (2012).[2][9][10]
| Parameter | Compound | Value | Experimental System | Source |
| Inhibition of Glycine Uptake | MEGX | Significant reduction (P < 0.05) | Primary Rat Astrocytes | [2][9][10] |
| Inhibition of Glycine-induced Currents | MEGX | Significant inhibition (P < 0.05) | GlyT1-expressing Xenopus laevis oocytes | [2][9][10] |
| EC₅₀ (as an alternative substrate) | N-ethylglycine | 55 μM | GlyT1-expressing Xenopus laevis oocytes | [2][9][10] |
Note: Specific IC₅₀ or Kᵢ values for MEGX are not detailed in the available abstracts and would require access to the full-text article for a more detailed quantitative analysis.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments that established MEGX as a GlyT1 inhibitor.
[¹⁴C]-Glycine Uptake Assay in Primary Rat Astrocytes
This assay directly measures the ability of astrocytes to take up radiolabeled glycine from the extracellular environment and how this process is affected by MEGX.
Objective: To determine the effect of MEGX on GlyT1-mediated glycine uptake in a native glial cell system.
Methodology:
-
Astrocyte Culture Preparation:
-
Primary astrocyte cultures are established from the cerebral cortices of neonatal rats.
-
Cells are plated on poly-D-lysine-coated culture dishes and grown in a suitable medium (e.g., DMEM with 10% fetal bovine serum) until confluent.
-
The purity of the astrocyte culture is confirmed using glial fibrillary acidic protein (GFAP) immunocytochemistry.
-
-
Glycine Uptake Assay:
-
Astrocyte cultures are washed with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES).
-
Cells are then incubated with a solution containing [¹⁴C]-labeled glycine at a defined concentration.
-
For experimental conditions, cells are co-incubated with [¹⁴C]-glycine and various concentrations of MEGX, lidocaine, or other metabolites.
-
The uptake is allowed to proceed for a short period (e.g., 10-20 minutes) at 37°C.
-
The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
-
Data Analysis:
-
The amount of [¹⁴C]-glycine taken up is normalized to the protein content of the cell lysate.
-
The inhibitory effect of MEGX is calculated as a percentage of the control (no inhibitor) glycine uptake.
-
Concentration-response curves can be generated to determine the IC₅₀ value of MEGX.
-
Electrophysiological Studies in GlyT1-Expressing Xenopus laevis Oocytes
This heterologous expression system allows for the specific study of GlyT1 function in isolation from other transporters and receptors.
Objective: To characterize the electrophysiological effects of MEGX on GlyT1-mediated currents.
Methodology:
-
Oocyte Preparation and GlyT1 Expression:
-
Oocytes are harvested from adult female Xenopus laevis frogs.
-
The oocytes are defolliculated, typically using collagenase treatment.
-
cRNA encoding for GlyT1 is injected into the cytoplasm of the oocytes.
-
The injected oocytes are incubated for several days to allow for the expression of the transporter on the cell membrane.
-
-
Two-Electrode Voltage Clamp (TEVC) Recordings:
-
An oocyte expressing GlyT1 is placed in a recording chamber and perfused with a standard frog Ringer's solution.
-
The oocyte is impaled with two microelectrodes, one for voltage clamping and the other for current recording. The membrane potential is held at a constant value (e.g., -60 mV).
-
Glycine is applied to the oocyte, which induces an inward current due to the co-transport of Na⁺ and Cl⁻ ions with glycine.
-
To test the effect of MEGX, the oocyte is pre-incubated with MEGX for a short period before the co-application of glycine and MEGX.
-
The inhibition of the glycine-induced current by MEGX is recorded and quantified.
-
-
Data Analysis:
-
The amplitude of the glycine-induced current in the presence of MEGX is compared to the control current (glycine alone).
-
The percentage of inhibition is calculated for different concentrations of MEGX to generate a concentration-response relationship and determine the IC₅₀.
-
Visualizations: Pathways and Workflows
Signaling Pathway of GlyT1 Inhibition by MEGX
Caption: Mechanism of MEGX inhibition of GlyT1 at the synapse.
Experimental Workflow: [¹⁴C]-Glycine Uptake Assay
Caption: Workflow for the radioactive glycine uptake assay.
Experimental Workflow: Xenopus Oocyte Electrophysiology
Caption: Workflow for electrophysiological recording in oocytes.
Conclusion and Future Directions
The inhibition of GlyT1 by this compound represents a significant finding, providing a potential molecular mechanism for the centrally mediated analgesic effects of systemic lidocaine. This interaction opens new avenues for research into the therapeutic potential of targeting the glycinergic system for pain management and other CNS disorders.
Future research should focus on:
-
Determining the precise kinetics and mode of inhibition of MEGX on GlyT1 (e.g., competitive, non-competitive, or mixed).
-
Conducting in vivo studies to correlate plasma and CNS concentrations of MEGX with GlyT1 occupancy and analgesic outcomes.
-
Investigating the structure-activity relationship of lidocaine metabolites to identify more potent and selective GlyT1 inhibitors.
-
Exploring the therapeutic potential of MEGX-like compounds for other conditions where GlyT1 inhibition is considered a viable strategy, such as schizophrenia and other psychiatric disorders.
This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing our understanding of GlyT1 modulation and its therapeutic implications.
References
- 1. researchgate.net [researchgate.net]
- 2. Lidocaine metabolites inhibit glycine transporter 1: a novel mechanism for the analgesic action of systemic lidocaine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression patterns of glycine transporters (xGlyT1, xGlyT2, and xVIAAT) in Xenopus laevis during early development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of glycine transporter-I as a novel mechanism for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid uptake and degradation of glycine by astroglial cells in culture: synthesis and release of serine and lactate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Redirecting [linkinghub.elsevier.com]
The Pharmacological Maze of Lidocaine's Afterlife: An In-depth Technical Guide to its Metabolites
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive analysis of the pharmacological activity of lidocaine's primary metabolites, monoethylglycinexylidide (MEGX) and glycine (B1666218) xylidide (GX). It delves into their mechanisms of action, quantitative potency, toxicological profiles, and the experimental methodologies used to characterize them. This document aims to be an essential resource for professionals involved in the research and development of local anesthetics and antiarrhythmic drugs.
Executive Summary
Lidocaine (B1675312), a widely used local anesthetic and Class Ib antiarrhythmic agent, undergoes extensive hepatic metabolism, primarily by cytochrome P450 3A4 (CYP3A4) and CYP1A2 enzymes. This process yields two major active metabolites: this compound (MEGX) and glycine xylidide (GX). These metabolites are not mere byproducts; they possess their own distinct pharmacological and toxicological profiles that contribute significantly to the overall clinical effects and potential adverse reactions observed with lidocaine administration. Understanding the activity of these metabolites is crucial for a complete comprehension of lidocaine's therapeutic window and toxicity.
Lidocaine Metabolism: A Journey Through the Liver
The biotransformation of lidocaine is a sequential N-de-ethylation process occurring predominantly in the liver. The primary metabolic pathway can be visualized as follows:
Caption: The primary metabolic pathway of lidocaine in the liver.
Lidocaine is first metabolized to MEGX, which is then further de-ethylated to form GX. Both MEGX and GX retain pharmacological activity, though to varying degrees, before being hydrolyzed into inactive compounds and excreted by the kidneys.[1]
Pharmacological Activity: A Quantitative Comparison
The primary mechanism of action for lidocaine and its active metabolites is the blockade of voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in excitable tissues like neurons and cardiomyocytes.[2] The potency of this blockade varies among the parent drug and its metabolites.
While direct comparative IC50 or Kd values for MEGX and GX on sodium channels are not consistently reported in the literature, their relative potencies have been established through various studies.
| Compound | Relative Antiarrhythmic Potency (vs. Lidocaine) | Notes |
| Lidocaine | 100% | Reference compound. |
| This compound (MEGX) | 80 - 99%[3][4] | Possesses significant antiarrhythmic and convulsant effects. Its accumulation can contribute to both the therapeutic and toxic effects of prolonged lidocaine infusion. |
| Glycine Xylidide (GX) | 10 - 26%[5][6] | Less potent than lidocaine and MEGX, but can still contribute to the overall pharmacological effect, particularly with long-term lidocaine administration. |
It is important to note that one study used a concentration of 74 µmol/L of GX to induce a sufficient sodium channel block for kinetic analysis, although this does not represent an IC50 value.[7] Another study demonstrated that MEGX, at a concentration of 100 µM, can also inhibit hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, suggesting a potential secondary mechanism of action or off-target effect.[1]
Toxicological Profile: The Double-Edged Sword
The toxic effects of lidocaine and its metabolites are primarily manifested in the central nervous system (CNS) and the cardiovascular system. These effects are dose-dependent and are exacerbated by the accumulation of active metabolites during prolonged infusions or in patients with hepatic impairment.
Central Nervous System (CNS) Toxicity:
-
Symptoms: Drowsiness, dizziness, paresthesia, muscle twitching, and in severe cases, seizures and coma.
-
Mechanism: Blockade of sodium channels in inhibitory neurons in the CNS can lead to an initial phase of CNS excitation, followed by depression.
-
Metabolite Contribution: Both MEGX and GX are known to cross the blood-brain barrier and contribute to neurotoxicity.[4]
Cardiovascular Toxicity:
-
Symptoms: Bradycardia, hypotension, arrhythmias, and in severe cases, cardiovascular collapse.
-
Mechanism: Excessive blockade of cardiac sodium channels can depress myocardial contractility and conduction velocity.
-
Metabolite Contribution: MEGX, with its significant potency, is a major contributor to the cardiotoxicity of lidocaine.
A study in goat kids established that the mean plasma concentration of lidocaine and MEGX that produced convulsions were 13.59 µg/mL and 0.39 µg/mL, respectively, following intravenous infusion.[8]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the pharmacological activity of lidocaine and its metabolites.
Quantification of Lidocaine and its Metabolites in Biological Fluids
Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This is the gold-standard method for the simultaneous quantification of lidocaine, MEGX, and GX in plasma and other biological matrices due to its high sensitivity and specificity.
Workflow:
Caption: A typical workflow for the analysis of lidocaine and its metabolites by HPLC-MS/MS.
Detailed Protocol:
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of lidocaine).
-
Precipitate proteins by adding 300 µL of cold acetonitrile or methanol.
-
Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[3][9]
-
-
HPLC Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile or methanol).[10][11]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
MS/MS Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode is standard.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for lidocaine, MEGX, GX, and the internal standard.
-
Assessment of Sodium Channel Blockade
Method: Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ionic currents across the cell membrane, providing detailed information about the interaction of a drug with ion channels.
Workflow:
Caption: A simplified workflow for whole-cell patch-clamp experiments.
Detailed Protocol:
-
Cell Preparation: Use a cell line (e.g., HEK293 or CHO cells) stably or transiently expressing the desired voltage-gated sodium channel subtype (e.g., Nav1.5 for cardiac studies).
-
Pipette and Solutions:
-
Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
The internal (pipette) solution typically contains (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.
-
The external (bath) solution typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.[12][13]
-
-
Recording:
-
Establish a giga-ohm seal between the micropipette and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Hold the cell at a negative holding potential (e.g., -100 mV) to ensure most sodium channels are in the resting state.
-
Apply a series of depolarizing voltage steps to elicit sodium currents.
-
Perfuse the external solution containing different concentrations of lidocaine, MEGX, or GX and record the resulting inhibition of the sodium current.
-
-
Data Analysis:
-
Measure the peak sodium current at each drug concentration.
-
Plot the percentage of inhibition as a function of drug concentration and fit the data to a Hill equation to determine the IC50 value.
-
In Vivo Toxicity Assessment
Method: Acute Toxicity Study in Rodents
This type of study is used to determine the median lethal dose (LD50) and to observe the signs of toxicity of a substance.
General Protocol:
-
Animals: Use a standard rodent model, such as Sprague-Dawley rats or Swiss Webster mice.
-
Administration: Administer the test substance (lidocaine, MEGX, or GX) via the desired route (e.g., intravenous, intraperitoneal, or subcutaneous) at a range of doses.
-
Observation:
-
Continuously monitor the animals for a set period (e.g., the first 4 hours) for clinical signs of toxicity, including changes in behavior, respiratory distress, convulsions, and mortality.
-
Continue to observe the animals for up to 14 days for any delayed effects.
-
-
Data Collection:
-
Record the number of mortalities at each dose level.
-
Perform a gross necropsy on all animals at the end of the study to look for any organ abnormalities.
-
-
Data Analysis: Calculate the LD50 value using a statistical method such as the probit analysis.
Signaling Pathways
The primary signaling pathway affected by lidocaine and its active metabolites is the voltage-gated sodium channel signaling pathway.
Caption: The mechanism of action of lidocaine and its metabolites on the voltage-gated sodium channel.
Lidocaine and its metabolites bind to the intracellular side of the voltage-gated sodium channel, with a higher affinity for the open and inactivated states of the channel than the resting state. This state-dependent binding leads to a "use-dependent" block, where the degree of inhibition is greater in rapidly firing tissues. By blocking the influx of sodium ions, these compounds reduce the rate and magnitude of depolarization, slow nerve conduction, and decrease myocardial excitability.
Conclusion
The pharmacological activity of lidocaine's metabolites, MEGX and GX, is a critical factor in the overall clinical profile of the parent drug. Their significant sodium channel blocking activity contributes to both the therapeutic efficacy and the potential for toxicity. A thorough understanding of their quantitative potency, pharmacokinetics, and toxicological profiles is essential for the safe and effective use of lidocaine and for the development of new drugs in this class. The experimental protocols outlined in this guide provide a framework for the continued investigation of these and other local anesthetic metabolites.
Disclaimer: This document is intended for informational purposes for a professional audience and should not be considered as medical advice.
References
- 1. Local Anesthetic Inhibits Hyperpolarization-Activated Cationic Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: Relationship between structure and sodium channel blockade by lidocaine and its amino-alkyl derivatives. [scholars.duke.edu]
- 3. Pharmacokinetics and safety of lidocaine and this compound in liposuction: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma concentrations of this compound during and after breast augmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Hydrophobic Drug/Toxin Binding Sites in Voltage-Dependent K+ and Na+ Channels [frontiersin.org]
- 6. Pharmacological activity, metabolism, and pharmacokinetics of glycinexylidide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics of interaction of the lidocaine metabolite glycylxylidide with the cardiac sodium channel. Additive blockade with lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Determination of lidocaine and its metabolites in human plasma by liquid chromatography in combination with tandem mass spectrometry]. | Sigma-Aldrich [sigmaaldrich.com]
- 11. orbi.uliege.be [orbi.uliege.be]
- 12. Protocol for whole-cell patch-clamp assay for HBV-mediated sodium influx in THP-1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Monoethylglycinexylidide (MEGX): A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoethylglycinexylidide (MEGX), also known as Norlidocaine, is the primary and pharmacologically active metabolite of the widely used local anesthetic and antiarrhythmic drug, lidocaine (B1675312).[1][2][3] It is formed in the liver through oxidative N-deethylation, a process primarily mediated by the cytochrome P450 enzyme, CYP3A4.[2][4][5] The rate of MEGX formation serves as a sensitive and valuable indicator of hepatic function and is particularly utilized in the assessment of liver disease severity and for monitoring liver function in transplant patients.[4][6][7] This document provides a detailed technical guide on the core physicochemical properties, metabolic pathways, and analytical methodologies related to MEGX.
Core Molecular and Chemical Properties
This compound is an amino acid amide resulting from the formal condensation of 2,6-dimethylaniline (B139824) and N-ethylglycine.[1][3] Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈N₂O | [1][3] |
| Molecular Weight | 206.28 g/mol | [1][3] |
| IUPAC Name | N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide | [1] |
| CAS Number | 7728-40-7 | [1] |
| Chemical Properties | White Solid | [3] |
Note: The hydrochloride salt of MEGX has a molecular formula of C₁₂H₁₉ClN₂O and a molecular weight of approximately 242.75 g/mol .[4][5]
Metabolic Pathway and Pharmacokinetics
MEGX is produced in the liver from lidocaine and is further metabolized into inactive compounds like glycine (B1666218) xylidide.[2] This metabolic cascade is a critical aspect of lidocaine's pharmacokinetics.
References
- 1. This compound | C12H18N2O | CID 24415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lidocaine - Wikipedia [en.wikipedia.org]
- 3. This compound | 7728-40-7 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound formation measurement as a hepatic function test to assess severity of chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring lidocaine metabolite--monoethylglycinexylidide as a quantitative index of hepatic function in adults with chronic hepatitis and cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biochemical Properties of N-ethylglycinexylidide (Lidocaine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethylglycinexylidide, more commonly known as lidocaine (B1675312), is a well-established local anesthetic and a class Ib antiarrhythmic agent.[1][2] Its discovery in the 1940s marked a significant advancement in pain management due to its favorable safety and efficacy profile compared to earlier anesthetics.[1] This technical guide provides a comprehensive overview of the core biochemical properties of lidocaine, with a focus on its mechanism of action, pharmacokinetics, and pharmacodynamics. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.
Physicochemical Properties
Lidocaine is a tertiary amine belonging to the amino amide class of local anesthetics.[1] Its chemical structure consists of a lipophilic aromatic group and a hydrophilic amine group, linked by an amide bond. This amphipathic nature is crucial for its ability to traverse cell membranes and interact with its molecular target.
| Property | Value | Reference |
| IUPAC Name | 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide | |
| Molecular Formula | C14H22N2O | |
| Molecular Weight | 234.34 g/mol | [3] |
| pKa | 7.7 | [1] |
| Solubility | Soluble in ethanol (B145695) and DMSO up to 100 mM | [3] |
Mechanism of Action: State-Dependent Sodium Channel Blockade
The primary mechanism of action of lidocaine is the blockade of voltage-gated sodium channels (VGSCs), which are essential for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.[1][4] Lidocaine exhibits a state-dependent binding affinity, preferentially interacting with sodium channels in their open and inactivated states over the resting state.[2][5] This "use-dependent" characteristic makes it particularly effective in rapidly firing cells, a hallmark of conditions such as neuropathic pain and cardiac arrhythmias.[4]
Lidocaine accesses its binding site from the intracellular side of the channel, interacting with specific amino acid residues within the pore.[6] By binding to the channel, lidocaine stabilizes the inactivated state, thereby preventing the influx of sodium ions that is necessary for depolarization.[2] This action raises the threshold for electrical excitability and slows the propagation of nerve impulses.
Signaling Pathway of Lidocaine Action
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. What activates inactivation? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional consequences of lidocaine binding to slow-inactivated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lidocaine blocks open and inactivated cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Monoethylglycinexylidide (MEGX) Test: A Dynamic Assessment of Liver Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Monoethylglycinexylidide (MEGX) test is a dynamic quantitative assessment of hepatic function, providing valuable insights into both hepatic metabolic capacity and blood flow.[1][2] The test is predicated on the hepatic metabolism of lidocaine (B1675312), which is primarily biotransformed in the liver by the cytochrome P450 (CYP) enzyme system, particularly CYP3A4 and CYP1A2, to its major active metabolite, MEGX.[3][4] The rate of MEGX formation serves as a real-time indicator of functional liver mass and perfusion.[1][2] These application notes provide a comprehensive overview of the MEGX test, including its underlying principles, clinical and research applications, and a detailed experimental protocol.
Principle of the Test
The MEGX test leverages the pharmacokinetic properties of lidocaine. Following intravenous administration, lidocaine is rapidly distributed to the liver. The conversion of lidocaine to MEGX is the rate-limiting step in its clearance and is dependent on the functional capacity of the hepatic microsomal enzyme system.[2] Therefore, the concentration of MEGX in the blood at a specified time point after lidocaine administration reflects the liver's ability to metabolize the drug, offering a dynamic measure of liver function.[2]
Applications
The MEGX test has demonstrated utility in a variety of clinical and research settings:
-
Liver Transplantation: It is used for the preoperative assessment of potential liver donors and recipients, as well as for monitoring graft function and detecting complications in the post-transplant period.[5][6][7] Low MEGX values in the initial days after transplantation have been associated with increased morbidity and mortality.[6]
-
Critical Care Medicine: The test can aid in the early identification of hepatic dysfunction in critically ill patients, such as those with sepsis or following major trauma, and may help predict the onset of multiple organ failure.[1][2]
-
Hepatology: The MEGX test is a useful tool for staging the severity of liver cirrhosis and correlating with the Child-Pugh classification.[8][9] Declining MEGX values can indicate progressive functional deterioration of the liver.[1]
-
Drug Development and Toxicology: The test can be employed to assess the impact of new chemical entities on hepatic metabolic function and to study drug-drug interactions involving the CYP3A4 and CYP1A2 enzyme systems.
Quantitative Data Summary
The following tables summarize key quantitative data related to the MEGX test, including reference values and performance characteristics.
Table 1: Reference MEGX Values in Different Populations
| Population | Time Point | Mean MEGX Concentration (ng/mL) | Reference(s) |
| Healthy Volunteers | 60 min | 131.2 | [8] |
| Cirrhosis (Child-Pugh A) | 60 min | 51.3 | [8] |
| Cirrhosis (Child-Pugh B) | 60 min | 37.1 | [8] |
| Cirrhosis (Child-Pugh C) | 60 min | 17.3 | [8] |
| Patients without Cirrhosis | Not specified | 77.8 ± 25 | [10] |
| Patients with Cirrhosis | Not specified | 35.6 ± 30 | [10] |
Table 2: MEGX Test Performance in Liver Disease
| Application | Time Point | Cut-off Value (ng/mL) | Sensitivity | Specificity | Diagnostic Accuracy | Reference(s) |
| Grading of Liver Cirrhosis | 60 min | Not specified | 75% | 84% | 81% | [9] |
| Prediction of Poor 1-Year Survival | 15 or 30 min | < 10 | - | - | - | [2] |
| Prediction of Life-Threatening Complications | Not specified | < 30 | - | - | - | [1] |
| Prediction of Postoperative Complications (Liver Resection) | Not specified | < 25 | - | - | - | [10] |
Experimental Protocol
This protocol outlines the procedure for performing the MEGX test.
1. Patient/Subject Preparation:
- Subjects should fast overnight prior to the test.[11]
- A baseline blood sample should be collected immediately before lidocaine administration to confirm the absence of pre-existing MEGX.
2. Lidocaine Administration:
- A standardized dose of lidocaine (1 mg/kg body weight) is administered intravenously over a period of one to two minutes.[1][8]
3. Blood Sampling:
- Blood samples are collected at specific time points following lidocaine injection. Common sampling times include 15, 30, and 60 minutes post-administration.[8][9] Some protocols may involve more frequent sampling (e.g., 5, 10, 15, 20, 25, 30, and 60 minutes).[12]
- Blood should be collected in tubes appropriate for serum or plasma separation (e.g., serum separator tubes or tubes containing heparin or EDTA).
4. Sample Processing and Storage:
- Centrifuge the blood samples to separate serum or plasma.
- If not analyzed immediately, the serum or plasma should be stored frozen at -20°C or below.
5. MEGX Analysis:
- Quantification of MEGX in serum or plasma can be performed using various analytical methods:
- Fluorescence Polarization Immunoassay (FPIA): A rapid and widely used method.[2][12]
- High-Performance Liquid Chromatography (HPLC): A more specific method.[1]
- Gas-Liquid Chromatography (GLC): Another specific chromatographic method.[1]
6. Data Interpretation:
- The measured MEGX concentrations are compared to established reference ranges and clinical cut-off values to assess liver function.
Visualizations
Lidocaine to MEGX Metabolic Pathway
Caption: Metabolic conversion of lidocaine to MEGX by cytochrome P450 enzymes in the liver.
MEGX Test Experimental Workflow
Caption: A flowchart illustrating the key steps of the MEGX test protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. The MEGX test: a tool for the real-time assessment of hepatic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lidocaine metabolism in human liver microsomes by cytochrome P450IIIA4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. The use of lidocaine as a test of liver function in liver transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of this compound as a liver function test in the liver transplant recipient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Early assessment of transplanted liver function: lignocaine clearance test (MEGX) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The this compound test for grading of liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The lidocaine (MEGX) test as an index of hepatic function: its clinical usefulness in liver surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The lignocaine metabolite (MEGX) liver function test and P-450 induction in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liver function tests and lidocaine metabolism (MEGX test) during i.v. CMF therapy in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Monoethylglycinexylidide in Plasma by LC-MS/MS
Introduction
Monoethylglycinexylidide (MEGX) is the primary and pharmacologically active metabolite of lidocaine (B1675312), a widely used local anesthetic and antiarrhythmic drug. The concentration of MEGX in plasma is a critical indicator of hepatic function and is also monitored to assess lidocaine metabolism and potential toxicity. This application note presents a detailed protocol for the sensitive and selective quantification of MEGX in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and clinical research.
Principle
This method employs LC-MS/MS for the accurate quantification of MEGX in plasma samples. The procedure involves sample preparation to isolate the analyte from the complex plasma matrix, followed by chromatographic separation and mass spectrometric detection. An internal standard (IS) is utilized to compensate for variations during sample processing and analysis.[1][2][3] The quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Protocols
Materials and Reagents
-
This compound (MEGX) reference standard
-
Internal Standard (e.g., 3-nitrolidocaine, ethylmethylglycinexylidide, or a stable isotope-labeled MEGX)
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid and ammonium (B1175870) acetate (B1210297)
-
Human plasma (drug-free)
-
Various laboratory supplies (pipettes, vials, centrifuges)
Sample Preparation
The selection of a sample preparation method depends on the required sensitivity and the complexity of the sample matrix. Three common methods are protein precipitation, liquid-liquid extraction, and solid-phase extraction.
2.1. Protein Precipitation (PPT)
This is a rapid and straightforward method suitable for high-throughput analysis.[4]
-
To 100 µL of plasma sample, add 300 µL of cold methanol (or acetonitrile) containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2.2. Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to PPT.
-
To 500 µL of plasma, add the internal standard and 50 µL of 1M sodium hydroxide.
-
Add 2 mL of an organic solvent (e.g., ethyl acetate or a mixture of hexane (B92381) and isoamyl alcohol).
-
Vortex for 2 minutes and then centrifuge at 4,000 x g for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.[5]
2.3. Solid-Phase Extraction (SPE)
SPE provides the cleanest samples and can be automated for high-throughput applications.
-
Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange) with methanol followed by water.
-
Load the plasma sample (pre-treated with an acid to adjust pH).
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with a stronger solvent mixture (e.g., methanol with ammonium hydroxide).
-
Evaporate the eluate and reconstitute in the mobile phase.
LC-MS/MS Conditions
The following table summarizes typical LC-MS/MS parameters for MEGX analysis. These may require optimization based on the specific instrument and column used.
| Parameter | Typical Conditions |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | A: Water with 0.1% formic acid and 5 mM ammonium acetateB: Acetonitrile with 0.1% formic acid |
| Gradient | Isocratic or gradient elution depending on the separation requirements. A typical isocratic condition is 70:30 (A:B).[4] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 207.1[4] |
| Product Ion (m/z) | 58.8[4] |
| Internal Standard (IS) | Varies, e.g., 3-nitrolidocaine (m/z 280.1 → 86.7)[4] or Ethylmethylglycinexylidide (EMGX) (m/z 221 → 72).[6] |
Calibration and Quantification
Prepare calibration standards by spiking known concentrations of MEGX into drug-free plasma. A typical calibration range is 1 to 1000 ng/mL. The peak area ratio of MEGX to the internal standard is plotted against the concentration, and a linear regression analysis is used for quantification.
Quantitative Data Summary
The following tables provide a summary of quantitative parameters from various published methods for MEGX quantification in plasma.
Table 1: Sample Preparation Methods and Parameters
| Method | Plasma Volume | Internal Standard | Key Steps | Reference |
| Protein Precipitation | 10 µL | 3-nitrolidocaine | Addition of methanol, vortexing, centrifugation, evaporation, and reconstitution. | [4] |
| Liquid-Liquid Extraction | 1 mL | Ethylmethylglycinexylidide | Alkalinization, extraction with tert-butylmethyl ether, evaporation, and reconstitution. | [6] |
| Solid-Phase Extraction | 100 µL | LIDO-d10 | Deproteinization with acetonitrile followed by SPE on a strong cation exchange cartridge. | [7] |
Table 2: LC-MS/MS Quantitative Parameters
| Parameter | Method 1[4] | Method 2[6] | Method 3[5] |
| Column | Alltima HP C18-EPS (150 x 2.1 mm) | Not specified | Ultimate C18 (50 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.1% NH4OAc in water : 0.1% FA in ACN (70:30) | 0.01M NH4OAc/ACN (50/50, v/v) | Methanol : 5 mmol/L NH4OAc (50:50, pH 5.0 with formic acid) |
| Flow Rate | Not specified | Not specified | 0.2 mL/min |
| Linear Range | 0.2 - 18.0 mg/L | Not specified | 1.5625 - 200 ng/mL |
| LLQ | 0.2 mg/L | Not specified | 1.5625 ng/mL |
| MEGX MRM Transition | m/z 207.1 → 58.8 | m/z 207 → 58 | Not specified |
| Internal Standard MRM | 3-nitrolidocaine: m/z 280.1 → 86.7 | EMGX: m/z 221 → 72 | Not specified |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for MEGX quantification in plasma.
Logical Relationship of the Quantification Method
Caption: Logic of quantification using an internal standard.
References
- 1. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nebiolab.com [nebiolab.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Easy and fast LC-MS/MS determination of lidocaine and MEGX in plasma for therapeutic drug monitoring in neonates with seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Determination of lidocaine and its metabolites in human plasma by liquid chromatography in combination with tandem mass spectrometry]. | Sigma-Aldrich [sigmaaldrich.com]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. academic.oup.com [academic.oup.com]
Application Note: High-Performance Liquid Chromatography Method for the Analysis of Monoethylglycinexylidide (MEGX)
Abstract
This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of monoethylglycinexylidide (MEGX) in biological matrices, primarily serum and plasma. MEGX, the primary metabolite of lidocaine (B1675312), serves as a valuable biomarker for assessing hepatic function.[1][2] The presented protocol offers a reliable and reproducible approach for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and clinical diagnostics related to liver function. The method utilizes reverse-phase chromatography with UV detection, providing the necessary selectivity and sensitivity for clinical applications.
Introduction
This compound (MEGX) is the initial and major metabolite of lidocaine, formed in the liver by the cytochrome P450 enzyme system, specifically CYP3A4.[2] The rate of MEGX formation is directly proportional to hepatic microsomal activity, making it a sensitive and specific indicator of liver function.[1] Clinically, the MEGX test is employed to assess the severity of chronic liver disease, monitor liver transplant function, and predict pre-transplant survival.[1][2][3] Accurate and precise quantification of MEGX is therefore crucial for its clinical utility.
High-Performance Liquid Chromatography (HPLC) offers a powerful analytical tool for the determination of MEGX in biological fluids.[3][4] It provides high resolution and sensitivity, allowing for the separation of MEGX from lidocaine and other metabolites.[4] This application note provides a comprehensive protocol for MEGX analysis using HPLC, including sample preparation, chromatographic conditions, and method validation parameters.
Experimental Protocols
Materials and Reagents
-
This compound (MEGX) reference standard
-
Lidocaine hydrochloride reference standard
-
Internal Standard (IS) (e.g., Procainamide HCl[5], Trimethoprim[3])
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
-
Phosphate (B84403) buffer components (e.g., sodium phosphate monobasic, sodium phosphate dibasic)
-
Human serum/plasma (drug-free for calibration standards and quality controls)
Equipment
-
HPLC system with a UV detector
-
C18 reverse-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Vortex mixer
-
Centrifuge
-
Sample evaporation system (e.g., nitrogen evaporator)
-
Analytical balance
-
pH meter
Sample Preparation: Liquid-Liquid Extraction
This protocol is adapted from a common and effective method for extracting MEGX from serum or plasma.[5][6]
-
To 0.25 mL of serum or plasma in a centrifuge tube, add 50 µL of the internal standard solution.
-
Add 200 µL of 1 M NaOH to alkalinize the sample.
-
Add 3 mL of diethyl ether.
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Centrifuge at 3000 x g for 3 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue with 150 µL of the mobile phase.
-
Inject up to 75 µL of the reconstituted sample into the HPLC system.[5]
Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., Zorbax C18)[4]
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile. A common composition is phosphate buffer:acetonitrile:triethylamine (40:60:0.1, v/v/v), with the pH adjusted to 6 with orthophosphoric acid.[4]
-
Injection Volume: 20 - 75 µL[5]
-
Column Temperature: Ambient or controlled at 25 °C[7]
Data Presentation
The following tables summarize the quantitative data typically obtained during the validation of an HPLC method for MEGX analysis. These values are compiled from various literature sources and represent typical performance characteristics.
Table 1: Linearity and Range
| Analyte | Linearity Range (µg/L) | Correlation Coefficient (r) | Reference |
| MEGX | 10 - 250 | > 0.99 | [3] |
| Lidocaine | 100 - 2000 | > 0.99 | [3] |
| MEGX | 1.56 - 200 | Linear | |
| Lidocaine | 15.6 - 2000 | Linear |
Table 2: Precision and Accuracy
| Analyte | Concentration (µg/L) | Intra-assay CV (%) | Inter-assay CV (%) | Recovery (%) | Reference |
| MEGX | 10 - 250 | < 2 | < 9.5 | > 85 | [3] |
| Lidocaine | 100 - 2000 | < 2 | < 9.5 | > 85 | [3] |
Table 3: Limits of Detection and Quantification
| Analyte | LOD (µg/L) | LOQ (µg/L) | Reference |
| MEGX | 3 | 4 | [8] |
| Lidocaine | 10 | 100 | [8] |
| MEGX | - | 1.56 | |
| Lidocaine | - | 15.6 |
Mandatory Visualization
The following diagram illustrates the general workflow for the HPLC method development and analysis of this compound.
Caption: HPLC workflow for MEGX analysis.
Conclusion
The HPLC method described in this application note provides a reliable and sensitive approach for the quantification of this compound in biological samples. The protocol, including liquid-liquid extraction for sample clean-up and reverse-phase chromatography with UV detection, is well-suited for clinical and research laboratories. The presented validation data demonstrates that the method is accurate, precise, and linear over a clinically relevant concentration range. This application note serves as a valuable resource for professionals in need of a robust analytical method for MEGX, a key biomarker of hepatic function.
References
- 1. This compound formation measurement as a hepatic function test to assess severity of chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A quick, sensitive high-performance liquid chromatography assay for this compound and lignocaine in serum/plasma using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The lignocaine metabolite (MEGX) liver function test and P-450 induction in humans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantitative Determination of MEGX in Human Plasma by Capillary Gas Chromatography
Introduction
Monoethylglycinexylidide (MEGX) is the primary active metabolite of the local anesthetic and antiarrhythmic drug, lidocaine (B1675312).[1][2][3] The formation of MEGX from lidocaine occurs predominantly in the liver, catalyzed by the cytochrome P450 isoenzymes, particularly CYP3A4 and CYP1A2.[1][2] Consequently, the rate of MEGX formation serves as a dynamic and sensitive marker for hepatic function.[4][5] Measuring MEGX concentration in plasma following lidocaine administration is a valuable tool in clinical settings to assess liver dysfunction and metabolic capacity, especially in critically ill patients and for monitoring liver transplant function.[4][5]
Capillary gas chromatography (GC) offers a robust and sensitive method for the quantification of MEGX in complex biological matrices like plasma. When coupled with detectors such as a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS), capillary GC provides the high resolution and specificity required for accurate therapeutic drug monitoring and clinical research. This document outlines the protocols for the extraction and quantitative analysis of MEGX in human plasma using capillary GC.
Metabolic Pathway of Lidocaine to MEGX
Lidocaine undergoes extensive hepatic metabolism, with approximately 95% being metabolized before renal excretion.[6] The principal metabolic pathway is the oxidative N-deethylation of lidocaine by cytochrome P450 enzymes to form MEGX.[2][7] MEGX is itself an active metabolite, exhibiting about 80-90% of the antiarrhythmic and anticonvulsant potencies of lidocaine.[2] MEGX can be further metabolized to inactive glycine (B1666218) xylidide (GX).[7]
Figure 1: Metabolic pathway of Lidocaine to MEGX.
Experimental Protocols
This section details the necessary materials and step-by-step procedures for the extraction and analysis of MEGX from plasma samples. Two primary methods are presented: Gas Chromatography with Mass Spectrometry (GC-MS) and Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD).
Method 1: Capillary GC-MS with Solid-Phase Extraction
This method provides high specificity and sensitivity for MEGX quantification.
1. Materials and Reagents
-
Blank human plasma
-
MEGX and Lidocaine standards
-
Procaine (B135) (Internal Standard)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Solid-Phase Extraction (SPE) columns (e.g., CN-SPE)[8]
-
Toluene
-
Helium (high purity)
2. Sample Preparation (Solid-Phase Extraction)
-
Spiking: To 1.0 mL of plasma sample, add the internal standard (Procaine) to a final concentration similar to the expected analyte concentration.
-
SPE Column Conditioning: Condition the CN-SPE column according to the manufacturer's instructions.
-
Sample Loading: Load the plasma sample onto the conditioned SPE column.
-
Washing: Wash the column with a suitable solvent (e.g., deionized water followed by a weak organic solvent) to remove interferences.
-
Elution: Elute MEGX, lidocaine, and the internal standard from the column using an appropriate elution solvent (e.g., methanol or a methanol-based mixture).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a small, precise volume (e.g., 50 µL) of a suitable solvent like methanol or ethyl acetate (B1210297) for GC injection.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
| Parameter | Value |
| GC System | Agilent or equivalent |
| Column | HP-5MS (or equivalent 5% Phenyl Methyl Siloxane), 15 m x 0.25 mm ID, 0.1 µm film thickness[8] |
| Carrier Gas | Helium, 1.0 mL/min[8] |
| Injection Mode | Split (10:1 ratio) or Splitless |
| Injection Volume | 2 µL[8] |
| Injector Temp. | 250°C |
| Oven Program | Initial: 100°C, hold for 1 min. Ramp: 40°C/min to 200°C, hold for 0.5 min.[8] |
| MS Detector | Quadrupole or Ion Trap |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Monitored Ions (m/z) | MEGX: 58, Lidocaine: 86, Procaine (IS): 86[8] |
Method 2: Capillary GC-NPD with Solid-Phase Extraction
This method is highly sensitive for nitrogen-containing compounds like MEGX.
1. Materials and Reagents
-
As listed in Method 1. An alternative internal standard may be used if procaine co-elutes with interfering peaks on the NPD.
2. Sample Preparation
-
Follow the Solid-Phase Extraction protocol as described in Method 1.
3. Gas Chromatography-Nitrogen-Phosphorus Detector (GC-NPD) Conditions
| Parameter | Value |
| GC System | Agilent or equivalent with NPD |
| Column | DB-1 (or equivalent non-polar), 30 m x 0.32 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, ~2.0 mL/min |
| Injection Mode | Splitless[4] |
| Injection Volume | 1-2 µL |
| Injector Temp. | 260°C |
| Oven Program | Initial: 150°C, hold for 1 min. Ramp 1: 10°C/min to 200°C. Ramp 2: 20°C/min to 280°C, hold for 5 min. |
| Detector Temp. | 300°C |
Quantitative Data Summary
The performance of the described methods is summarized in the tables below. Data has been compiled from published literature to provide a comparative overview.
Table 1: Performance Characteristics of GC-MS Method
| Parameter | Result | Reference |
| Linearity Range | 1.562 - 25 ng/mL | [8] |
| Correlation Coefficient (r) | 0.9981 | [8] |
| Limit of Detection (LOD) | 0.5 ng/mL | [8] |
| Extraction Recovery | 80.1% - 85.7% | [8] |
Table 2: Performance Characteristics of GC-NPD Method
| Parameter | Result | Reference |
| Linearity Range | 2.5 - 50 ng/mL | [4] |
| Limit of Detection (LOD) | 1 ng/mL | [4] |
| Limit of Quantification (LOQ) | 2.5 ng/mL | [4] |
| Intra-assay CV (%) | 5 - 9% | [4] |
| Inter-assay CV (%) | 5 - 9% | [4] |
Experimental Workflow Diagram
The overall process from sample collection to data analysis is depicted below. The use of an internal standard is crucial for accurate quantification, as it corrects for variations during sample preparation and injection.[9][10][11]
Figure 2: Workflow for MEGX detection in plasma by GC.
References
- 1. The lignocaine metabolite (MEGX) liver function test and P-450 induction in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Plasma concentrations of this compound during and after breast augmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Capillary gas chromatographic method for the measurement of small concentrations of this compound and lidocaine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound formation measurement as a hepatic function test to assess severity of chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lidocaine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. [Determination of this compound concentration in serum using solid phase extraction and capillary gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
Application Note: Fluorescence Polarization Immunoassay for Serum Monoethylglycinexylidide (MEGX)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monoethylglycinexylidide (MEGX) is the primary, active metabolite of lidocaine (B1675312), formed in the liver primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][2] The rate of MEGX formation serves as a dynamic and sensitive measure of hepatic metabolic capacity and blood flow.[3][4] Consequently, the MEGX test is a valuable tool in clinical and research settings for the real-time assessment of liver function.[3] It is particularly useful for prognostic evaluation in liver transplantation, critical care medicine, and in monitoring patients with chronic liver disease.[2][3]
Fluorescence Polarization Immunoassay (FPIA) is a homogeneous competitive immunoassay technique that offers a rapid, simple, and quantitative method for measuring MEGX concentrations in serum.[3][5] Its homogenous format, which does not require separation of bound and free components, makes it highly suitable for automation and rapid turnaround times.[5]
Principle of the Assay
The FPIA for MEGX is based on the principle of competitive binding.[6][7] The assay involves a fluorescently labeled MEGX molecule (tracer) and a specific anti-MEGX antibody. When the tracer binds to the large antibody molecule, its rotation in solution is slowed considerably. When excited with plane-polarized light, the bound tracer emits light with a high degree of polarization.[5]
In the assay, MEGX from a patient's serum sample competes with the tracer for the limited binding sites on the antibody.[7]
-
High MEGX Concentration in Sample: Unlabeled MEGX from the sample displaces the tracer from the antibody. The free tracer rotates rapidly, resulting in significant depolarization of the emitted light. This leads to a low fluorescence polarization reading.
-
Low MEGX Concentration in Sample: The tracer binds predominantly to the antibody. The slow rotation of this large complex results in minimal depolarization of the emitted light, leading to a high fluorescence polarization reading.
The measured fluorescence polarization is, therefore, inversely proportional to the concentration of MEGX in the sample.[5] The concentration is determined by comparing the polarization reading to a standard curve generated from calibrators with known MEGX concentrations.
Lidocaine Metabolism and Clinical Relevance
The MEGX test is a dynamic assessment of the liver's metabolic function, which is dependent on both hepatocyte function and hepatic blood flow.[3] After intravenous administration of lidocaine, it is rapidly metabolized in the liver by CYP450 enzymes into MEGX.[2][8] A reduced capacity to form MEGX can indicate impaired liver function.
Materials and Reagents
-
MEGX-specific antibody (typically sheep monoclonal)
-
Fluorescein-labeled MEGX tracer
-
MEGX Calibrators (e.g., 0, 10, 25, 50, 100, 200 µg/L)
-
MEGX Controls (Low, Medium, High concentrations)
-
Pre-treatment solution (if required for sample type)
-
Assay Buffer
-
Fluorescence Polarization Analyzer (e.g., Abbott TDx/TDxFLx)
-
Precision pipettes and disposable tips
Experimental Protocol
This protocol provides a general workflow. Users should always refer to the specific reagent manufacturer's instructions.
-
Sample Collection & Preparation:
-
Collect whole blood in a serum separator tube (SST).
-
Allow blood to clot and centrifuge according to tube manufacturer's instructions to separate serum.
-
For the MEGX test, a baseline (pre-lidocaine) blood sample is drawn. Lidocaine (e.g., 1 mg/kg) is then administered intravenously. A second blood sample is drawn at a specified time post-administration (commonly 15 or 30 minutes).[3][4]
-
Note: Samples with high bilirubin (B190676) (>200 µmol/L) may require a pre-treatment or dilution step to avoid interference.[9][10]
-
-
Assay Procedure:
-
Allow all reagents and samples to equilibrate to the temperature specified by the analyzer (typically room temperature).
-
Pipette the required volumes of sample/calibrator/control, anti-MEGX antibody, and MEGX tracer into the reaction cuvette as directed by the instrument software.
-
Incubate the reaction mixture for the time specified by the assay protocol. This allows the competitive binding reaction to reach equilibrium.
-
Place the cuvette into the fluorescence polarization analyzer.
-
-
Measurement & Data Analysis:
-
The analyzer excites the sample with vertically polarized light and measures the intensity of both vertical and horizontal components of the emitted fluorescent light.
-
The instrument calculates the polarization value.
-
A calibration curve is generated by plotting the polarization values of the calibrators against their known concentrations.
-
The MEGX concentration in the unknown samples and controls is automatically calculated by the instrument by interpolating their polarization values from the standard curve.
-
The final MEGX formation value is typically calculated by subtracting the baseline (pre-lidocaine) concentration from the post-lidocaine concentration.[10]
-
Performance Characteristics
The following table summarizes typical performance data for a commercially available MEGX FPIA. Values may vary between different manufacturers and lots.
| Parameter | Typical Value | Reference |
| Assay Range | 4 - 250 µg/L | [8][9] |
| Limit of Detection (LOD) | 8 µg/L | [10] |
| Intra-Assay Precision (CV%) | 8% (at 20 µg/L MEGX) | [8] |
| Inter-Assay Precision (CV%) | 9% (at 20 µg/L MEGX) | [8] |
| Recovery | 102 - 104% | [10] |
| Cross-Reactivity | ||
| Lidocaine | < 3% | [9] |
| Glycinexylidide (GX) | < 3% | [9] |
| 2,6-xylidine | < 3% | [9] |
Troubleshooting
-
Interference: High concentrations of bilirubin, cholesterol, or triglycerides in samples can potentially interfere with the assay and may lead to falsely elevated MEGX results.[9] Sample pre-treatment or dilution may be necessary for highly icteric or lipemic samples.[9][10]
-
Cross-Reactivity: While generally low, some FPIA methods may show cross-reactivity with other lidocaine metabolites, such as 3-OH-MEGX.[3] This is typically not a significant issue in human samples but should be considered in other species like rats.[3]
-
Calibration Failure: Ensure that calibrators are prepared correctly, have not expired, and that the instrument optics are clean and functioning according to manufacturer specifications.
-
Inconsistent Results: Verify proper pipetting technique, ensure reagents have reached thermal equilibrium, and check for bubbles in the reaction cuvettes before measurement.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of hepatic lidocaine metabolism to monitor patients with chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The MEGX test: a tool for the real-time assessment of hepatic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liver function tests and lidocaine metabolism (MEGX test) during i.v. CMF therapy in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. researchgate.net [researchgate.net]
- 8. The lignocaine metabolite (MEGX) liver function test and P-450 induction in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence polarization immunoassay and HPLC assays compared for measuring this compound in liver-transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of this compound by fluorescence polarization immunoassay in highly icteric serum samples: modified precipitation procedure and HPLC compared - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Extraction of Monoethylglycinexylidide (MEGX) from Biological Fluids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of monoethylglycinexylidide (MEGX), the primary active metabolite of lidocaine (B1675312), from various biological fluids. MEGX is a critical analyte in clinical and forensic toxicology, as well as in studies of liver function and drug metabolism. The following protocols offer robust and reliable methods for the extraction and purification of MEGX prior to downstream analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).
Data Presentation: Quantitative Performance of MEGX SPE Protocols
The following table summarizes the quantitative data from various studies on the solid-phase extraction of MEGX from biological fluids. This allows for a direct comparison of the performance of different SPE sorbents and analytical methods.
| Biological Matrix | SPE Sorbent | Analytical Method | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Serum | CN-SPE column | GC-MS | 80.1 - 85.7 | 0.5 ng/mL | - | [1] |
| Serum/Plasma | Bond-Elut phenyl | HPLC | > 85 | - | - | [2] |
| Serum | Strong Cation Exchange | LC-MS/MS | > 75 | - | 1 ng/mL | [3][4] |
| Plasma | - (Protein Precipitation) | LC-MS/MS | 99.4 - 103.6 | - | 0.2 mg/L (200 ng/mL) | [5] |
| Plasma | - (Liquid-Liquid Extraction) | HPLC-MS/MS | - | - | 1.5625 ng/mL | [6] |
Experimental Protocols
This section details the methodologies for the solid-phase extraction of MEGX from biological fluids.
Protocol 1: SPE using a Cyano (CN) Propyl Bonded Silica Sorbent
This protocol is adapted from a method for the determination of MEGX in serum using GC-MS[1].
1. Materials:
-
SPE Cartridge: Cyano (CN) propyl bonded silica, 100 mg / 1 mL
-
Serum sample
-
Internal Standard (e.g., Procaine)
-
Reconstitution Solvent (compatible with GC-MS analysis)
-
Nitrogen evaporator
2. Sample Pretreatment:
-
To 1 mL of serum, add the internal standard.
-
Vortex the sample for 30 seconds.
3. SPE Procedure:
-
Conditioning: Condition the CN-SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water. Do not allow the sorbent to dry.
-
Loading: Load the pretreated serum sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 1 mL of deionized water to remove interfering substances.
-
Drying: Dry the cartridge thoroughly under vacuum or by centrifugation to remove residual water.
-
Elution: Elute MEGX and the internal standard with 1 mL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and isopropanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of a suitable solvent for GC-MS analysis.
Protocol 2: SPE using a Phenyl Bonded Silica Sorbent
This protocol is based on a rapid HPLC assay for MEGX and lidocaine in serum or plasma[2].
1. Materials:
-
SPE Cartridge: Bond-Elut phenyl, 1 cc
-
Serum or plasma sample
-
Internal Standard (e.g., Trimethoprim)
-
HPLC Mobile Phase
2. Sample Pretreatment:
-
Spike the serum or plasma sample with the internal standard.
3. SPE Procedure:
-
Conditioning: Condition the Bond-Elut phenyl cartridge according to the manufacturer's instructions, typically with methanol followed by water.
-
Loading: Apply the pretreated sample to the conditioned cartridge.
-
Washing: Wash the cartridge to remove matrix interferences. The specific wash solvent may need to be optimized but could include a weak organic solvent/water mixture.
-
Elution: Elute MEGX, lidocaine, and the internal standard with the HPLC mobile phase or a compatible solvent.
-
Analysis: The eluate can be directly injected into the HPLC system for analysis.
Protocol 3: SPE using a Strong Cation Exchange Sorbent
This protocol is derived from a robust LC-MS/MS method for the determination of lidocaine and MEGX in serum[3][4].
1. Materials:
-
SPE Cartridge: Strong Cation Exchange (e.g., SCX)
-
Serum sample
-
Internal Standard (e.g., LIDO-d10)
-
Ammoniated elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol)
-
Formic acid
2. Sample Pretreatment:
-
To 100 µL of serum, add the internal standard.
-
Add acetonitrile to deproteinize the sample.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant.
3. SPE Procedure:
-
Conditioning: Condition the strong cation exchange cartridge with methanol followed by deionized water.
-
Equilibration: Equilibrate the cartridge with an acidic buffer (e.g., 0.1% formic acid in water) to ensure the analyte and sorbent are in the correct ionic state.
-
Loading: Load the supernatant from the pretreated sample onto the cartridge.
-
Washing: Wash the cartridge with the equilibration buffer followed by methanol to remove neutral and acidic interferences.
-
Elution: Elute MEGX and the internal standard with an ammoniated organic solvent (e.g., 5% ammonium hydroxide in methanol). The basic nature of this solvent neutralizes the charge on the analyte, causing it to elute.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial LC-MS/MS mobile phase.
Visualizations
Experimental Workflow for MEGX Solid-Phase Extraction
References
- 1. [Determination of this compound concentration in serum using solid phase extraction and capillary gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A quick, sensitive high-performance liquid chromatography assay for this compound and lignocaine in serum/plasma using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Easy and fast LC-MS/MS determination of lidocaine and MEGX in plasma for therapeutic drug monitoring in neonates with seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Determination of lidocaine and its metabolites in human plasma by liquid chromatography in combination with tandem mass spectrometry]. | Sigma-Aldrich [sigmaaldrich.com]
MEGX Formation Assay in Isolated Hepatic Microsomes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of monoethylglycinexylidide (MEGX) from the anesthetic drug lidocaine (B1675312) is a key metabolic pathway predominantly catalyzed by the cytochrome P450 (CYP) isoenzymes, particularly CYP3A4 and CYP1A2, in the liver. The MEGX formation assay using isolated hepatic microsomes is a valuable in vitro tool in drug discovery and development. It serves as a functional assay to assess the metabolic capacity of the liver, investigate the activity of CYP3A4 and CYP1A2, and to study potential drug-drug interactions.[1][2][3] This document provides detailed application notes and protocols for performing the MEGX formation assay.
Applications
-
Assessment of Liver Function: The rate of MEGX formation can serve as a sensitive indicator of hepatic metabolic capacity.[4][5][6] A decrease in MEGX formation may suggest impaired liver function.
-
CYP3A4 and CYP1A2 Phenotyping: This assay is widely used to characterize the activity of CYP3A4 and CYP1A2, which are responsible for the metabolism of a large number of clinically relevant drugs.
-
Drug-Drug Interaction Studies: The assay can be employed to evaluate the inhibitory or inductive effects of new chemical entities (NCEs) on CYP3A4 and CYP1A2 activity by measuring their impact on MEGX formation.
-
Preclinical Drug Development: In early drug development, this assay helps in understanding the metabolic profile of NCEs and predicting their potential for hepatic clearance and drug interactions.[7]
Data Presentation
Table 1: Typical Kinetic Parameters for Lidocaine N-deethylation (MEGX Formation) in Human Liver Microsomes
| Parameter | Value | Reference |
| Michaelis-Menten Constant (Km) | 0.37 - 3 mM | [8] |
| --- | --- | --- |
| Note: The reported Km values for lidocaine elimination can vary depending on the specific conditions of the liver microsomes. Lower Km values may be indicative of poorer liver conditions.[8] |
Table 2: Recommended Reagent Concentrations for MEGX Formation Assay
| Reagent | Final Concentration |
| Human Liver Microsomes | 0.1 - 1.0 mg/mL |
| Lidocaine | 5 - 800 µM |
| NADPH | 1 mM |
| Potassium Phosphate (B84403) Buffer (pH 7.4) | 100 mM |
| Magnesium Chloride (MgCl₂) | 3.3 mM |
Experimental Protocols
Protocol 1: Isolation of Human Hepatic Microsomes
This protocol describes a general method for the isolation of microsomes from fresh or frozen human liver tissue.
Materials:
-
Human liver tissue
-
Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM KCl, 2 mM EDTA
-
Storage Buffer: 100 mM potassium phosphate (pH 7.4), 20% (v/v) glycerol
-
Protease Inhibitor Cocktail
-
Dounce homogenizer
-
Refrigerated centrifuge
-
Ultracentrifuge
Procedure:
-
Thaw frozen liver tissue on ice. Mince the tissue into small pieces.
-
Add 3 volumes of ice-cold Homogenization Buffer containing protease inhibitors to the minced tissue.
-
Homogenize the tissue on ice using a Dounce homogenizer with 10-15 strokes.[9][10]
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cell debris, nuclei, and mitochondria.[11][12]
-
Carefully collect the supernatant (S9 fraction) and transfer it to a pre-chilled ultracentrifuge tube.
-
Centrifuge the S9 fraction at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.[11][12]
-
Discard the supernatant (cytosolic fraction).
-
Resuspend the microsomal pellet in ice-cold Storage Buffer.
-
Determine the protein concentration of the microsomal suspension using a standard method (e.g., BCA protein assay).
-
Aliquot the microsomal suspension and store at -80°C until use.
Protocol 2: MEGX Formation Assay
This protocol details the incubation of lidocaine with isolated hepatic microsomes to measure MEGX formation.
Materials:
-
Isolated human liver microsomes (from Protocol 1 or commercially available)
-
Lidocaine stock solution (in a suitable solvent like DMSO or methanol)
-
NADPH regenerating system or NADPH stock solution (10 mM in buffer)
-
100 mM Potassium Phosphate Buffer (pH 7.4)
-
Incubation tubes or 96-well plates
-
Water bath or incubator at 37°C
-
Acetonitrile (B52724) (ice-cold) or other suitable quenching solvent
-
Internal standard for analytical quantification (e.g., trimethoprim)
Procedure:
-
Preparation of Incubation Mixture:
-
In an incubation tube or well of a 96-well plate, add the required volume of 100 mM Potassium Phosphate Buffer (pH 7.4).
-
Add the desired volume of human liver microsomes to achieve the final protein concentration (e.g., 0.5 mg/mL).
-
Add the lidocaine stock solution to achieve the desired final substrate concentration (e.g., 50 µM).
-
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH solution to a final concentration of 1 mM.
-
Incubation: Incubate the reaction mixture at 37°C for a specific period (e.g., 0, 5, 15, 30, and 60 minutes). The incubation time should be within the linear range of MEGX formation.
-
Termination of Reaction: Stop the reaction at each time point by adding a volume of ice-cold acetonitrile (typically 2-3 volumes of the incubation mixture) containing the internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant to a new tube or well for analysis.
Protocol 3: Quantification of MEGX by HPLC
This protocol provides a general method for the quantification of MEGX using High-Performance Liquid Chromatography (HPLC).
Materials:
-
HPLC system with a UV or mass spectrometer detector
-
C18 reverse-phase HPLC column (e.g., Supelcosil LC-8-DB)
-
Mobile Phase A: 15 mM potassium dihydrogen orthophosphate, pH 3.0
-
Mobile Phase B: Acetonitrile
-
MEGX standard
-
Internal standard
-
Samples from Protocol 2
Procedure:
-
Preparation of Standard Curve: Prepare a series of MEGX standards of known concentrations in the same matrix as the samples (e.g., the quenched reaction buffer).
-
HPLC Analysis:
-
Set the column temperature (e.g., 30°C).
-
Equilibrate the column with the initial mobile phase composition.
-
Inject a fixed volume of the sample supernatant and standards onto the HPLC column.
-
Run a gradient or isocratic elution to separate MEGX from lidocaine and other components. A typical mobile phase could be 12% acetonitrile in 15mM potassium dihydrogen orthophosphate, pH 3.0.
-
Set the flow rate (e.g., 1.0 mL/min).
-
Detect MEGX and the internal standard using a UV detector (e.g., at 205 nm) or a mass spectrometer.
-
-
Data Analysis:
-
Integrate the peak areas of MEGX and the internal standard.
-
Calculate the ratio of the MEGX peak area to the internal standard peak area.
-
Construct a standard curve by plotting the peak area ratio against the known concentrations of the MEGX standards.
-
Determine the concentration of MEGX in the samples by interpolating their peak area ratios on the standard curve.
-
Calculate the rate of MEGX formation (e.g., in pmol/min/mg protein).
-
Mandatory Visualizations
Caption: Lidocaine is metabolized to MEGX via N-deethylation catalyzed by CYP3A4 and CYP1A2, utilizing NADPH as a cofactor.
Caption: Workflow of the MEGX formation assay, from preparation and incubation to sample analysis.
References
- 1. Lidocaine metabolism in human liver microsomes by cytochrome P450IIIA4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lidocaine metabolism by human cytochrome P-450s purified from hepatic microsomes: comparison of those with rat hepatic cytochrome P-450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The lignocaine metabolite (MEGX) liver function test and P-450 induction in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound formation measurement as a hepatic function test to assess severity of chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring lidocaine metabolite--monoethylglycinexylidide as a quantitative index of hepatic function in adults with chronic hepatitis and cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The use of the lidocaine-monoethylglycinexylidide test in the liver transplant recipient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The prediction of human clearance from hepatic microsomal metabolism data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. abcam.cn [abcam.cn]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. oyc.co.jp [oyc.co.jp]
- 12. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for MEGX Test in Predicting Liver Transplant Outcomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The monoethylglycinexylidide (MEGX) test is a dynamic liver function test that measures the metabolic capacity of the liver. It is based on the conversion of lidocaine (B1675312) to its primary metabolite, MEGX, a process predominantly carried out by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver.[1][2][3][4] Due to its reliance on both hepatic blood flow and enzymatic activity, the MEGX test provides a real-time assessment of liver function.[2] These characteristics have led to its investigation as a tool for predicting outcomes in liver transplantation, including the assessment of potential organ donors, evaluation of transplant candidates, and monitoring of graft function in recipients.[5][6]
This document provides detailed application notes and protocols for utilizing the MEGX test in the context of liver transplantation research and clinical evaluation.
Signaling Pathway of Lidocaine Metabolism
The metabolic conversion of lidocaine to MEGX is a critical indicator of hepatic function. This pathway primarily involves the cytochrome P450 enzyme system.
Caption: Metabolic pathway of lidocaine to MEGX in the liver.
Experimental Protocols
1. MEGX Test Protocol for Liver Function Assessment
This protocol is adapted from methodologies described in studies evaluating liver function in various clinical settings, including liver disease and transplantation.[7][8]
a. Patient Preparation:
-
Patients should fast overnight prior to the test.[1]
-
A baseline blood sample may be collected before lidocaine administration.
b. Reagents and Materials:
-
Lidocaine hydrochloride solution for intravenous injection (1 mg/kg body weight).
-
Syringes and needles for IV administration and blood collection.
-
Blood collection tubes (e.g., serum separator tubes).
-
Centrifuge.
-
Apparatus for MEGX analysis (e.g., fluorescence polarization immunoassay analyzer, HPLC, or GC).[2]
c. Procedure:
-
Administer a single intravenous bolus of lidocaine hydrochloride at a dose of 1 mg/kg body weight.[7] Some studies have used a fixed low dose of 50 mg.[1]
-
Collect a blood sample at a specific time point after lidocaine administration. Common time points are 15 minutes (MEGX15) and 30 minutes (MEGX30).[2][7] Some protocols may involve sampling at multiple time points (e.g., 15, 30, and 60 minutes).[8][9]
-
Allow the blood to clot and then centrifuge to separate the serum.
-
Analyze the serum sample to determine the MEGX concentration.
2. MEGX Measurement by Fluorescence Polarization Immunoassay (FPIA)
FPIA is a commonly used method for MEGX quantification due to its speed and ease of use.[2]
a. Principle: The assay is based on the competition between MEGX in the serum sample and a fluorescein-labeled MEGX tracer for binding sites on an anti-MEGX antibody. The degree of polarization of the emitted light is inversely proportional to the concentration of MEGX in the sample.
b. Assay Validation:
-
Limit of Detection (LOD): Typically around 4 µg/L.[1]
-
Limit of Quantification (LOQ): Approximately 5 µg/L.[1]
-
Linearity: The calibration curve is generally linear up to 200 µg/L.[1]
-
Precision: Intra- and inter-assay relative standard deviations are typically around 5% and 7%, respectively.[1]
Data Presentation
Table 1: MEGX Concentrations in Different Patient Populations
| Patient Group | N | MEGX Concentration (ng/mL) (Median with 16th-84th percentile) | Reference |
| Normal Controls | 26 | 67 (54-95) | [7] |
| Chronic Hepatitis | 24 | 43 (23-61) | [7] |
| Cirrhosis | 47 | 24 (7-52) | [7] |
Table 2: Predictive Value of MEGX Test in Liver Transplant Recipients
| MEGX Concentration Threshold | Time Point | Predictive for | Outcome | Reference |
| < 25 µg/L | First 36 hours post-transplant | Greater morbidity and mortality | Significantly depressed MEGX concentrations in patients with a complicated clinical course. | [5] |
| < 10 µg/L | 15 or 30 minutes post-transplant | Poor 1-year survival rate | Patients with MEGX values below this threshold have a particularly poor prognosis. | [2] |
Table 3: Donor MEGX Values and Graft Survival
| Donor MEGX Value | 30-Day Graft Survival | 1-Year Graft Survival | Reference |
| > 80 µg/L | 95% | 68% | [10] |
| Low MEGX | 84% | 43% | [10] |
Experimental Workflow
The following diagram illustrates the typical workflow for conducting the MEGX test in a clinical or research setting.
Caption: Workflow for the MEGX liver function test.
Discussion and Limitations
The MEGX test offers a dynamic and quantitative assessment of hepatic function, which can be valuable in the high-stakes setting of liver transplantation. Studies have shown its potential in predicting patient survival and identifying individuals at higher risk for post-transplant complications.[5][7] For instance, a MEGX concentration below 30 ng/mL has been associated with a lower survival rate in patients with liver disease.[7] In the context of liver transplant recipients, MEGX concentrations below 25 µg/L in the initial 36 hours post-revascularization were predictive of increased morbidity and mortality.[5] Furthermore, in assessing donor livers, high MEGX values (> 80 µg/L) have been correlated with improved graft survival at both 30 days and 1 year.[10]
However, it is crucial to acknowledge the limitations and conflicting findings associated with the MEGX test. Some studies have reported that the test has limited incremental value in predicting early graft function when used alongside traditional clinical and laboratory assessments.[10] The predictive utility of the donor MEGX test, in particular, has been a subject of debate, with some research failing to demonstrate a correlation with graft function.[11][12]
The metabolism of lidocaine is complex and can be influenced by factors other than CYP3A4 activity, including hepatic blood flow and the activity of other cytochrome P450 isoenzymes like CYP1A2.[1][13] Therefore, the MEGX test results should be interpreted in the context of the overall clinical picture of the patient.
Conclusion
The MEGX test is a valuable tool for researchers and clinicians involved in liver transplantation. It provides a quantitative measure of hepatic metabolic function that can complement standard static liver function tests. The protocols and data presented in these application notes offer a framework for the implementation and interpretation of the MEGX test. While promising, further research is warranted to standardize the application of the MEGX test and to fully elucidate its role in predicting liver transplant outcomes. Serial monitoring of MEGX levels in transplant recipients may be particularly useful for the early detection of graft dysfunction.[2][6]
References
- 1. The lignocaine metabolite (MEGX) liver function test and P-450 induction in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MEGX test: a tool for the real-time assessment of hepatic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lidocaine metabolism in human liver microsomes by cytochrome P450IIIA4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chapter 18: Cytochrome P450 3A4 and Lidocaine Metabolism – Liposuction 101 Liposuction Training [liposuction101.com]
- 5. Use of this compound as a liver function test in the liver transplant recipient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The use of lidocaine as a test of liver function in liver transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring lidocaine metabolite--monoethylglycinexylidide as a quantitative index of hepatic function in adults with chronic hepatitis and cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The this compound test for grading of liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound formation measurement as a hepatic function test to assess severity of chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prospective multivariate analysis of donor monoethylglycine xylidide (MEGX) testing in liver transplantation. Transplantation Society of Michigan Scientific Studies Committee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Donor MEGX test fails to predict graft function after orthotopic liver transplant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The value of the donor MEGX test in predicting liver allograft recipient outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytochrome P450 1A2 is a major determinant of lidocaine metabolism in vivo: effects of liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Clinical Utility of MEGX in Critical Care Medicine
Introduction
The monoethylglycinexylidide (MEGX) test is a dynamic, quantitative assessment of hepatic function that is gaining prominence in critical care medicine. Unlike static liver function tests (e.g., bilirubin, transaminases), which reflect liver injury, the MEGX test provides a real-time measurement of the liver's metabolic capacity. This is particularly valuable in the critical care setting for prognostication, monitoring therapeutic interventions, and guiding drug dosage adjustments.[1][2][3]
The test is predicated on the hepatic metabolism of lidocaine (B1675312). Following intravenous administration, lidocaine is metabolized in the liver, primarily by the cytochrome P450 enzyme system (CYP3A4 and CYP1A2), to its main metabolite, MEGX.[4][5][6] The rate of MEGX formation is dependent on both hepatic blood flow and the functional capacity of the hepatocytes.[1][2]
Clinical Applications in Critical Care
The MEGX test has several key applications in the management of critically ill patients:
-
Prognostication in Sepsis and Multiple Organ Dysfunction Syndrome (MODS): A rapid decrease in MEGX values in critically ill patients is associated with an increased risk of developing MODS and a poor prognosis.[1][3] Low MEGX values in septic patients are linked to an enhanced inflammatory response and are a sensitive marker of early liver dysfunction.[7]
-
Assessment of Liver Function in Liver Failure: The MEGX test is a valuable tool for assessing the severity of liver dysfunction. Studies have shown a correlation between MEGX formation and the severity of cirrhosis.[2] It can aid in the selection of candidates for liver transplantation and in monitoring the function of the transplanted organ.[1][3]
-
Monitoring Hepatic Perfusion and Function: Due to its dependence on both metabolic capacity and blood flow, the MEGX test can provide insights into the adequacy of hepatic perfusion in critically ill patients, which is often compromised in shock states.[1]
-
Guiding Drug Therapy: As the metabolism of many drugs relies on the cytochrome P450 system, the MEGX test can offer a surrogate measure of the liver's capacity to metabolize these medications. This information can be used to guide dosing and avoid toxicity in patients with impaired liver function.
Quantitative Data Summary
The following tables summarize key quantitative data from clinical studies on the MEGX test in various critical care contexts.
Table 1: Prognostic MEGX Values in Critical Illness
| Condition | MEGX Value | Time Point | Associated Outcome |
| General Critical Illness | <10 µg/L | 15 or 30 minutes | Poor 1-year survival rate.[1] |
| Liver Transplant Candidates | <10 µg/L | 15 or 30 minutes | Particularly poor 1-year survival rate.[1] |
| Alcoholic Cirrhosis | <30 ng/mL | Not Specified | Development of life-threatening complications.[2] |
| Alcoholic Cirrhosis | <10 ng/mL | Not Specified | Particularly poor 1-year survival rate.[2] |
| Prior to Liver Resection | Median 32 µg/L | 30 minutes | Hospital mortality.[8][9] |
| Chronic Hepatitis/Cirrhosis | <54 ng/mL | 15 minutes | Indicator of hepatic dysfunction (84.5% sensitivity, 88.5% specificity).[10] |
| Chronic Hepatitis/Cirrhosis | <30 ng/mL | 15 minutes | Lower 10-month survival rate.[10] |
Table 2: MEGX Concentrations in Different Patient Populations
| Patient Group | Median MEGX Concentration (16th-84th percentile) | Time Point |
| Normal Controls | 67 ng/mL (54-95 ng/mL) | 15 minutes |
| Chronic Hepatitis | 43 ng/mL (23-61 ng/mL) | 15 minutes |
| Cirrhosis | 24 ng/mL (7-52 ng/mL) | 15 minutes |
Data adapted from a study on patients with chronic hepatitis and cirrhosis.[10]
Experimental Protocols
MEGX Test Protocol
This protocol outlines the standard procedure for performing the MEGX test in a clinical research setting.
1. Patient Preparation:
-
The patient should be in a fasting state, typically overnight.[2][4]
-
Obtain baseline blood samples before the administration of lidocaine.
2. Lidocaine Administration:
-
Administer a single intravenous dose of lidocaine at 1 mg/kg of body weight.[2][9]
-
The lidocaine should be diluted, for instance, to 20 ml with 0.9% NaCl, and injected intravenously.[4]
3. Blood Sampling:
-
Collect blood samples at specific time points after lidocaine injection. Common time points include 15, 30, and 60 minutes post-injection.[1][9][11] Some protocols may involve more frequent sampling, such as at 5, 10, 15, 20, 25, 30, and 60 minutes.[11]
4. Sample Processing and Analysis:
-
Collect blood in appropriate tubes (e.g., serum separator tubes).
-
Separate the serum by centrifugation.
-
Analyze the serum for MEGX concentration using a validated method.
5. Analytical Methods for MEGX Determination:
-
Fluorescence Polarization Immunoassay (FPIA): A common and rapid method. It is important to note that this assay may cross-react with other lidocaine metabolites, such as 3-OH-MEGX.[1][12]
-
High-Performance Liquid Chromatography (HPLC): A more specific method for MEGX determination that avoids cross-reactivity with other metabolites.[1][12]
-
Gas-Liquid Chromatography (GLC): Another specific chromatographic method for MEGX analysis.[1]
Visualizations
Lidocaine Metabolism to MEGX Signaling Pathway
Caption: Lidocaine is primarily metabolized in the liver to MEGX.
MEGX Test Experimental Workflow
References
- 1. The MEGX test: a tool for the real-time assessment of hepatic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The lignocaine metabolite (MEGX) liver function test and P-450 induction in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lidocaine - Wikipedia [en.wikipedia.org]
- 6. ClinPGx [clinpgx.org]
- 7. The this compound (MEGX) test as a marker of hepatic dysfunction in septic patients with pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Prognostic value of the this compound (MEGX)-test prior to liver resection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring lidocaine metabolite--monoethylglycinexylidide as a quantitative index of hepatic function in adults with chronic hepatitis and cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liver function tests and lidocaine metabolism (MEGX test) during i.v. CMF therapy in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The this compound test does not correctly evaluate lidocaine metabolism after ischemic liver injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: MEGX as a Biomarker in Preclinical Toxicology
References
- 1. The lignocaine metabolite (MEGX) liver function test and P-450 induction in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lidocaine - Wikipedia [en.wikipedia.org]
- 3. ClinPGx [clinpgx.org]
- 4. The MEGX test: a tool for the real-time assessment of hepatic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound formation measurement as a hepatic function test to assess severity of chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategic Preclinical Toxicology for Faster IND Approval | Syngene International [syngeneintl.com]
- 8. anilocus.com [anilocus.com]
- 9. Formation of this compound (MEGX) in clinically healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MEGX (this compound): a novel in vivo test to measure early hepatic dysfunction after hypovolemic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The this compound test does not correctly evaluate lidocaine metabolism after ischemic liver injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pre-clinical toxicology considerations for vaccine development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Liver function tests and lidocaine metabolism (MEGX test) during i.v. CMF therapy in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of Lidocaine and Metabolite Pharmacokinetics in Hyaluronic Acid Injection - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Reference Standards for Monoethylglycinexylidide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoethylglycinexylidide (MEGX) is the primary active metabolite of the widely used local anesthetic and antiarrhythmic drug, lidocaine (B1675312).[1] The formation of MEGX from lidocaine occurs in the liver primarily through oxidative N-deethylation catalyzed by cytochrome P-450 enzymes.[2] Consequently, the concentration of MEGX in serum or plasma is a sensitive indicator of hepatic function and is utilized in clinical settings, particularly in the context of liver transplantation.[3] Accurate and precise quantification of MEGX is crucial for therapeutic drug monitoring, pharmacokinetic studies, and liver function assessment. This document provides detailed application notes and protocols for the use of analytical reference standards in the quantitative analysis of MEGX.
Analytical Reference Standard Information
Analytical reference standards for MEGX (hydrochloride) are commercially available. These standards are crucial for method development, validation, and routine analysis to ensure the accuracy and reliability of results.
Storage and Stability:
-
Stock Solutions: Store prepared stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. Solutions should be stored in sealed containers to prevent evaporation and exposure to moisture.[3]
-
Plasma/Serum Samples: MEGX is stable in plasma samples for at least 90 days when stored at 4°C and for up to 6 months when stored at -20°C.[4]
Quantitative Analysis Methods
Several analytical methods are available for the quantification of MEGX in biological matrices, primarily serum and plasma. The most common techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Summary of Quantitative Data
The following table summarizes the key quantitative parameters for various analytical methods used for MEGX determination.
| Method | Matrix | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) |
| HPLC-UV | Porcine Microsomes | 50 - 1000 | 10 | > 90 |
| HPLC-UV | Human Serum | 10 - 200 (µg/L for MEGX) | 10 (µg/L) | 98.0 - 99.9 |
| GC-MS | Serum | 1.562 - 25 | 0.5 (LOD) | 80.1 - 85.7 |
| LC-MS/MS | Bovine Serum | 1 - 1000 | 1 | > 75 |
| LC-MS/MS | Goat Plasma | 1.25 - 2500 | 1.25 | 61 - 80 |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is adapted from a method for the analysis of MEGX in porcine microsome samples.[5]
a. Sample Preparation: Direct Injection
-
Thaw frozen porcine microsome samples.
-
Add an appropriate internal standard.
-
Vortex the sample to ensure homogeneity.
-
Directly inject an aliquot of the sample into the HPLC system.
b. Chromatographic Conditions
-
Column: µBondapak C18[5]
-
Mobile Phase: Isocratic mixture of 0.03 M potassium dihydrogen phosphate (B84403) and acetonitrile (B52724) (87:13, v/v), adjusted to pH 5.9.[5]
-
Flow Rate: Not specified.
-
Detection: UV absorbance at 205 nm.[5]
-
Injection Volume: Not specified.
c. Workflow Diagram
Caption: HPLC-UV workflow for MEGX analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on a method for determining MEGX in serum.[6]
a. Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition a CN-SPE column.
-
Load the serum sample onto the SPE column.
-
Wash the column to remove interfering substances.
-
Elute MEGX from the column.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.
b. GC-MS Conditions
-
Column: HP-5MS capillary column (15 m x 0.25 mm x 0.1 µm).[6]
-
Carrier Gas: High purity helium at a flow rate of 1.0 mL/min.[6]
-
Injection: 2 µL sample injection with a split ratio of 1:1.[6]
-
Temperature Program:
-
Mass Spectrometry:
-
Monitoring Ions: m/z 58 for MEGX and m/z 86 for the internal standard (procaine).[6]
-
c. Workflow Diagram
Caption: GC-MS workflow for MEGX analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is a robust method for the determination of MEGX in serum.[7]
a. Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE)
-
Spike 100 µL of bovine serum with an internal standard (LIDO-d10).[7]
-
Deproteinize the sample with acetonitrile.[7]
-
Centrifuge the sample to pellet the precipitated proteins.
-
Perform solid-phase extraction on the supernatant using a strong cation exchange cartridge.[7]
-
Elute the analyte and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
b. LC-MS/MS Conditions
-
LC System:
-
MS/MS System:
-
Ionization: Electrospray ionization (ESI) in positive-ion mode.[7]
-
c. Workflow Diagram
Caption: LC-MS/MS workflow for MEGX analysis.
Metabolic Pathway of Lidocaine to MEGX
The formation of MEGX is a critical step in the metabolism of lidocaine. Understanding this pathway is essential for interpreting analytical results.
Caption: Metabolic conversion of Lidocaine to MEGX.
Conclusion
The analytical methods described provide robust and reliable means for the quantification of this compound in various biological matrices. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. Proper handling and storage of analytical reference standards are paramount to achieving accurate and reproducible results. The provided protocols and workflows serve as a detailed guide for researchers, scientists, and drug development professionals involved in the analysis of MEGX.
References
- 1. This compound | C12H18N2O | CID 24415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound and lidocaine determination in porcine microsomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Determination of this compound concentration in serum using solid phase extraction and capillary gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols: MEGX Test for Assessing Severity of Chronic Liver Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Monoethylglycinexylidide (MEGX) test is a dynamic quantitative liver function test that provides a valuable tool for assessing the functional capacity of the liver. Unlike conventional static liver function tests that primarily indicate liver injury, the MEGX test measures the metabolic activity of the hepatic cytochrome P450 enzyme system, specifically CYP3A4, which is responsible for the biotransformation of lidocaine (B1675312) into its primary metabolite, MEGX.[1][2] The rate of MEGX formation is dependent on both hepatic blood flow and the metabolic capacity of the liver, offering a real-time assessment of hepatic function.[1][3] This makes the MEGX test particularly useful in the management of chronic liver disease, including staging disease severity, predicting prognosis, and guiding therapeutic interventions.[4][5][6]
Principle of the MEGX Test
The MEGX test is based on the intravenous administration of a single dose of lidocaine. Lidocaine is rapidly taken up by the liver and metabolized via oxidative N-dealkylation by the cytochrome P450 system to form MEGX.[1][5] The concentration of MEGX in the serum, measured at a specific time point after lidocaine administration, reflects the liver's metabolic function. In patients with chronic liver disease, impaired hepatocyte function and reduced hepatic blood flow lead to a decreased rate of MEGX formation, resulting in lower serum MEGX concentrations.[3] This inverse relationship between MEGX levels and the severity of liver disease allows for a quantitative assessment of hepatic functional reserve.
Applications in Chronic Liver Disease
The MEGX test has several key applications in the clinical and research settings for chronic liver disease:
-
Assessment of Disease Severity: The MEGX test can differentiate between varying degrees of liver cirrhosis.[4] Lower MEGX values are strongly correlated with higher Child-Pugh scores, a widely used classification for the severity of liver cirrhosis.[4]
-
Prognostication: MEGX test results have been shown to be a significant predictor of survival in patients with cirrhosis.[5][6] Patients with lower MEGX values have a poorer prognosis and a higher risk of mortality.[1][5][6]
-
Pre- and Post-Transplantation Evaluation: The test is utilized in the selection of candidates for liver transplantation and for monitoring the function of the transplanted liver.[1]
-
Evaluation of Therapeutic Efficacy: In drug development and clinical trials, the MEGX test can serve as a dynamic biomarker to assess the impact of novel therapies on liver function.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies, demonstrating the correlation between MEGX concentrations and the severity of chronic liver disease.
Table 1: Serum MEGX Concentrations (ng/mL) at 15 Minutes Post-Lidocaine Administration in Different Patient Groups
| Patient Group | N | Median MEGX (ng/mL) | 16th-84th Percentile (ng/mL) |
| Normal Controls | 26 | 67 | 54-95 |
| Chronic Hepatitis | 24 | 43 | 23-61 |
| Cirrhosis | 47 | 24 | 7-52 |
Data adapted from a study on the clinical value of MEGX as a quantitative liver function test.[5]
Table 2: Serum MEGX Concentrations (ng/mL) at 60 Minutes Post-Lidocaine Administration by Child-Pugh Class
| Group | N | MEGX Concentration (ng/mL) |
| Healthy Volunteers | 25 | 131.2 |
| Child-Pugh Class A | 47 | 51.3 |
| Child-Pugh Class B | 32 | 37.1 |
| Child-Pugh Class C | 25 | 17.3 |
Data from a study comparing the performance of the MEGX test in differentiating between healthy volunteers and patients with varying severity of liver cirrhosis.
Table 3: Prognostic Value of the MEGX Test
| MEGX Cut-off Value | Prognostic Implication | Reference |
| < 54 ng/mL | Indicator of hepatic dysfunction (Sensitivity: 84.5%, Specificity: 88.5%, Accuracy: 85.6%) | [5] |
| < 30 ng/mL | Higher survival rate for patients above this level after 10 months | [5] |
| < 25 ng/mL | High risk of liver insufficiency after hepatic resection in patients with hepatocellular carcinoma | [6] |
| < 10 ng/mL | Poor 1-year survival rate; suggests urgent need for liver transplantation in patients with decompensated cirrhosis | [1][6][7] |
Experimental Protocols
The following is a generalized protocol for the MEGX test, synthesized from multiple sources.[4][5] Laboratories should validate and optimize the protocol for their specific platforms and reagents.
1. Patient Preparation:
- Patients should fast overnight prior to the test.[1]
- A baseline blood sample should be drawn before the administration of lidocaine to ensure no pre-existing MEGX.
2. Lidocaine Administration:
- Administer a single intravenous (IV) dose of lidocaine hydrochloride (1 mg/kg body weight).[5]
- The injection should be given over a period of 1-2 minutes.
3. Blood Sample Collection:
- Collect venous blood samples at specific time points after lidocaine administration. Commonly used time points are 15, 30, and 60 minutes.[4]
- Collect blood in appropriate tubes for serum or plasma separation.
4. Sample Processing and Analysis:
- Separate serum or plasma from the blood samples by centrifugation.
- Store the samples frozen if not analyzed immediately.
- Measure the concentration of MEGX in the serum or plasma using a validated analytical method.
5. Analytical Methods for MEGX Quantification:
- Fluorescence Polarization Immunoassay (FPIA): A rapid and widely used method.[1][5][8]
- High-Performance Liquid Chromatography (HPLC): A more specific method for MEGX quantification.[1][2][7]
- Gas-Liquid Chromatography (GLC): Another specific chromatographic method.[1][7]
Diagrams
Caption: Metabolic pathway of lidocaine to MEGX in the liver.
Caption: Experimental workflow for the MEGX test.
Caption: Logical relationship between liver function and MEGX levels.
References
- 1. researchgate.net [researchgate.net]
- 2. The lignocaine metabolite (MEGX) liver function test and P-450 induction in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound formation measurement as a hepatic function test to assess severity of chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring lidocaine metabolite--monoethylglycinexylidide as a quantitative index of hepatic function in adults with chronic hepatitis and cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The lidocaine (MEGX) test as an index of hepatic function: its clinical usefulness in liver surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The MEGX test: a tool for the real-time assessment of hepatic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hepatic Function Index using lidocaine metabolite-MonoEthylGlycineXylidide(MEGX) [ahbps.org]
Application of the Monoethylglycinexylidide (MEGX) Test in Pediatric Liver Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Monoethylglycinexylidide (MEGX) test is a dynamic quantitative assessment of hepatic function. It measures the rate of metabolism of lidocaine (B1675312) to its primary metabolite, this compound (MEGX), by the hepatic cytochrome P450 enzyme system, primarily CYP3A4 and CYP1A2. This test provides a real-time snapshot of the liver's metabolic capacity and is influenced by both hepatic blood flow and hepatocellular function. In the context of pediatric liver disease, the MEGX test has emerged as a valuable tool for assessing the severity of chronic liver conditions, determining prognosis, and guiding clinical management, particularly in the setting of liver transplantation.
Principle of the MEGX Test
Lidocaine, an amide-type local anesthetic, is extensively metabolized in the liver. The initial and rate-limiting step in its biotransformation is N-deethylation to MEGX. The formation of MEGX is dependent on the functional capacity of the microsomal enzymes in the hepatocytes. Therefore, a reduction in MEGX synthesis following a standardized intravenous dose of lidocaine reflects impaired liver function. The concentration of MEGX in the serum can be measured at specific time points after lidocaine administration to provide a quantitative index of hepatic function.
Applications in Pediatric Liver Disease
The MEGX test has several key applications in the management of pediatric liver diseases:
-
Quantitative Assessment of Liver Function: Unlike static liver function tests (e.g., serum bilirubin, aminotransferases), which may reflect liver injury rather than function, the MEGX test provides a dynamic measure of the liver's metabolic capacity. This is particularly useful in monitoring the progression of chronic liver diseases.
-
Prognostication in End-Stage Liver Disease: In pediatric candidates for liver transplantation, the MEGX test has shown significant prognostic value. Low MEGX formation is associated with a poor prognosis and can help in prioritizing patients on the transplant waiting list. Studies have indicated that MEGX serum concentrations below 10 µg/L at 30 minutes post-lidocaine administration are a prognostically unfavorable sign in pediatric transplant candidates.[1][2]
-
Assessment of Donor Liver Function: The MEGX test can be utilized to evaluate the functional status of potential pediatric donor livers prior to transplantation.[3]
-
Monitoring Post-Transplant Liver Function: Serial MEGX testing can be employed to monitor the function of the transplanted liver in the early post-operative period and to detect potential complications such as rejection or vascular issues.
Differentiation of Biliary Atresia and Neonatal Hepatitis
The differential diagnosis between biliary atresia and neonatal hepatitis in infants with cholestasis is a significant clinical challenge. While both conditions present with similar clinical and biochemical features, their management and prognosis are vastly different. Biliary atresia, a progressive fibro-obliterative disease of the extrahepatic bile ducts, requires timely surgical intervention (Kasai portoenterostomy).[4][5] Neonatal hepatitis, an inflammatory condition of the liver, is typically managed medically.
Currently, the definitive diagnosis often relies on a combination of imaging studies, liver biopsy, and intraoperative cholangiography. While the MEGX test provides a quantitative measure of liver function, there is limited specific data in the existing literature directly comparing MEGX values in infants with biliary atresia versus those with neonatal hepatitis to establish a definitive diagnostic cutoff. However, given that biliary atresia leads to progressive liver damage and fibrosis, it is plausible that MEGX formation would be significantly impaired in these patients compared to many cases of neonatal hepatitis. Further research is warranted to fully elucidate the role of the MEGX test in this critical differential diagnosis.
Data Presentation
Table 1: MEGX Formation in Different Pediatric Populations
| Patient Group | Number of Subjects (n) | MEGX Concentration (ng/mL) | Lidocaine Dose | Sampling Time | Reference |
| Healthy Children (Controls) | 10 | 97 ± 12 (mean ± SE) | 1 mg/kg | 15 min | [6] |
| Children with Chronic Liver Disease | 28 | 32 ± 5 (mean ± SE) | 1 mg/kg | 15 min | [6] |
| - Low Risk | - | 42 ± 6 (mean ± SE) | 1 mg/kg | 15 min | [6] |
| - High Risk | - | 11 ± 4 (mean ± SE) | 1 mg/kg | 15 min | [6] |
| Pediatric Liver Donors | 35 | 156 ± 62 (mean ± SD) | Not specified | Not specified | [3] |
| Pediatric Controls | 16 | 106 ± 33 (mean ± SD) | Not specified | Not specified | [3] |
Table 2: Prognostic Value of MEGX Test in Pediatric Liver Transplant Candidates
| MEGX Concentration (30 min post-lidocaine) | Prognostic Implication | Sensitivity | Specificity | Reference |
| < 10 µg/L | Unfavorable sign in non-survivors | 100% | 77% | [1] |
Experimental Protocols
MEGX Test Protocol in a Pediatric Setting
This protocol is a synthesis of methodologies described in the literature. It is intended for research and clinical investigation purposes and should be performed under the supervision of a qualified healthcare professional.
1. Patient Preparation:
- Obtain informed consent from the parents or legal guardians.
- Ensure the patient has been fasting for an appropriate period as per institutional guidelines for intravenous medication administration.
- Record the patient's weight to accurately calculate the lidocaine dose.
- Establish intravenous access for lidocaine administration and blood sampling.
2. Lidocaine Administration:
- Prepare a solution of preservative-free lidocaine for intravenous administration.
- Administer a single intravenous bolus of lidocaine at a dose of 1 mg/kg body weight.
- The injection should be given over a period of 1-2 minutes.
- Record the exact time of lidocaine administration.
3. Blood Sampling:
- Collect venous blood samples at baseline (pre-lidocaine) and at 15, 30, and 60 minutes post-lidocaine administration.
- The choice of sampling times may vary depending on the specific research question or clinical indication. Some studies have focused on a single time point (e.g., 15 or 30 minutes).[2][6][7]
- Collect blood in appropriate tubes for serum separation (e.g., red-top tubes).
4. Sample Processing and Storage:
- Allow the blood to clot at room temperature.
- Centrifuge the samples to separate the serum.
- Transfer the serum to labeled cryovials.
- If not analyzed immediately, store the serum samples frozen at -20°C or below until analysis.
5. MEGX Analysis:
- MEGX concentration in the serum is typically measured using a fluorescence polarization immunoassay (FPIA). This method is rapid and widely available.
- High-performance liquid chromatography (HPLC) and gas-liquid chromatography (GLC) are alternative, more specific methods for MEGX quantification.
6. Data Interpretation:
- The MEGX concentration at each time point is reported in ng/mL or µg/L.
- The results are interpreted in the context of the patient's clinical condition and compared to established reference ranges for healthy pediatric populations and specific disease cohorts.
Mandatory Visualizations
Caption: Lidocaine Metabolism Pathway in the Liver.
Caption: Experimental Workflow for the MEGX Test.
References
- 1. The MEGX test: a tool for the real-time assessment of hepatic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The this compound (MEGX) test as a marker of hepatic dysfunction in septic patients with pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biliary Atresia Imaging: Practice Essentials, Ultrasonography, Nuclear Imaging [emedicine.medscape.com]
- 4. Neonatal hepatitis vs. biliary atresia: Similarities and differences [medicalnewstoday.com]
- 5. liverdiseasenews.com [liverdiseasenews.com]
- 6. Comparison of different diagnostic methods for differentiating biliary atresia from idiopathic neonatal hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. naspghan.org [naspghan.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Monoethylglycinexylidide (MEGX) Fluorescence Polarization Immunoassay (FPIA)
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Monoethylglycinexylidide (MEGX) Fluorescence Polarization Immunoassay (FPIA). The information is presented in a direct question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the MEGX FPIA?
The MEGX FPIA is a competitive, homogeneous immunoassay.[1] In this assay, a fluorescently labeled MEGX molecule (tracer) competes with unlabeled MEGX from a sample for a limited number of anti-MEGX antibody binding sites. The rotational motion of the tracer is slower when bound to the much larger antibody, resulting in a higher fluorescence polarization signal. Conversely, the free tracer rotates more rapidly, leading to a lower polarization signal. Therefore, the measured fluorescence polarization is inversely proportional to the concentration of MEGX in the sample.
Q2: What are the essential components of a MEGX FPIA assay kit?
A typical MEGX FPIA assay kit includes:
-
MEGX-fluorescein tracer: The fluorescently labeled antigen.
-
Anti-MEGX antibody (antiserum): Specific antibody that binds to MEGX.
-
MEGX calibrators: A set of standards with known concentrations of MEGX used to generate a standard curve.
-
MEGX controls: Samples with known MEGX concentrations (low, medium, high) to validate the assay run.
-
Pretreatment solution (if required): To remove interfering substances from the sample.
-
Assay buffer: To provide the optimal environment for the immunoreaction.
Troubleshooting Guides
High Background or Signal Saturation
Q3: My fluorescence polarization readings are consistently high, even for my negative control. What could be the cause?
High background or signal saturation can be caused by several factors:
-
Contaminated reagents or buffer: The assay buffer or other reagents may be contaminated with fluorescent substances. Prepare fresh reagents and use high-purity water.
-
Incorrect plate type: Using white or clear microplates can lead to high background fluorescence. Black, opaque microplates are recommended for fluorescence polarization assays to minimize background signal.
-
Insufficient mixing: Inadequate mixing of reagents in the well can lead to inaccurate readings. Ensure thorough but gentle mixing.
-
Tracer degradation: The fluorescent tracer may have degraded. Store the tracer protected from light and at the recommended temperature.
-
Reader settings: The gain or sensitivity settings on the fluorescence polarization reader may be too high. Consult the instrument manual to optimize these settings.
Low Signal or Poor Assay Window
Q4: I am observing a very low fluorescence polarization signal or a small difference between my low and high calibrators (poor assay window). What should I do?
A low signal or poor assay window can compromise the accuracy and sensitivity of the assay. Consider the following:
-
Inactive antibody or tracer: The antibody or tracer may have lost activity due to improper storage or handling. Use fresh reagents and ensure they have not expired.
-
Incorrect reagent concentrations: Ensure that all reagents (tracer, antibody, calibrators) are being used at the concentrations specified in the protocol.
-
Suboptimal incubation time or temperature: The incubation time may be too short for the binding reaction to reach equilibrium, or the temperature may be outside the optimal range. Follow the recommended incubation parameters.
-
Presence of interfering substances: The sample matrix may contain substances that interfere with the assay. (See "Sample-Specific Issues" section below).
Calibrator and Control Failures
Q5: My calibrators are not producing a smooth curve, or my controls are falling outside the acceptable range. How should I troubleshoot this?
Calibrator and control failures are common issues that must be resolved before reporting patient results.
-
Improper calibrator/control preparation: Ensure that calibrators and controls are reconstituted and diluted correctly according to the manufacturer's instructions. Inaccurate pipetting can lead to significant errors.
-
Reagent lot changes: If a new lot of reagents is being used, a new calibration curve must be generated. Do not use a calibration curve from a previous reagent lot.
-
Instrument malfunction: The instrument may require maintenance or recalibration. Check the instrument's performance using its specific diagnostic procedures.
-
Expired reagents: Check the expiration dates of all reagents, including calibrators and controls.
Quantitative Data Summary
The following tables summarize key performance characteristics of a typical MEGX FPIA.
Table 1: MEGX FPIA Assay Performance Characteristics
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 8 µg/L | [2] |
| Limit of Quantitation (LOQ) | 10 µg/L | |
| Assay Range | 10 - 200 µg/L | |
| Intra-assay Precision (CV%) | < 6% | |
| Inter-assay Precision (CV%) | < 8% |
Table 2: Potential Cross-Reactivity
| Compound | Cross-Reactivity (%) | Reference |
| Lidocaine | < 3% | [1] |
| Glycinexylidide (GX) | < 3% | [1] |
| 2,6-xylidine | < 3% | [1] |
Experimental Protocols
Standard MEGX FPIA Protocol
This protocol provides a general workflow for performing a MEGX FPIA on an automated analyzer such as the Abbott TDx.
-
Reagent Preparation:
-
Allow all reagents (tracer, antibody, calibrators, controls, and buffer) to equilibrate to room temperature.
-
Gently invert all vials to ensure homogeneity. Do not vortex.
-
-
Calibration:
-
Perform a full calibration using the MEGX calibrators (typically A through F). The instrument software will generate a standard curve by plotting the fluorescence polarization values against the known concentrations of the calibrators.
-
-
Quality Control:
-
Assay the low, medium, and high MEGX controls.
-
The results for the controls must fall within the manufacturer's specified acceptance range before proceeding with patient samples.
-
-
Sample Preparation:
-
Collect blood samples in appropriate tubes (serum or plasma).
-
Centrifuge to separate the serum or plasma.
-
If samples are highly icteric (bilirubin > 200 µmol/L), a precipitation step may be required to remove excess bilirubin.[1][2] A common method involves using a precipitation reagent like the Abbott Digoxin II precipitation reagent.[2]
-
-
Assay Procedure (Automated):
-
Load the prepared samples, controls, and reagents onto the analyzer.
-
The instrument will automatically perform the following steps:
-
Pipette a precise volume of sample, antibody, and buffer into a reaction cuvette.
-
Incubate the mixture to allow for the competitive binding reaction to occur.
-
Add the MEGX-fluorescein tracer to the cuvette.
-
Incubate again to allow the tracer to bind to any free antibody sites.
-
Measure the fluorescence polarization of the final reaction mixture.
-
-
-
Data Analysis:
-
The instrument's software will calculate the MEGX concentration in the unknown samples by interpolating their fluorescence polarization values from the stored calibration curve.
-
Mandatory Visualizations
MEGX FPIA Workflow
Caption: A flowchart illustrating the major steps in the MEGX FPIA experimental workflow.
Troubleshooting Logic for Failed Controls
Caption: A logical diagram for troubleshooting failed quality control runs in the MEGX FPIA.
References
improving sensitivity of MEGX detection in serum samples
Welcome to the technical support center for the analysis of Monoethylglycinexylidide (MEGX) in serum samples. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving assay sensitivity and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is MEGX and why is its detection in serum important?
A1: MEGX, or this compound, is the primary active metabolite of lidocaine (B1675312), formed mainly in the liver by cytochrome P450 enzymes (CYP3A4 and CYP1A2).[1][2] Its formation rate is used as a dynamic test of liver function and metabolic capacity.[3] Sensitive and accurate detection of MEGX in serum is crucial for assessing liver health in contexts like organ transplantation and critical care medicine.[3]
Q2: What are the common methods for detecting MEGX in serum?
A2: The most common methods are Fluorescence Polarization Immunoassay (FPIA), High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[3]
Q3: Which method offers the highest sensitivity for MEGX detection?
A3: Tandem mass spectrometry methods, particularly LC-MS/MS and GC-MS, generally offer the highest sensitivity and specificity.[4] A GC-MS method has reported a limit of detection (LOD) as low as 0.5 ng/mL.[4] While FPIA is also sensitive, it is more susceptible to interferences.[5]
Q4: What are the main advantages and disadvantages of each method?
A4: Each method has its own set of pros and cons. FPIA is rapid and easy to use but suffers from specificity issues.[3][5] HPLC offers better specificity than FPIA but may lack the sensitivity required for very low concentrations unless coupled with a fluorescence detector.[5] LC-MS/MS provides excellent sensitivity and specificity with small sample volumes but requires more complex instrumentation and is susceptible to matrix effects.
Method Performance Comparison
The following tables summarize key quantitative performance metrics for various MEGX detection methods, allowing for easy comparison.
Table 1: Immunoassay and Chromatography Methods
| Parameter | Fluorescence Polarization Immunoassay (FPIA) | HPLC with UV Detection |
| Limit of Detection (LOD) | ~3-8 µg/L[1][5] | ~10 µg/L |
| Linearity Range | 5 - 200 µg/L | 10 - 250 µg/L (MEGX) |
| Intra-assay CV (%) | 5% | < 9.5%[2] |
| Inter-assay CV (%) | 7% | < 9.5%[2] |
| Key Limitations | Interference from bilirubin (B190676), high lidocaine concentrations; cross-reactivity with metabolites.[5][6] | Lower sensitivity compared to other methods. |
Table 2: Mass Spectrometry Methods
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 0.5 µg/L (0.5 ng/mL)[4] | Not specified |
| Lower Limit of Quantification (LLQ) | 1.562 µg/L (1.562 ng/mL)[4] | 200 µg/L (0.2 mg/L) |
| Linearity Range | 1.562 - 25 µg/L[4] | 200 - 18,000 µg/L (0.2 - 18.0 mg/L) |
| Within-run CV (%) | Not specified | < 6.9% |
| Between-run CV (%) | Not specified | < 6.9% |
| Key Limitations | Requires derivatization for some analytes; more complex sample preparation. | Susceptible to matrix effects (ion suppression/enhancement).[7] |
Visualized Pathways and Workflows
Diagrams are provided below to illustrate key processes and relationships relevant to MEGX detection.
Caption: Metabolic pathway of Lidocaine to MEGX in the liver.
Caption: Experimental workflow for MEGX detection by LC-MS/MS.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Immunoassay (FPIA) Issues
Q: My FPIA results show high background/falsely elevated MEGX levels in samples from patients with liver disease. What is the cause?
A: This is a common issue caused by high concentrations of bilirubin (hyperbilirubinemia), which interferes with the fluorescence polarization signal.[1][6]
-
Solution: Pretreat the serum samples to remove bilirubin. A common method is to use a precipitation reagent (e.g., from the Abbott Digoxin II assay) to precipitate protein-bound bilirubin before running the FPIA.[1][5] Note that while this improves results, some interference may remain.[1]
Q: Can the parent drug, lidocaine, interfere with the FPIA for MEGX?
A: Yes. High concentrations of lidocaine (>10 mg/L) can cross-react with the antibody in the FPIA, leading to inaccurate MEGX readings.[5] This is particularly relevant when assaying samples collected shortly after lidocaine administration.
-
Solution: If high lidocaine levels are expected, consider using a more specific method like HPLC or LC-MS/MS. Alternatively, ensure sample collection timing allows for sufficient lidocaine clearance.
Sample Preparation (Solid-Phase Extraction - SPE)
Q: I'm experiencing low recovery of MEGX after solid-phase extraction. What are the likely causes and solutions?
A: Low recovery in SPE is a frequent problem with several potential causes.
-
Cause 1: Incorrect Sorbent Choice. The sorbent chemistry may not be optimal for retaining MEGX.
-
Solution: Ensure you are using an appropriate sorbent. Phenyl-based cartridges (e.g., Bond-Elut phenyl) have been successfully used for MEGX extraction.[2]
-
-
Cause 2: Inadequate Cartridge Conditioning. If the sorbent is not properly wetted, it cannot effectively retain the analyte.[8]
-
Solution: Always follow the manufacturer's protocol for conditioning and equilibration steps before loading the sample.
-
-
Cause 3: Sample pH is not Optimal. The charge state of MEGX can affect its retention on the sorbent.
-
Cause 4: Elution Solvent is Too Weak. The solvent used to elute MEGX from the cartridge may not be strong enough to desorb it completely.[8][10]
-
Solution: Increase the strength of the elution solvent (e.g., by increasing the percentage of organic modifier) or try a different solvent mixture.[10]
-
-
Cause 5: High Flow Rate. Loading the sample or eluting the analyte too quickly can prevent efficient binding and recovery.[11]
-
Solution: Decrease the flow rate during sample loading and elution steps. Incorporating a "soak time," where the solvent sits (B43327) on the sorbent bed for a few minutes, can also improve recovery.[9][11]
-
Chromatography & Mass Spectrometry Issues
Q: My MEGX peak is showing significant tailing in my HPLC chromatogram. How can I fix this?
A: Peak tailing is often caused by secondary interactions between the analyte (especially basic compounds like MEGX) and the silica-based stationary phase.[12][13]
-
Solution 1: Adjust Mobile Phase pH. Lowering the pH of the mobile phase (e.g., to pH 2-3) protonates the residual silanol (B1196071) groups on the silica (B1680970) surface, minimizing their interaction with the basic MEGX molecule.[12][14]
-
Solution 2: Add a Mobile Phase Modifier. Adding a competing base, like triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.[15]
-
Solution 3: Use a Different Column. Modern HPLC columns, often called "Type B" or featuring end-capping, have fewer active silanol groups and are less prone to causing peak tailing for basic compounds.[14][15]
-
Solution 4: Check for Column Overload. Injecting too much sample can lead to tailing. Try diluting your sample or reducing the injection volume.[13]
Q: I suspect ion suppression (matrix effects) is affecting the sensitivity of my LC-MS/MS assay. How can I confirm and mitigate this?
A: Matrix effects occur when co-eluting endogenous components from the serum interfere with the ionization of MEGX in the mass spectrometer source, leading to reduced sensitivity and poor reproducibility.[7][16]
-
Confirmation: Perform a post-column infusion experiment. Infuse a standard solution of MEGX at a constant rate while injecting a blank, extracted serum sample. A dip in the MEGX signal at its retention time indicates ion suppression.
-
Mitigation Strategy 1: Improve Sample Cleanup. Enhance your sample preparation to better remove interfering substances like phospholipids. Techniques like Solid-Phase Extraction (SPE) are generally more effective at this than simple protein precipitation.[17]
-
Mitigation Strategy 2: Optimize Chromatography. Adjust your HPLC method to chromatographically separate MEGX from the interfering matrix components. Modifying the gradient or using a different stationary phase can be effective.
-
Mitigation Strategy 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). A SIL-IS (e.g., d3-MEGX) is the ideal internal standard. It co-elutes with MEGX and experiences the same matrix effects, allowing for accurate correction during data processing.[7]
Caption: Troubleshooting decision tree for low sensitivity issues.
Detailed Experimental Protocols
Protocol 1: MEGX Analysis by HPLC with Solid-Phase Extraction
This protocol is a representative method based on common practices for enhancing sensitivity and specificity.
-
Sample Preparation:
-
Pipette 1 mL of serum or plasma into a glass tube.
-
Add an appropriate internal standard (e.g., trimethoprim).[2]
-
Vortex mix for 30 seconds.
-
-
Solid-Phase Extraction (SPE):
-
Use a Bond-Elut phenyl (1 cc) SPE cartridge.[2]
-
Conditioning: Wash the cartridge with 1 mL of methanol (B129727), followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Apply the prepared serum sample to the cartridge. Use a slow, consistent flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5-10% methanol in water) to remove interferences.
-
Drying: Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes.
-
Elution: Elute MEGX with 1 mL of a suitable elution solvent (e.g., methanol). Collect the eluate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the residue in 100 µL of the HPLC mobile phase. Vortex to dissolve.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile). Adjust pH to optimize peak shape.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 210 nm[2] or a fluorescence detector for enhanced sensitivity (Excitation: 260 nm, Emission: 380 nm).
-
-
Quantification:
-
Generate a calibration curve using standards prepared in a blank matrix.
-
Calculate the concentration of MEGX in the samples based on the peak area ratio relative to the internal standard.
-
Protocol 2: MEGX Analysis by LC-MS/MS with Protein Precipitation
This protocol offers a faster sample preparation suitable for high-throughput analysis.
-
Sample Preparation:
-
Pipette 100 µL of serum into a microcentrifuge tube.
-
Add a stable isotope-labeled internal standard (e.g., d3-MEGX).
-
Add 300 µL of cold acetonitrile (B52724) (or methanol) to precipitate proteins.[18]
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The sample can be injected directly or evaporated and reconstituted in the mobile phase to increase concentration.
-
-
LC-MS/MS Analysis:
-
LC System: UHPLC system for fast and efficient separation.
-
Column: A fast-separating C18 column (e.g., 2.1 x 50 mm, <2 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A rapid gradient from low to high percentage of Mobile Phase B.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Detection Mode: Selected Reaction Monitoring (SRM). Monitor specific precursor-to-product ion transitions for MEGX and the internal standard.
-
-
Quantification:
-
Analyze data using the instrument's software.
-
Quantify MEGX concentration using a calibration curve constructed from the peak area ratios of the analyte to the internal standard.
-
References
- 1. Determination of this compound by fluorescence polarization immunoassay in highly icteric serum samples: modified precipitation procedure and HPLC compared - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A quick, sensitive high-performance liquid chromatography assay for this compound and lignocaine in serum/plasma using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The MEGX Test: A Tool for the Real-Time Assessment of Hepatic Function | Semantic Scholar [semanticscholar.org]
- 4. [Determination of this compound concentration in serum using solid phase extraction and capillary gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Fluorescence polarization immunoassay and HPLC assays compared for measuring this compound in liver-transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. specartridge.com [specartridge.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. welch-us.com [welch-us.com]
- 11. promochrom.com [promochrom.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 15. lctsbible.com [lctsbible.com]
- 16. nebiolab.com [nebiolab.com]
- 17. selectscience.net [selectscience.net]
- 18. spectroscopyeurope.com [spectroscopyeurope.com]
managing bilirubin interference in MEGX HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing bilirubin (B190676) interference in monoethylglycinexylidide (MEGX) HPLC analysis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during MEGX HPLC analysis, particularly when dealing with icteric samples.
Question: Why am I seeing peak fronting for my MEGX peak?
Answer:
Peak fronting, where the leading edge of the peak is sloped, can be caused by several factors in your MEGX HPLC analysis.[1][2] The most common reasons include:
-
Sample Overload: Injecting too high a concentration of MEGX or too large a sample volume can saturate the column, leading to a distorted peak shape.[2][3]
-
Incompatible Injection Solvent: If the solvent used to dissolve your extracted MEGX sample is significantly stronger (more organic) than your mobile phase, it can cause the analyte to travel through the column too quickly at the injection point, resulting in fronting.[2][3]
-
Column Degradation: Poor column packing or physical collapse of the column bed can lead to peak distortion.[2]
-
Co-elution: An interfering compound that elutes very close to the beginning of the MEGX peak can cause an apparent fronting effect.[4]
Troubleshooting Steps:
-
Dilute the Sample: Try diluting your sample extract and reinjecting. If the peak shape improves, you were likely experiencing mass overload.[2][4]
-
Match Injection Solvent to Mobile Phase: Whenever possible, dissolve your final extract in the initial mobile phase composition.[2][3]
-
Check Column Health: If the problem persists with different samples, consider flushing the column or trying a new column.
-
Evaluate Sample Purity: If you suspect a co-eluting interference, adjust your mobile phase composition or gradient to try and resolve the two peaks.[4]
Question: I am observing ghost peaks in my chromatogram. What are the possible sources and how can I eliminate them?
Answer:
Ghost peaks are unexpected peaks that appear in your chromatogram, often in blank runs, and can interfere with the quantification of MEGX.[5] Common sources include:
-
Contaminated Mobile Phase: Impurities in your solvents or additives can accumulate on the column and elute as ghost peaks, especially during gradient runs.[5][6] Always use HPLC-grade solvents.[7]
-
Carryover from Previous Injections: Residue from a previous, more concentrated sample can be injected with the next sample, causing ghost peaks.[7] This is a common issue with autosamplers.
-
System Contamination: Contaminants can build up in various parts of the HPLC system, such as the injector, tubing, or detector.[6]
-
Sample Preparation Artifacts: Impurities from your extraction solvents or reagents can be introduced during sample preparation.[7]
Troubleshooting Steps:
-
Run a Blank Gradient: Inject a blank (your mobile phase) to see if the ghost peaks are still present. This can help determine if the contamination is from the system or the sample.[7]
-
Clean the System: Flush the column with a strong solvent to remove any strongly retained compounds. You may also need to clean the injector and other system components.
-
Prepare Fresh Mobile Phase: If you suspect your mobile phase is contaminated, prepare a fresh batch using high-purity solvents and additives.[5]
-
Optimize Your Wash Method: Ensure your autosampler wash solvent is effective at removing MEGX and other potential contaminants between injections.
Question: My system pressure is fluctuating. What should I check?
Answer:
System pressure fluctuations can indicate a variety of issues with your HPLC system.[8] Here are some common causes and solutions:
-
Air Bubbles in the Pump: Air trapped in the pump heads is a frequent cause of pressure fluctuations. Degas your mobile phase and prime the pump to remove any air bubbles.[3][8]
-
Leaking Fittings: Check all fittings in the flow path for leaks, as this can cause the pressure to be unstable.[3][8]
-
Faulty Check Valves: Malfunctioning check valves in the pump can lead to inconsistent solvent delivery and pressure fluctuations.
-
Mobile Phase Mixing Issues: If you are using a gradient mixer, ensure it is functioning correctly.
Frequently Asked Questions (FAQs)
Q1: How does bilirubin interfere with MEGX HPLC analysis?
A1: Bilirubin can interfere with MEGX HPLC analysis in several ways. Primarily, it can co-elute with MEGX, causing an overestimation of the MEGX concentration, especially with UV detection. Additionally, high concentrations of bilirubin can contribute to matrix effects, potentially affecting the ionization efficiency if using mass spectrometry detection. Proper sample preparation is crucial to remove bilirubin before analysis.
Q2: What is the most effective sample preparation technique to remove bilirubin for MEGX HPLC analysis?
A2: Several techniques can be employed, with liquid-liquid extraction (LLE) and solid-phase extraction (SPE) being the most common and effective. Protein precipitation is another option, but it may be less efficient at removing all interferences. The choice of method depends on the required level of cleanliness, sample throughput, and available resources. A detailed LLE protocol is provided in the "Experimental Protocols" section.
Q3: Can I use a fluorescence detector for MEGX analysis in icteric samples?
A3: While fluorescence detection can offer high sensitivity for MEGX, bilirubin is also known to fluoresce and can cause significant interference. Therefore, a robust sample cleanup procedure to completely remove bilirubin is essential if using fluorescence detection. UV detection at a wavelength where MEGX absorbs strongly and bilirubin absorbs weakly (e.g., around 205-210 nm) is often a more practical choice for icteric samples.
Q4: How can I validate my MEGX HPLC method for use with icteric samples?
A4: To validate your method, you should assess its performance using plasma samples spiked with known concentrations of MEGX and varying, clinically relevant concentrations of bilirubin. Key validation parameters to evaluate include specificity (the ability to accurately measure MEGX in the presence of bilirubin), accuracy, precision, linearity, and recovery.
Q5: What are the signs that my HPLC column is being affected by high bilirubin samples?
A5: Repeated injection of poorly cleaned icteric samples can lead to column contamination and degradation. Signs of this include a gradual increase in backpressure, a loss of peak resolution, and changes in peak shape (e.g., tailing or fronting). Using a guard column and implementing a thorough sample cleanup protocol can help extend the life of your analytical column.
Data Presentation
The following tables summarize the performance characteristics of different sample preparation techniques for the analysis of MEGX in plasma, with a focus on their ability to manage bilirubin interference.
Table 1: Comparison of Sample Preparation Techniques for MEGX Analysis
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) |
| Principle | Partitioning of MEGX between two immiscible liquid phases. | Selective retention of MEGX on a solid sorbent followed by elution. | Precipitation of proteins using an organic solvent or acid. |
| Bilirubin Removal | High | High | Moderate |
| MEGX Recovery | Good to High | High | Variable, risk of co-precipitation |
| Sample Throughput | Moderate | Can be automated for high throughput | High |
| Solvent Consumption | High | Low to Moderate | Low |
| Cost per Sample | Low | High | Low |
Table 2: Quantitative Performance Data for a Validated LLE-HPLC Method
| Parameter | Value |
| Recovery of MEGX | 98.0% to 99.9% |
| Recovery of Lidocaine | 95.7% to 97.9% |
| Lower Limit of Quantification (LLOQ) for MEGX | 10 µg/L |
| Linearity (r) | > 0.99 |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 7% |
Data synthesized from a validated HPLC method for MEGX in human serum containing various concentrations of bilirubin.
Experimental Protocols
This section provides a detailed methodology for a liquid-liquid extraction (LLE) procedure followed by HPLC analysis for the determination of MEGX in human serum, adapted for managing bilirubin interference.
Liquid-Liquid Extraction (LLE) Protocol
-
Sample Preparation:
-
To 1 mL of serum or plasma in a glass tube, add an internal standard (e.g., Trimethoprim).
-
Vortex mix for 10 seconds.
-
-
Extraction:
-
Add 5 mL of dichloromethane.
-
Vortex mix for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
-
Phase Separation:
-
Freeze the aqueous (upper) layer in a dry ice-acetone bath.
-
Decant the organic (lower) layer into a clean tube.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dry residue in 200 µL of the mobile phase.
-
Vortex mix for 30 seconds.
-
Inject a portion of the reconstituted sample into the HPLC system.
-
HPLC Conditions
-
Column: Supelcosil LC-8-DB (or equivalent C8 column)
-
Mobile Phase: 12% acetonitrile (B52724) in 15mM potassium dihydrogen orthophosphate, pH 3.0
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 205 nm
-
Injection Volume: 50 µL
-
Column Temperature: 30°C
Mandatory Visualizations
Caption: Experimental workflow for MEGX analysis.
Caption: Troubleshooting decision tree for HPLC issues.
References
- 1. mz-at.de [mz-at.de]
- 2. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 5. uhplcs.com [uhplcs.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. hplc.eu [hplc.eu]
- 8. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
Technical Support Center: Optimizing Solid-Phase Extraction (SPE) for MEGX Analysis
Welcome to the technical support center for optimizing the solid-phase extraction (SPE) of Monoethylglycinexylidide (MEGX). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the recovery of MEGX in their analytical workflows.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low MEGX recovery in SPE?
Low recovery is a frequent issue in SPE and can stem from several factors. The most common cause is an inappropriate choice of SPE sorbent or a mismatch between the sorbent chemistry and the analyte's properties.[1][2] For instance, using a highly nonpolar sorbent for a more polar analyte like MEGX might lead to poor retention. Another primary reason is an unsuitable elution solvent that is not strong enough to desorb the analyte completely from the sorbent.[1][3]
Q2: How do I select the right SPE sorbent for MEGX?
The choice of sorbent depends on the physicochemical properties of MEGX and the sample matrix.[3] MEGX is a metabolite of lidocaine (B1675312) and possesses both hydrophobic and polar characteristics. Therefore, reversed-phase sorbents are commonly employed. Successful extractions of MEGX have been reported using phenyl-based (e.g., Bond-Elut phenyl) and cyanopropyl-based (CN) SPE cartridges.[4][5] The selection should be guided by the specific sample matrix and the desired selectivity.[6]
Q3: My sample won't flow through the SPE cartridge. What should I do?
Flow issues are often caused by high sample viscosity or the presence of particulate matter.[7][8] Pre-treating your sample by centrifugation or filtration can help.[7][9] If the sample itself is viscous, dilution with a suitable solvent is recommended.[7][8] Additionally, ensure that the solvents used are miscible to prevent clogging.[7]
Q4: How can I improve the reproducibility of my MEGX SPE method?
Inconsistent results can arise from several factors. One common issue is the drying of the SPE cartridge bed before sample loading, which can be addressed by re-conditioning the cartridge.[1] A consistent and slow flow rate during sample loading and elution is also crucial for reproducible results.[10][11][12] Automating the SPE process can also significantly improve reproducibility by minimizing human error.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the solid-phase extraction of MEGX.
| Symptom | Possible Cause | Troubleshooting Steps |
| Low MEGX Recovery (<75%) | Analyte is lost in the loading or wash steps. | - Verify Sorbent Choice: Ensure the sorbent is appropriate for MEGX (e.g., phenyl, CN).[4][5] - Check Sample Solvent: A strong sample solvent can prevent MEGX from binding to the sorbent. Dilute the sample if necessary.[12][13] - Adjust pH: The pH of the sample should be optimized to ensure MEGX is in a state that favors retention on the sorbent.[2][13] - Reduce Wash Solvent Strength: The wash solvent may be too strong, causing premature elution of MEGX.[3][13] |
| MEGX is not eluting from the cartridge. | - Increase Elution Solvent Strength: The elution solvent may be too weak. Increase the percentage of organic solvent or use a stronger solvent.[1][3][13] - Optimize Elution Volume: The volume of the elution solvent may be insufficient to completely recover the analyte. Try increasing the elution volume.[1][8] - Incorporate a Soak Step: Allowing the elution solvent to soak in the sorbent bed for a few minutes can improve recovery.[3][11] | |
| High Variability in Recovery | Inconsistent flow rates between samples. | - Control Flow Rate: Maintain a slow and consistent flow rate during all steps of the SPE process.[11][12] |
| Cartridge bed drying out. | - Proper Conditioning: Ensure the cartridge is properly conditioned and does not dry out before the sample is loaded.[1] | |
| Sample overload. | - Reduce Sample Volume: The capacity of the SPE sorbent may have been exceeded. Try reducing the sample volume or using a cartridge with a larger sorbent mass.[12][13] | |
| Presence of Interferences in the Final Eluate | Inefficient washing step. | - Optimize Wash Solvent: The wash solvent should be strong enough to remove interferences but not so strong that it elutes MEGX. Experiment with different solvent compositions.[14] |
| Inappropriate sorbent selectivity. | - Choose a More Selective Sorbent: If interferences have similar properties to MEGX, a different sorbent with higher selectivity may be required.[10] |
Quantitative Data Summary
The following table summarizes reported recovery rates for MEGX using different SPE protocols.
| SPE Sorbent | Sample Matrix | Reported Recovery Rate | Reference |
| Bond-Elut phenyl (1 cc) | Serum/Plasma | > 85% | [4] |
| CN-SPE column | Serum | 80.1% to 85.7% | [5] |
Experimental Protocols
Protocol 1: SPE of MEGX from Serum/Plasma using Phenyl Cartridges
This protocol is based on a method for the analysis of MEGX and lidocaine in serum/plasma.[4]
1. Materials:
-
Bond-Elut phenyl (1 cc) SPE cartridges
-
Serum or plasma sample
-
Internal Standard (e.g., trimethoprim)
-
HPLC system with UV detector
2. Sample Preparation:
-
To a 1 mL serum/plasma sample, add the internal standard.
3. SPE Procedure:
-
Conditioning: Condition the Bond-Elut phenyl cartridge. (Note: The original article does not specify the conditioning solvents, but a typical reversed-phase conditioning would involve methanol (B129727) followed by water).
-
Sample Loading: Apply the prepared sample to the conditioned cartridge.
-
Washing: Wash the cartridge to remove interferences. (Note: The original article does not specify the wash solvent, but a weak organic solvent in water is typical for reversed-phase).
-
Elution: Elute MEGX and the internal standard from the cartridge. (Note: The original article does not specify the elution solvent, but a stronger organic solvent like methanol or acetonitrile (B52724) is common).
4. Analysis:
-
Analyze the eluate using HPLC with UV detection at 210 nm.
Protocol 2: SPE of MEGX from Serum using CN Cartridges
This protocol is based on a method for the determination of MEGX in serum by GC-MS.[5]
1. Materials:
-
CN-SPE column
-
Serum sample
-
Internal Standard (e.g., procaine)
-
GC-MS system
2. Sample Preparation:
-
Prepare the serum sample and add the internal standard.
3. SPE Procedure:
-
Extraction: Extract the serum sample with the CN-SPE column. (Note: The original article does not provide detailed steps for conditioning, washing, and elution).
4. Analysis:
-
Analyze the eluate using a capillary gas chromatography-mass spectrometry (GC-MS) system.
Visualizations
Caption: General workflow for solid-phase extraction (SPE).
Caption: Troubleshooting logic for low MEGX recovery in SPE.
References
- 1. welch-us.com [welch-us.com]
- 2. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. A quick, sensitive high-performance liquid chromatography assay for this compound and lignocaine in serum/plasma using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Determination of this compound concentration in serum using solid phase extraction and capillary gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 7. youtube.com [youtube.com]
- 8. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 10. agilent.com [agilent.com]
- 11. promochrom.com [promochrom.com]
- 12. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 13. youtube.com [youtube.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: MEGX Test in Ischemic Liver Injury Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of the Monoethylglycinexylidide (MEGX) test in the context of ischemic liver injury.
Frequently Asked Questions (FAQs)
Q1: What is the MEGX test and how does it work?
The MEGX test is a dynamic liver function test that assesses the liver's metabolic capacity.[1] It is based on the conversion of lidocaine (B1675312) to its primary metabolite, this compound (MEGX), by cytochrome P450 enzymes, primarily CYP3A4 and CYP1A2, in the liver.[2][3] The rate of MEGX formation is dependent on both hepatic metabolic capacity and hepatic blood flow.[1][4]
Q2: Why is the MEGX test used in ischemic liver injury studies?
The MEGX test is used to provide a real-time assessment of hepatic function, which can be compromised during ischemic events.[1] It is considered more sensitive than conventional static liver function tests in detecting early hepatic dysfunction.[1][5]
Q3: What are the primary limitations of the MEGX test in the context of ischemic liver injury?
The main limitations include:
-
Analytical Method Discrepancies: The common fluorescence polarization immunoassay (FPIA) can cross-react with other lidocaine metabolites, such as 3-OH-MEGX, which may accumulate in ischemic conditions, leading to falsely elevated MEGX readings.[4][6][7] High-performance liquid chromatography (HPLC) is a more specific and recommended method.[6][7]
-
Alterations in Lidocaine Metabolism: Ischemic injury can alter the metabolic pathways of lidocaine, leading to delayed MEGX formation and accumulation of other metabolites that can interfere with the assay.[6][7]
-
Dependence on Hepatic Blood Flow: Since the MEGX test is dependent on hepatic blood flow, reduced perfusion during ischemia can directly impact lidocaine delivery to hepatocytes and, consequently, MEGX formation, independent of the actual metabolic capacity of the liver cells.[1][8]
-
Species-Specific Differences: Some animal models, like rats, produce significant amounts of cross-reactive metabolites, making the FPIA method particularly unreliable in these species.[4][9]
Q4: How does the choice of analytical method (FPIA vs. HPLC) impact the results in ischemic liver injury models?
In a rat model of ischemia-reperfusion injury, MEGX concentrations measured by FPIA were paradoxically higher than in controls, while HPLC measurements showed the expected decrease.[7] This discrepancy is attributed to the FPIA's cross-reactivity with accumulated hydroxy-MEGX metabolites.[6][7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly high MEGX values in the ischemic group compared to controls when using FPIA. | Cross-reactivity of the FPIA assay with other lidocaine metabolites (e.g., 3-OH-MEGX) that accumulate during ischemic injury.[6][7] | Use a more specific analytical method like High-Performance Liquid Chromatography (HPLC) to measure MEGX concentrations.[6][7] |
| High variability in MEGX results within the same experimental group. | Inconsistent timing of blood sampling. The optimal time for MEGX measurement can be altered by ischemic injury.[6][7] | Perform a time-course experiment to determine the optimal sampling time post-lidocaine administration in your specific ischemic model.[7] Consider later time points as MEGX formation may be delayed.[6] |
| Low MEGX values that do not correlate with other markers of liver function. | Reduced hepatic blood flow due to the ischemic insult is limiting the delivery of lidocaine to the liver, independent of metabolic function.[1][8] | Correlate MEGX results with measurements of hepatic blood flow. Consider using other liver function tests that are less dependent on blood flow for a comprehensive assessment. |
| Interference from other drugs administered to the animal model. | Co-administered drugs may induce or inhibit CYP3A4 or CYP1A2 enzymes, altering lidocaine metabolism.[3][10] | Review all administered compounds for their potential effects on cytochrome P450 enzymes. If possible, use drugs that are not metabolized by or do not interfere with CYP3A4 and CYP1A2. |
| Difficulty in detecting low levels of MEGX in severely injured livers. | The sensitivity of the analytical method may be insufficient. | For HPLC, consider using fluorescence detection for enhanced sensitivity.[11] For FPIA, be aware of interferences from high bilirubin (B190676) levels in icteric samples from severely injured livers.[9][12] |
Quantitative Data Summary
Table 1: Comparison of MEGX Measurement by HPLC and FPIA in a Rat Model of Ischemia-Reperfusion Injury (IRI)
| Group | Analytical Method | MEGX Concentration (relative values) | Reference |
| Control | HPLC | 3-fold higher than IRI | [6][7] |
| IRI | HPLC | Lower than control | [6][7] |
| Control | FPIA | 3-fold higher than HPLC | [6][7] |
| IRI | FPIA | 9-fold higher than HPLC; paradoxically higher than control | [6][7] |
Table 2: Influence of CYP3A4 Induction with Rifampicin on MEGX and Lidocaine Pharmacokinetics in Healthy Volunteers
| Parameter | Before Induction | After Induction | P-value | Reference |
| Lidocaine plasma clearance (ml min⁻¹ kg⁻¹) | 7.5 ± 1.2 | 8.6 ± 2 | 0.026 | [10] |
| MEGX₃₀min plasma concentration (μg l⁻¹) | - | Increased by a mean of 21 | Not significant | [10] |
| Maximal MEGX plasma concentration (MEGX_Cmax) (μg l⁻¹) | - | Increased by a mean of 7 | Not significant | [10] |
| Time to reach maximal MEGX plasma concentration (MEGX_tmax) (min) | - | Decreased by a mean of -10 | Not significant | [10] |
Experimental Protocols
1. MEGX Test Protocol in a Rat Model of Ischemic Liver Injury
This protocol is a generalized procedure based on common practices in published research.[6][7]
-
Animal Model: Induce ischemic liver injury in rats (e.g., by clamping the hepatic artery and portal vein). A sham-operated control group should be included.
-
Lidocaine Administration: Following the ischemic period and reperfusion, administer a bolus intravenous injection of lidocaine (e.g., 1 mg/kg).
-
Blood Sampling: Collect blood samples at multiple time points post-lidocaine injection (e.g., 10, 15, 30, 60, 80 minutes) to establish a kinetic profile.[6][13]
-
Sample Processing: Centrifuge blood samples to obtain plasma or serum and store at -80°C until analysis.
-
MEGX Analysis (HPLC - Recommended):
-
Sample Preparation: Perform a liquid-liquid or solid-phase extraction of MEGX from the plasma/serum samples.
-
Chromatography: Use a C18 reversed-phase column with a suitable mobile phase (e.g., a mixture of phosphate (B84403) buffer and acetonitrile).
-
Detection: Use UV or fluorescence detection. Fluorescence detection offers higher sensitivity.[11]
-
Quantification: Calculate MEGX concentrations based on a standard curve prepared with known concentrations of MEGX.
-
2. High-Performance Liquid Chromatography (HPLC) for MEGX Determination
This is a representative HPLC protocol. Specific parameters may need optimization.
-
Instrumentation: HPLC system with a C18 column, UV or fluorescence detector.
-
Mobile Phase: A mixture of acetonitrile (B52724) and phosphate buffer, isocratically delivered.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection Wavelength: Approximately 210 nm for UV detection or excitation/emission wavelengths of 235/305 nm for fluorescence detection.
-
Internal Standard: Use an appropriate internal standard (e.g., ethylmethylglycinexylidide) for improved accuracy.[10]
-
Calibration: Prepare a series of MEGX standards of known concentrations in drug-free plasma/serum to construct a calibration curve.
-
Analysis: Inject the extracted samples and standards into the HPLC system and determine the peak areas. Calculate the MEGX concentration in the samples by comparing their peak area ratios (MEGX/internal standard) to the calibration curve.
Visualizations
Caption: Lidocaine Metabolism Pathway.
Caption: MEGX Test Experimental Workflow.
Caption: Limitations of the MEGX Test.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinPGx [clinpgx.org]
- 3. Chapter 18: Cytochrome P450 3A4 and Lidocaine Metabolism – Liposuction 101 Liposuction Training [liposuction101.com]
- 4. The MEGX test: a tool for the real-time assessment of hepatic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The this compound test does not correctly evaluate lidocaine metabolism after ischemic liver injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring lidocaine metabolite--monoethylglycinexylidide as a quantitative index of hepatic function in adults with chronic hepatitis and cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of this compound by fluorescence polarization immunoassay in highly icteric serum samples: modified precipitation procedure and HPLC compared - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The lignocaine metabolite (MEGX) liver function test and P-450 induction in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Fluorescence polarization immunoassay and HPLC assays compared for measuring this compound in liver-transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Liver function tests and lidocaine metabolism (MEGX test) during i.v. CMF therapy in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Monoethylglycinexylidide (MEGX) Formation Rate In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the in vivo formation rate of monoethylglycinexylidide (MEGX).
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during experiments involving MEGX formation.
Q1: What are the primary factors influencing the in vivo formation rate of MEGX?
A1: The formation of MEGX, the primary metabolite of lidocaine (B1675312), is a dynamic process influenced by several key factors:
-
Hepatic Metabolic Capacity: The conversion of lidocaine to MEGX is predominantly carried out by the cytochrome P450 enzyme system in the liver.[1][2] Specifically, CYP3A4 is the major isoenzyme involved, with some contribution from CYP1A2.[3][4] Therefore, any condition that alters the function of these enzymes will directly impact the MEGX formation rate.
-
Hepatic Blood Flow: Due to lidocaine's relatively high extraction ratio by the liver, the rate of its metabolism, and consequently MEGX formation, is dependent on the rate of its delivery to the liver via blood flow.[1][4]
-
Liver Health: Liver diseases such as cirrhosis, chronic hepatitis, and ischemia-reperfusion injury can significantly impair the liver's metabolic capacity, leading to a decreased rate of MEGX formation.[5][6][7] The MEGX test is often used as a quantitative measure of hepatic function.[1][5][8][9]
-
Drug Interactions: Co-administration of drugs that are inducers, inhibitors, or substrates of CYP3A4 can alter the rate of MEGX formation.[3][4][10][11]
-
Genetic Polymorphisms: Individual variations in the genes encoding for CYP450 enzymes can lead to differences in enzyme activity and, consequently, inter-individual variability in MEGX formation rates.
-
Age: Some studies suggest that MEGX concentrations may be inversely correlated with age in patients with liver disease.[12][13]
Q2: My MEGX values are lower than expected in my control group. What are the potential causes?
A2: Lower-than-expected MEGX values in a control group can be attributed to several factors:
-
Suboptimal Lidocaine Dosage: Ensure that the administered dose of lidocaine is sufficient to achieve detectable levels of MEGX. The standard dose is typically 1 mg/kg of body weight administered intravenously.[4][5]
-
Incorrect Blood Sampling Time: The timing of blood sample collection is critical. Peak MEGX concentrations can vary, but common sampling times are 15, 30, and 60 minutes post-lidocaine administration.[4][8][14][15] Late measurements (e.g., 60 minutes) may be preferable for assessing liver function in some patient populations.[15]
-
Analytical Method Issues:
-
Assay Sensitivity: Verify that the lower limit of quantification (LOQ) of your assay is sufficient to detect the expected MEGX concentrations.[3][4]
-
Cross-reactivity: If using an immunoassay like the fluorescence polarization immunoassay (FPIA), be aware of potential cross-reactivity with other lidocaine metabolites, such as 3-OH-MEGX, which can be significant in some species like rats.[1][6] High-performance liquid chromatography (HPLC) is a more specific method.[6]
-
-
Pre-analytical Sample Handling: Improper handling and storage of blood samples can lead to degradation of MEGX. Plasma should be separated promptly and stored at -30°C or lower until analysis.[4]
-
Underlying Conditions in Control Subjects: Unidentified factors in your control subjects, such as undisclosed medication use or subclinical liver conditions, could affect MEGX formation.
Q3: I am observing high inter-individual variability in MEGX formation within the same experimental group. How can I address this?
A3: High inter-individual variability is a known characteristic of the MEGX test.[4] Here's how to approach it:
-
Standardize Experimental Conditions: Ensure strict adherence to the experimental protocol for all subjects, including fasting status (although some studies suggest food has no significant effect on MEGX concentrations)[12][13], time of day for the test, and lidocaine administration procedure.
-
Increase Sample Size: A larger sample size can help to account for biological variability and increase the statistical power of your study.
-
Genotyping: Consider genotyping subjects for common polymorphisms in the CYP3A4 and CYP1A2 genes, as this can help explain some of the observed variability.
-
Normalization of Data: In some cases, normalizing MEGX concentrations to the administered lidocaine dose or body weight can help reduce variability.[3]
Q4: Can I perform the MEGX test on non-fasting subjects?
A4: Studies have shown that MEGX concentrations are not significantly different between fed and fasted healthy subjects.[12][13] However, a high-protein meal has been shown to increase the hepatic clearance of lidocaine.[4] For consistency, it is advisable to standardize the fasting state of your subjects across all experimental groups.
Data Presentation
The following tables summarize quantitative data on MEGX formation under various conditions.
Table 1: MEGX Concentrations in Different Clinical Populations
| Population | MEGX Concentration (ng/mL) | Sampling Time | Reference |
| Normal Controls | 67 (median; 54-95 percentile) | 15 min | [5] |
| Chronic Hepatitis | 43 (median; 23-61 percentile) | 15 min | [5] |
| Cirrhosis | 24 (median; 7-52 percentile) | 15 min | [5] |
| Healthy Volunteers | 131.2 | 60 min | [9] |
| Cirrhosis (Child-Pugh A) | 51.3 | 60 min | [9] |
| Cirrhosis (Child-Pugh B) | 37.1 | 60 min | [9] |
| Cirrhosis (Child-Pugh C) | 17.3 | 60 min | [9] |
Table 2: Effect of CYP3A4 Induction with Rifampicin on MEGX Pharmacokinetics in Healthy Volunteers
| Parameter | Before Induction (Day 7) | After Induction (Day 14) | 95% Confidence Interval for the Difference | Significance | Reference |
| MEGX 30min (µg/L) | - | 21 µg/L increase | -3 to 44 µg/L | Not Significant | [3] |
| MEGX Cmax (µg/L) | - | 7 µg/L increase | -0.3 to 13 µg/L | Not Significant | [3] |
| MEGX tmax (min) | - | 10 min decrease | -26 to 6 min | Not Significant | [3] |
Experimental Protocols
1. MEGX Formation Test in Humans
-
Subject Preparation: Subjects should fast overnight.[3] Exclude individuals with a history of heart block, severe sinoatrial block, or hypersensitivity to lidocaine.[2] Also, exclude chronic alcohol use and the intake of grapefruit juice during the study period.[4]
-
Lidocaine Administration: Administer a single intravenous bolus dose of 1 mg/kg of lidocaine.[4][5] One study used a 50 mg lidocaine dose diluted to 20 ml with 0.9% NaCl.[3]
-
Blood Sampling: Collect blood samples at baseline (before lidocaine administration) and at specific time points after administration, such as 15, 30, and 60 minutes.[4][8][14][15] One detailed pharmacokinetic study collected blood at numerous time points up to 300 minutes.[3]
-
Sample Processing: Centrifuge blood samples immediately to separate plasma.[4] Store plasma samples at -30°C or colder until analysis.[4]
-
MEGX Analysis: Measure MEGX concentrations using a validated method such as fluorescence polarization immunoassay (FPIA) or high-performance liquid chromatography (HPLC).[1][3][4]
2. MEGX Measurement in Experimental Animals (Rats)
-
Animal Model: Male Wistar rats are a commonly used model.[16]
-
Lidocaine Administration: Administer a single intravenous dose of lidocaine.
-
Blood Sampling: Collect blood samples at various time points post-administration to characterize the pharmacokinetic profile of MEGX.
-
MEGX Analysis: HPLC is recommended for animal studies to avoid cross-reactivity with other metabolites that may be more abundant than in humans.[6]
Mandatory Visualization
Caption: Metabolic pathway of lidocaine to MEGX and its subsequent metabolites.
Caption: General experimental workflow for an in vivo MEGX formation study.
References
- 1. The MEGX test: a tool for the real-time assessment of hepatic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lidocaine - Wikipedia [en.wikipedia.org]
- 3. The lignocaine metabolite (MEGX) liver function test and P-450 induction in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correlation between midazolam and lignocaine pharmacokinetics and MEGX formation in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring lidocaine metabolite--monoethylglycinexylidide as a quantitative index of hepatic function in adults with chronic hepatitis and cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The this compound test does not correctly evaluate lidocaine metabolism after ischemic liver injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lidocaine metabolite formation as a measure of liver function in patients with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liver function tests and lidocaine metabolism (MEGX test) during i.v. CMF therapy in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (MEGX) as a liver function test in cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. The effect of liver disease and food on plasma MEGX concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of liver disease and food on plasma MEGX concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The this compound test for grading of liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of experimental diabetes on pharmacokinetic parameters of lidocaine and MEGX in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
metabolite cross-reactivity in MEGX immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Monoethylglycinexylidide (MEGX) immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the MEGX immunoassay?
The most common method for MEGX determination is a competitive fluorescence polarization immunoassay (FPIA). In this assay, a fluorescently labeled MEGX molecule (tracer) competes with the unlabeled MEGX in a patient's sample for a limited number of binding sites on an anti-MEGX antibody. The degree of polarization of the emitted light is inversely proportional to the concentration of MEGX in the sample. When the tracer binds to the large antibody molecule, it rotates slowly, and the emitted light is highly polarized. Conversely, when there is a high concentration of MEGX in the sample, it displaces the tracer from the antibody. The small, free-moving tracer rotates rapidly, leading to depolarization of the emitted light.
Q2: What are the known cross-reactants in MEGX immunoassays?
The primary known cross-reactant in MEGX immunoassays is 3-hydroxy-MEGX (3-OH-MEGX). While this is a significant metabolite in some species, such as rats, it is not considered a major issue in human samples.[1] Other metabolites of lidocaine (B1675312), such as glycinexylidide (B194664) (GX) and 2,6-xylidine, as well as the parent drug lidocaine, have been shown to have minimal cross-reactivity, typically less than 3%.[2]
Q3: My MEGX results seem unexpectedly high. What could be the cause?
Unexpectedly high MEGX results could be due to the presence of cross-reacting metabolites. Although cross-reactivity with metabolites other than 3-OH-MEGX is generally low in human samples, it is a potential source of interference.[1][2] Another potential issue could be related to the sample matrix itself. For instance, hyperbilirubinemia (high levels of bilirubin) has been reported to interfere with the MEGX FPIA, sometimes leading to falsely elevated results.[3] It is also crucial to rule out any errors in sample handling, reagent preparation, or instrument calibration.
Q4: My MEGX results are lower than expected. What are the potential reasons?
Low MEGX results could indicate a genuine decrease in MEGX formation, reflecting impaired liver function. However, technical issues should also be considered. These could include errors in the intravenous administration of lidocaine, incorrect timing of blood sample collection, or improper sample storage. Degradation of MEGX in the sample due to prolonged storage or repeated freeze-thaw cycles can also lead to lower measured concentrations.
Q5: Can I use MEGX immunoassays for species other than humans?
Caution should be exercised when using MEGX immunoassays for other species. The metabolic profile of lidocaine can vary significantly between species. For example, rats produce a significant amount of 3-OH-MEGX, which cross-reacts with the antibody used in the FPIA, potentially leading to inaccurate results.[1] It is essential to validate the assay for the specific species being studied and to investigate the potential for cross-reactivity with species-specific metabolites.
Data Presentation
Table 1: Summary of Known Cross-Reactivity in MEGX FPIA
| Compound | Percent Cross-Reactivity (%) | Notes |
| Lidocaine | < 3% | Parent drug.[2] |
| Glycinexylidide (GX) | < 3% | Metabolite of MEGX.[2] |
| 2,6-Xylidine | < 3% | Metabolite of lidocaine.[2] |
| 3-hydroxy-MEGX (3-OH-MEGX) | Significant | A major cross-reactant, particularly in rats. Not a significant issue in humans.[1] |
Experimental Protocols
Protocol 1: MEGX Fluorescence Polarization Immunoassay (FPIA)
This protocol is a generalized procedure based on the principles of the Abbott TDx analyzer system. Users should always refer to the specific instructions provided by the assay kit manufacturer.
Materials:
-
MEGX FPIA reagent kit (containing anti-MEGX antibody, MEGX-fluorescein tracer, and calibrators)
-
Patient serum samples
-
Phosphate-buffered saline (PBS) for dilutions
-
Fluorescence polarization analyzer (e.g., Abbott TDx)
-
Precision pipettes and tips
Procedure:
-
Instrument Preparation: Turn on the fluorescence polarization analyzer and allow it to warm up according to the manufacturer's instructions. Perform any required calibration and quality control checks.
-
Reagent Preparation: Allow all reagents and samples to come to room temperature. Gently mix the reagents by inversion.
-
Sample Preparation: Centrifuge patient blood samples to obtain serum. If necessary, dilute the serum samples with PBS to bring the MEGX concentration within the assay's dynamic range.
-
Assay Procedure (automated on an instrument like the Abbott TDx):
-
Load the MEGX reagent pack, calibrators, controls, and patient samples into the instrument's carousel.
-
The instrument will automatically perform the following steps:
-
Pipette a prediluted sample and the anti-MEGX antibody solution into a reaction cuvette.
-
Incubate to allow the antibody to bind to the MEGX in the sample.
-
Add the MEGX-fluorescein tracer to the cuvette. This initiates the competitive binding reaction.
-
Incubate for a predetermined time to allow the reaction to reach equilibrium.
-
Measure the fluorescence polarization of the solution.
-
-
-
Data Analysis: The instrument's software will calculate the MEGX concentration in the patient samples based on the measured polarization and the calibration curve generated from the calibrators.
Protocol 2: Assessment of Metabolite Cross-Reactivity
This protocol describes a method to determine the percentage of cross-reactivity of potential interfering metabolites in a competitive immunoassay like the MEGX FPIA.
Materials:
-
MEGX FPIA reagent kit
-
MEGX standard of known concentration
-
Purified preparations of the potential cross-reacting metabolites
-
Phosphate-buffered saline (PBS)
-
Fluorescence polarization analyzer
Procedure:
-
Determine the IC50 of MEGX:
-
Prepare a series of dilutions of the MEGX standard in PBS.
-
Perform the MEGX FPIA as described in Protocol 1 for each dilution.
-
Plot the fluorescence polarization values against the logarithm of the MEGX concentration.
-
Determine the concentration of MEGX that causes a 50% reduction in the maximum polarization signal (the IC50).
-
-
Determine the IC50 of the Potential Cross-Reactant:
-
Prepare a series of dilutions of the purified metabolite in PBS.
-
Perform the MEGX FPIA for each dilution of the metabolite.
-
Plot the fluorescence polarization values against the logarithm of the metabolite concentration.
-
Determine the concentration of the metabolite that causes a 50% reduction in the maximum polarization signal (the IC50).
-
-
Calculate the Percent Cross-Reactivity:
-
Use the following formula to calculate the percent cross-reactivity: % Cross-Reactivity = (IC50 of MEGX / IC50 of Metabolite) x 100
-
Mandatory Visualizations
Caption: Principle of Competitive Fluorescence Polarization Immunoassay (FPIA) for MEGX.
Caption: Simplified metabolic pathway of lidocaine.
References
- 1. The MEGX test: a tool for the real-time assessment of hepatic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence polarization immunoassay and HPLC assays compared for measuring this compound in liver-transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of this compound by fluorescence polarization immunoassay in highly icteric serum samples: modified precipitation procedure and HPLC compared - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Monoethylglycinexylidide (MEGX) in Frozen Plasma Samples
This technical support guide is intended for researchers, scientists, and drug development professionals. It provides essential information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of monoethylglycinexylidide (MEGX) in frozen plasma samples.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for plasma samples intended for MEGX analysis?
A1: For long-term storage, it is recommended to store plasma samples at -80°C. While storage at -20°C may be acceptable for shorter durations, -80°C is preferable to minimize degradation of metabolites over extended periods. Stock solutions of MEGX are noted to be stable for up to 6 months when stored at -80°C.[1]
Q2: How many freeze-thaw cycles can plasma samples containing MEGX undergo?
A2: There is limited specific data on the number of freeze-thaw cycles that MEGX in plasma can tolerate without significant degradation. However, general findings for other analytes in plasma indicate that repeated freeze-thaw cycles can impact sample integrity.[2][3] It is best practice to minimize freeze-thaw cycles. Ideally, plasma samples should be aliquoted after collection and before the initial freezing to avoid the need for repeated thawing of the entire sample. One study on alprazolam in human plasma showed stability for up to three freeze-thaw cycles when stored at -22°C.[4]
Q3: What is the expected long-term stability of MEGX in frozen plasma?
A3: A study on the long-term stability of lidocaine (B1675312) and its metabolites in human plasma stored at or below -20°C showed that lidocaine was stable for up to 8 years.[5] While this study focused on lidocaine and other metabolites, it suggests that MEGX is likely to have good long-term stability under these conditions. However, for critical studies, it is advisable to conduct your own stability testing.
Q4: Are there any specific collection or processing recommendations for plasma samples for MEGX analysis?
A4: Standard procedures for plasma collection using an appropriate anticoagulant (e.g., EDTA) should be followed. After collection, it is crucial to process the blood to separate the plasma as quickly as possible to minimize enzymatic degradation. Centrifugation should be performed according to validated laboratory protocols.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Lower than expected MEGX concentrations | Sample degradation due to improper storage or handling. | - Review sample storage history. Ensure samples were consistently stored at -80°C.- Minimize the number of freeze-thaw cycles by using fresh aliquots for each analysis.- Verify that the initial sample processing was performed promptly after collection. |
| High variability in MEGX concentrations between aliquots of the same sample | Inconsistent thawing procedures or partial thawing and refreezing. | - Ensure complete but gentle thawing of samples before analysis.- Vortex samples gently after thawing to ensure homogeneity.- Avoid repeated freeze-thaw cycles. |
| Presence of interfering peaks in the chromatogram | Contamination or degradation products. | - Review the sample collection and handling procedures for potential sources of contamination.- Evaluate the stability of MEGX under your specific laboratory conditions to identify potential degradation products. |
Data on Analyte Stability in Frozen Plasma
| Analyte/Sample Type | Storage Temperature | Duration | Finding | Source |
| Lidocaine in human plasma | ≤ -20°C | 8 years | Stable (mean deviation of +4.5%) | [5] |
| Alprazolam in human plasma | -22°C | Not specified | Stable for up to 3 freeze-thaw cycles | [4] |
| Various metabolites in mouse plasma | -80°C | 10 freeze-thaw cycles | Minimal changes in metabolite levels with snap-freezing and quick-thawing. | [6] |
| Various proteins in human plasma | -70°C | 4 years | Minimal effect on the plasma proteome. | [2] |
Experimental Protocols
General Protocol for Assessing Freeze-Thaw Stability:
This protocol is based on general bioanalytical method validation guidelines.
-
Sample Preparation: Obtain a pool of human plasma and spike it with a known concentration of MEGX.
-
Aliquoting: Divide the spiked plasma into multiple aliquots.
-
Baseline Analysis: Analyze a set of aliquots immediately (Cycle 0) to establish the baseline concentration.
-
Freeze-Thaw Cycles:
-
Freeze the remaining aliquots at the desired temperature (e.g., -20°C or -80°C) for at least 24 hours.
-
Thaw a set of aliquots completely at room temperature.
-
After thawing, analyze the samples (Cycle 1).
-
Refreeze the remaining thawed aliquots for at least 12 hours.
-
Repeat the thaw-refreeze process for the desired number of cycles (e.g., up to 5 cycles), analyzing a set of aliquots at each cycle.
-
-
Data Analysis: Compare the mean concentration of MEGX at each freeze-thaw cycle to the baseline concentration. The analyte is considered stable if the deviation is within an acceptable range (typically ±15%).
Visualizations
Caption: Recommended workflow for plasma sample handling.
Caption: Decision tree for troubleshooting MEGX results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects | Semantic Scholar [semanticscholar.org]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Matrix Effects in LC-MS/MS Analysis of MEGX
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Monoethylglycinexylidide (MEGX).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the LC-MS/MS analysis of MEGX?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as MEGX, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] These effects can manifest as either ion suppression (a decrease in signal response) or ion enhancement (an increase in signal response).[1] For MEGX analysis, this can lead to inaccurate quantification, poor reproducibility, and a higher limit of quantification.[3][4] One study observed a -6.2% ion suppression for MEGX in human plasma when using a protein precipitation method.[3][5]
Q2: How can I evaluate the presence and magnitude of matrix effects in my MEGX assay?
A2: A common method to quantitatively assess matrix effects is the post-extraction spike method.[2] This involves comparing the peak area of MEGX in a sample prepared by spiking the analyte into a blank matrix extract versus the peak area of MEGX in a neat solution at the same concentration. The ratio of these peak areas is known as the matrix factor (MF). An MF value of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[2]
Q3: What are the most effective sample preparation techniques to minimize matrix effects for MEGX analysis?
A3: The choice of sample preparation technique significantly impacts the cleanliness of the final extract and, consequently, the extent of matrix effects. While protein precipitation is a simple and fast method, it is often more prone to matrix effects.[6] More rigorous techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components, leading to reduced ion suppression.[6]
Q4: Why is the choice of an internal standard (IS) critical for mitigating matrix effects in MEGX analysis?
A4: An appropriate internal standard is crucial for compensating for variability in sample preparation and for matrix effects.[7] An ideal IS for MEGX would be a stable isotope-labeled (SIL) version of MEGX (e.g., MEGX-d3).[8][9] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it experiences similar matrix effects and extraction recovery, thus providing more accurate and precise quantification.[8] If a SIL-IS is not available, a structural analog with similar physicochemical properties can be used, but it may not compensate for matrix effects as effectively.[9] Lidocaine-d10 (B602494) has been successfully used as an internal standard in methods for the simultaneous quantification of lidocaine (B1675312) and MEGX.[5]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Poor peak shape (tailing, fronting, or splitting) for MEGX. | 1. Column contamination from matrix components.[10] 2. Inappropriate mobile phase pH. 3. Injection of sample in a solvent stronger than the mobile phase.[10] | 1. Implement a more effective sample cleanup method (e.g., SPE or LLE).[10] 2. Optimize the mobile phase pH to ensure MEGX is in a single ionic form. 3. Reconstitute the final extract in a solvent that is of equal or lesser strength than the initial mobile phase. |
| High variability in MEGX peak areas between replicate injections. | 1. Inconsistent matrix effects across different samples. 2. Inconsistent sample preparation. 3. Carryover from a previous injection. | 1. Use a stable isotope-labeled internal standard (SIL-IS) for MEGX to compensate for variability.[8] 2. Automate the sample preparation process if possible to improve consistency. 3. Optimize the wash steps in the autosampler method to prevent carryover. |
| MEGX signal is suppressed (low intensity) or absent. | 1. Significant ion suppression from co-eluting matrix components. 2. Inefficient ionization of MEGX in the ion source. 3. Contamination of the ion source.[1] | 1. Improve sample cleanup to remove interfering phospholipids (B1166683) and other matrix components.[6] 2. Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). 3. Clean the mass spectrometer's ion source according to the manufacturer's recommendations. |
| Inconsistent internal standard (IS) response. | 1. The IS is also affected by variable matrix effects. 2. Inconsistent addition of the IS to samples. 3. The chosen IS is not a suitable analog for MEGX. | 1. If not already using one, switch to a SIL-IS for MEGX. 2. Ensure the IS is added accurately and consistently to all samples and standards. 3. If using a structural analog, select one with closer physicochemical properties to MEGX. |
Quantitative Data Summary
The following table summarizes the reported matrix effects for MEGX from a published LC-MS/MS method.
| Analyte | Sample Preparation Method | Matrix | Internal Standard | Matrix Effect (%) | Reference |
| MEGX | Protein Precipitation (Methanol) | Human Plasma | 3-nitrolidocaine | -6.2 (Ion Suppression) | [3][5] |
| Lidocaine | Protein Precipitation (Methanol) | Human Plasma | 3-nitrolidocaine | Negligible (<0.1) | [3][5] |
| 3-nitrolidocaine | Protein Precipitation (Methanol) | Human Plasma | - | Negligible (<0.1) | [3][5] |
Detailed Experimental Protocols
Protocol 1: Protein Precipitation using Methanol (B129727)
This protocol is a common and rapid method for sample cleanup.
-
Sample Aliquoting: Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., lidocaine-d10 in methanol) to the plasma sample.
-
Protein Precipitation: Add 300 µL of ice-cold methanol to the tube.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well in a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a more thorough cleanup compared to protein precipitation. A generic reversed-phase SPE protocol is described below and should be optimized for MEGX.
-
Column Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18) by passing 1 mL of methanol followed by 1 mL of water through the cartridge.
-
Sample Pre-treatment: Dilute 100 µL of plasma with 200 µL of 2% phosphoric acid in water. Add the internal standard before dilution.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute MEGX and the internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Injection: Inject an appropriate volume into the LC-MS/MS system.
Visualizations
Caption: Workflow for mitigating matrix effects in MEGX analysis.
Caption: Decision tree for troubleshooting MEGX LC-MS/MS analysis.
References
- 1. zefsci.com [zefsci.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Easy and fast LC-MS/MS determination of lidocaine and MEGX in plasma for therapeutic drug monitoring in neonates with seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. researchgate.net [researchgate.net]
- 6. omicsonline.org [omicsonline.org]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. researchgate.net [researchgate.net]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
Technical Support Center: Optimizing N-dealkylated Lidocaine Metabolite Yield
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at improving the yield of N-dealkylated lidocaine (B1675312) metabolites, primarily monoethylglycinexylidide (MEGX) and glycinexylidide (B194664) (GX).
Troubleshooting Guides
This section addresses specific issues you may encounter during your in vitro experiments.
Issue 1: Low or No Yield of MEGX and GX
Possible Causes and Solutions
| Cause | Recommended Solution |
| Inactive Enzyme Preparation | Human Liver Microsomes (HLMs): Ensure proper storage at -80°C. Avoid repeated freeze-thaw cycles. Thaw microsomes slowly on ice before use. Recombinant Enzymes (e.g., CYP3A4, CYP1A2): Verify the activity of the enzyme lot using a known substrate and positive control. Ensure appropriate storage conditions as per the manufacturer's instructions. |
| Inadequate Cofactor Concentration | NADPH is essential for CYP450 activity. Prepare a fresh solution of NADPH for each experiment. The final concentration in the incubation mixture should be optimized, typically around 1 mM. Ensure the NADPH regenerating system (if used) is functioning correctly. |
| Suboptimal Incubation Conditions | pH: Maintain the pH of the incubation buffer at 7.4. Temperature: Incubate at 37°C. Lower temperatures will significantly reduce enzyme activity. Incubation Time: Optimize the incubation time. Very short times may not allow for significant metabolite formation, while very long times can lead to enzyme degradation or further metabolism of your target metabolites. |
| Presence of Inhibitors | Solvents: Ensure the final concentration of organic solvents (e.g., methanol, DMSO) used to dissolve lidocaine is low, typically less than 1%, as they can inhibit CYP activity.[1] Contaminants: Use high-purity reagents and water to avoid introducing enzyme inhibitors. |
| Incorrect Lidocaine Concentration | The concentration of lidocaine can affect which CYP enzyme is the primary metabolizer. At lower, therapeutically relevant concentrations (around 5 µM), CYP1A2 is the major enzyme for N-deethylation. At higher concentrations (around 800 µM), CYP3A4's role becomes more significant.[2][3] Ensure your substrate concentration is appropriate for the enzyme you are studying. |
Issue 2: High Variability in Metabolite Yield Between Experiments
Possible Causes and Solutions
| Cause | Recommended Solution |
| Inconsistent Pipetting | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents, especially the enzyme and substrate solutions. |
| Variable Incubation Times | Use a timer and ensure that all samples are incubated for the exact same duration. Stagger the addition of the starting reagent (e.g., NADPH) and the stopping reagent to maintain consistent incubation times for each sample. |
| Incomplete Reaction Termination | Ensure the quenching solution (e.g., cold acetonitrile (B52724) or methanol) is added quickly and efficiently to stop the enzymatic reaction completely. Inadequate mixing can lead to continued metabolism and variable results. |
| Matrix Effects in Analysis | Ion Suppression/Enhancement: Biological matrices can interfere with the ionization of analytes in LC-MS/MS, leading to inaccurate quantification.[4][5][6][7] Use a stable isotope-labeled internal standard for lidocaine, MEGX, and GX to compensate for matrix effects. Optimize sample preparation to remove interfering substances. |
Frequently Asked Questions (FAQs)
Q1: Which cytochrome P450 isozymes are primarily responsible for the N-dealkylation of lidocaine?
A1: The primary enzymes involved in the N-dealkylation of lidocaine to form MEGX are CYP1A2 and CYP3A4.[2][3][8] The relative contribution of each enzyme can depend on the concentration of lidocaine.[2]
Q2: How can I increase the yield of MEGX and GX in my in vitro system?
A2: To increase the yield, you can use a system with higher metabolic activity, such as liver microsomes from a donor with known high CYP3A4/CYP1A2 activity or by inducing the expression of these enzymes. For example, treating cultured human hepatocytes with rifampicin, a known CYP3A4 inducer, has been shown to increase the rate of MEGX formation by approximately 100% to 600%.[9]
Q3: What are some common inhibitors of lidocaine N-dealkylation that I should be aware of?
A3: Several drugs can inhibit lidocaine metabolism. Fluvoxamine, a potent CYP1A2 inhibitor, can significantly reduce lidocaine clearance.[10][11][12][13] Inhibitors of CYP3A4, such as ketoconazole (B1673606), itraconazole, and erythromycin, can also increase lidocaine plasma concentrations, particularly when lidocaine is administered orally.[10][11][14][15]
Q4: What is the effect of genetic polymorphisms on the yield of N-dealkylated metabolites?
A4: Genetic variations in the genes encoding for CYP enzymes can significantly impact metabolite yield. For example, a study on 23 CYP3A4 allelic variants showed that some variants, like CYP3A417 and CYP3A430, had no detectable enzyme activity for lidocaine metabolism, while others showed significantly decreased or increased intrinsic clearance compared to the wild-type enzyme.[16][17][18]
Q5: What are the key steps in a typical in vitro lidocaine metabolism assay using human liver microsomes?
A5: A typical protocol involves:
-
Thawing human liver microsomes on ice.
-
Preparing an incubation mixture containing potassium phosphate (B84403) buffer (pH 7.4), lidocaine, and the microsomes.
-
Pre-incubating the mixture at 37°C.
-
Initiating the reaction by adding a pre-warmed NADPH solution.
-
Incubating for a specific time at 37°C with gentle shaking.
-
Terminating the reaction with a cold organic solvent like acetonitrile.
-
Centrifuging to pellet the protein.
-
Analyzing the supernatant for lidocaine and its metabolites using a validated analytical method like LC-MS/MS.
Data Presentation
Table 1: Effects of Various Factors on Lidocaine Metabolism and MEGX/GX Yield
| Factor | System | Effect on Lidocaine Metabolism | Effect on MEGX/GX Yield | Reference |
| CYP1A2 Inhibition (Fluvoxamine) | Healthy Human Volunteers | Decreased lidocaine clearance by ~60% | Drastically impaired MEGX and GX formation | [12][13] |
| CYP3A4 Inhibition (Erythromycin) | Healthy Human Volunteers (Oral Lidocaine) | Increased lidocaine Cmax by 40-70% | Increased MEGX AUC by 60-70% | [10][11] |
| CYP3A4 Inhibition (Ketoconazole) | Drug Interaction Information | May increase blood levels of lidocaine | Potential for increased MEGX levels | [14][15][19] |
| CYP3A4 Induction (Rifampicin) | Cultured Human Hepatocytes | Increased Vmax of lidocaine metabolism | Increased MEGX formation by 100-600% | [9] |
| CYP3A4 Genetic Variant (CYP3A42) | Recombinant CYP3A4 | Decreased intrinsic clearance (Vmax/Km) | 67.93% relative clearance compared to wild-type | [16][17][18] |
| CYP3A4 Genetic Variant (CYP3A45) | Recombinant CYP3A4 | Decreased intrinsic clearance (Vmax/Km) | 27.93% relative clearance compared to wild-type | [16][17][18] |
| CYP3A4 Genetic Variant (CYP3A4*18) | Recombinant CYP3A4 | Increased intrinsic clearance (Vmax/Km) | 213.61% relative clearance compared to wild-type | [16][17][18] |
Experimental Protocols
Protocol 1: In Vitro Lidocaine Metabolism Using Human Liver Microsomes
1. Materials:
-
Human Liver Microsomes (HLMs)
-
Lidocaine
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH (20 mM stock solution)
-
Acetonitrile (ice-cold)
-
Incubator/shaking water bath (37°C)
-
Microcentrifuge tubes
-
Calibrated pipettes
2. Procedure:
-
Thaw pooled HLMs on ice.
-
Prepare the incubation mixture in microcentrifuge tubes by adding:
-
Potassium phosphate buffer
-
HLMs (final concentration of 0.2-1 mg/mL)
-
Lidocaine (dissolved in a minimal amount of solvent, final concentration to be optimized)
-
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the reaction by adding the 20 mM NADPH stock solution to a final concentration of 1 mM.
-
Incubate for the desired time (e.g., 0, 5, 15, 30, 60 minutes) at 37°C with gentle agitation.
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile.
-
Vortex the samples and centrifuge at >10,000 x g for 5 minutes to pellet the protein.
-
Transfer the supernatant to a new tube for analysis by LC-MS/MS.
Protocol 2: LC-MS/MS Analysis of Lidocaine and its N-dealkylated Metabolites
This is a general guideline; specific parameters should be optimized for your instrument.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate lidocaine, MEGX, and GX.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40°C
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Lidocaine: Q1/Q3 (e.g., m/z 235.2 -> 86.1)
-
MEGX: Q1/Q3 (e.g., m/z 207.2 -> 58.1)
-
GX: Q1/Q3 (e.g., m/z 179.1 -> 122.1)
-
Internal Standard (e.g., Lidocaine-d10): Q1/Q3 (e.g., m/z 245.2 -> 96.1)
-
-
Optimize other parameters such as collision energy and declustering potential for each analyte.
4. Quantification:
-
Generate a calibration curve using standards of known concentrations of lidocaine, MEGX, and GX in the same matrix as the samples.
-
Calculate the concentration of each analyte in the samples by comparing their peak area ratios to the internal standard against the calibration curve.
Mandatory Visualization
Caption: Metabolic pathway of lidocaine N-dealkylation.
Caption: Experimental workflow for in vitro lidocaine metabolism.
References
- 1. The effect of solvents on drug metabolism in vitro [pubmed.ncbi.nlm.nih.gov]
- 2. Involvement of CYP1A2 and CYP3A4 in lidocaine N-deethylation and 3-hydroxylation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pitfalls associated with the use of liquid chromatography-tandem mass spectrometry in the clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gtfch.org [gtfch.org]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rifampicin induction of lidocaine metabolism in cultured human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. DSpace [helda.helsinki.fi]
- 12. Cytochrome P450 1A2 is a major determinant of lidocaine metabolism in vivo: effects of liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.ru [2024.sci-hub.ru]
- 14. Ketoconazole and lidocaine Interactions - Drugs.com [drugs.com]
- 15. drugs.com [drugs.com]
- 16. Functional assessment of CYP3A4 allelic variants on lidocaine metabolism in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Functional assessment of CYP3A4 allelic variants on lidocaine metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Effect of ketoconazole on hepatic oxidative drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
determining optimal plasma sampling time for MEGX test
Welcome to the technical support center for the Monoethylglycinexylidide (MEGX) test. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing plasma sampling times and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the MEGX test?
The MEGX test is a dynamic liver function test used to assess the metabolic capacity of the liver. It measures the rate of conversion of lidocaine (B1675312) to its primary metabolite, this compound (MEGX), a process primarily carried out by the cytochrome P450 enzyme system in the liver.[1] This test is valuable for the real-time assessment of hepatic function in various settings, including transplantation, critical care medicine, and drug development.[1]
Q2: What is the optimal plasma sampling time after lidocaine administration for the MEGX test?
The optimal plasma sampling time can depend on the specific clinical or research question. However, studies suggest that for grading the severity of liver cirrhosis, a single measurement at 60 minutes post-lidocaine injection provides the best diagnostic accuracy, sensitivity, and specificity.[2] For other applications, such as monitoring liver function in critically ill patients or early after transplantation, sampling at 15 or 30 minutes has been shown to be clinically useful.[1] Some research protocols include multiple sampling points to study the kinetics of MEGX formation.[3]
Q3: What are the expected MEGX concentrations in different patient populations?
MEGX concentrations vary significantly between individuals with healthy liver function and those with liver impairment. The values are inversely correlated with the severity of liver disease.
Data Presentation: MEGX Concentration at Various Sampling Times
The following table summarizes typical MEGX concentrations observed in healthy individuals and patients with varying degrees of liver cirrhosis, as classified by the Child-Pugh score.
| Population | Sampling Time | Median MEGX Concentration (ng/mL) |
| Healthy Controls | 15 min | 67 |
| 60 min | 131.2 | |
| Chronic Hepatitis | 15 min | 43 |
| Liver Cirrhosis (Child-Pugh A) | 60 min | 51.3 |
| Liver Cirrhosis (Child-Pugh B) | 60 min | 37.1 |
| Liver Cirrhosis (Child-Pugh C) | 60 min | 17.3 |
Data compiled from multiple sources.[4][5]
Experimental Protocols
Standard MEGX Test Protocol
This protocol outlines the key steps for performing the MEGX test.
-
Patient Preparation: The patient should be in a fasting state overnight before the test.
-
Baseline Sample: Collect a baseline blood sample (S0) immediately before lidocaine administration to ensure no pre-existing MEGX is present.
-
Lidocaine Administration: Administer a single intravenous (IV) dose of lidocaine at 1 mg/kg body weight. The injection should be given over a period of one minute.
-
Plasma Sampling: Collect blood samples into appropriate anticoagulant tubes at predetermined time points after the lidocaine injection. Common sampling times are 15, 30, and 60 minutes post-injection.
-
Sample Processing: Centrifuge the blood samples to separate the plasma. The plasma should be stored frozen until analysis.
-
MEGX Analysis: Measure the concentration of MEGX in the plasma samples using a validated analytical method, such as fluorescence polarization immunoassay (FPIA) or high-performance liquid chromatography (HPLC).[1]
Troubleshooting Guide
Encountering variability in your MEGX test results? This guide addresses common issues.
| Issue | Possible Cause | Recommended Action |
| Lower than expected MEGX values in healthy subjects | Pre-analytical Error: Incorrect sample handling (e.g., delayed centrifugation, improper storage temperature) leading to MEGX degradation. | Ensure strict adherence to the sample processing protocol. Centrifuge samples promptly and store plasma at the recommended temperature. |
| Drug Interactions: Concomitant use of drugs that inhibit CYP3A4/CYP1A2 enzymes (e.g., erythromycin, cimetidine) can decrease lidocaine metabolism. | Review the subject's medication history for any potential interacting drugs. | |
| High variability between subjects in the same group | Genetic Polymorphisms: Variations in the genes encoding for CYP3A4 and CYP1A2 can lead to inter-individual differences in lidocaine metabolism. | Consider genotyping for relevant CYP alleles if high variability is a persistent issue in your study population. |
| Inconsistent Lidocaine Dosing: Inaccurate body weight measurement leading to incorrect lidocaine dosage. | Ensure accurate measurement of body weight before lidocaine administration. | |
| No detectable MEGX | Analytical Issue: Problem with the assay, such as expired reagents or instrument malfunction. | Check the expiration dates of all reagents and perform a system check and calibration of the analytical instrument. |
| Sample Mix-up: The baseline sample was analyzed instead of the post-dose sample. | Verify the sample labeling and handling records to rule out a sample mix-up. |
Visualizations
Lidocaine Metabolism Pathway
The following diagram illustrates the metabolic conversion of lidocaine to MEGX, primarily mediated by the CYP3A4 and CYP1A2 enzymes in the liver.
Caption: Lidocaine is metabolized to MEGX in hepatocytes.
MEGX Test Experimental Workflow
This diagram outlines the sequential steps involved in conducting the MEGX test, from patient preparation to data analysis.
Caption: The workflow of the MEGX test from start to finish.
References
- 1. The MEGX test: a tool for the real-time assessment of hepatic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The this compound test for grading of liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The lignocaine metabolite (MEGX) liver function test and P-450 induction in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measuring lidocaine metabolite--monoethylglycinexylidide as a quantitative index of hepatic function in adults with chronic hepatitis and cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: MEGX Quantification in Lipoaspirate Samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Monoethylglycinexylidide (MEGX) in lipoaspirate samples.
Frequently Asked Questions (FAQs)
Q1: What is MEGX and why is it quantified in lipoaspirate samples?
A1: MEGX, or this compound, is the primary and active metabolite of lidocaine (B1675312), a local anesthetic commonly used in the tumescent solution for liposuction procedures. The quantification of MEGX in lipoaspirate can be relevant for several reasons:
-
Metabolic Studies: To understand the local metabolic activity of cytochrome P450 enzymes (specifically CYP3A4) within adipose tissue.
-
Drug Distribution: To study the pharmacokinetics and distribution of lidocaine and its metabolites in the adipose tissue compartment.
-
Safety and Toxicity: To assess local tissue exposure to lidocaine and its metabolites, which have potential dose-dependent toxicity.
Q2: What are the primary analytical methods for MEGX quantification?
A2: The most common and reliable methods for quantifying MEGX in biological matrices are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard method due to its high specificity, sensitivity, and ability to handle complex matrices. It can distinguish MEGX from other structurally similar compounds and minimize interferences.[1][2][3]
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This method is less sensitive and specific than LC-MS/MS and may be more susceptible to interference from the complex lipoaspirate matrix.[4]
-
Immunoassays (e.g., Fluorescence Polarization Immunoassay - FPIA): While used for MEGX in serum or plasma as a liver function test, immunoassays may suffer from cross-reactivity with other lidocaine metabolites or endogenous substances in the lipoaspirate matrix, leading to inaccurate results.[5][6][7] LC-MS/MS is often preferred to overcome the limitations of immunoassays in complex matrices.[6][8][9]
Q3: What are the main challenges associated with using lipoaspirate as a sample matrix?
A3: Lipoaspirate is a particularly challenging biological matrix for several reasons:
-
High Lipid Content: The abundance of triglycerides and other lipids can interfere with the extraction process, suppress the instrument signal (especially in MS-based methods), and coat analytical columns.[10]
-
Matrix Heterogeneity: Lipoaspirate is a mixture of mature adipocytes, adipose-derived stem cells, blood cells, and tumescent fluid, making it highly variable and non-homogenous.[11][12]
-
Presence of Contaminants: The sample contains residual tumescent fluid, which includes not only lidocaine but also epinephrine (B1671497) and saline, as well as blood and cellular debris from the liposuction procedure.[13]
-
Analyte Stability: The stability of MEGX in this complex, enzyme-rich environment needs to be carefully evaluated.[14]
Q4: How should lipoaspirate samples be collected and stored for MEGX analysis?
A4: Proper collection and storage are critical to ensure the integrity of the sample and the accuracy of the results.
-
Collection: Collect lipoaspirate into sterile containers. Note the volume of the aspirate and, if possible, the composition of the tumescent fluid used.
-
Processing: For reproducible results, the raw lipoaspirate should be processed to separate the adipose tissue fraction from the oil and aqueous layers (tumescent fluid and blood). This can be done by centrifugation.[11][13]
-
Storage: After initial processing, the adipose tissue fraction should be frozen immediately and stored at -80°C to minimize enzymatic activity and analyte degradation.[14] Long-term biobanking of adipose tissue is feasible with cryopreservation.[15][16]
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of MEGX in lipoaspirate samples.
| Problem | Potential Causes | Recommended Solutions |
| Low/No MEGX Signal | Inefficient Extraction: MEGX is sequestered within the lipid phase and is not being efficiently recovered. | • Homogenize the adipose tissue sample thoroughly (e.g., using bead beating or rotor-stator homogenizer) in a suitable buffer before extraction.• Use a robust lipid removal technique such as a two-step liquid-liquid extraction (LLE) with a non-polar solvent (like hexane) to remove lipids, followed by extraction of MEGX with a more polar solvent (like ethyl acetate (B1210297) or methyl tert-butyl ether).• Consider solid-phase extraction (SPE) with a cation-exchange or reversed-phase cartridge for cleanup after initial extraction.[2][10] |
| MEGX Degradation: The analyte may be unstable during sample preparation or storage. | • Perform all sample preparation steps on ice to minimize enzymatic degradation.• Conduct stability studies by spiking MEGX into a blank lipoaspirate matrix and analyzing it after freeze-thaw cycles and at room temperature for various durations.[17] | |
| Instrument Insensitivity: The concentration of MEGX is below the lower limit of quantification (LLOQ) of the method. | • Optimize MS parameters (e.g., ionization source settings, collision energy) for MEGX and its fragments.• Concentrate the sample extract before injection.• Ensure the LLOQ is appropriate for the expected concentration range.[2][3] | |
| High Variability in Results (Poor Precision) | Inconsistent Sample Homogenization: Lipoaspirate is heterogeneous, and inconsistent aliquoting leads to variable results. | • Develop and strictly follow a standardized protocol for sample homogenization to ensure a uniform matrix before taking aliquots.• Increase the initial sample mass used for extraction to minimize the effect of heterogeneity. |
| Matrix Effects: Co-eluting endogenous substances from the lipoaspirate are suppressing or enhancing the ionization of MEGX in the MS source.[1] | • Use a stable isotope-labeled internal standard (SIL-IS) for MEGX (e.g., MEGX-d3 or MEGX-d10) to compensate for matrix effects.[2]• Improve chromatographic separation to resolve MEGX from interfering matrix components.• Evaluate matrix effects during method validation by comparing the response of MEGX in post-extraction spiked matrix samples to its response in a neat solution.[1][18] | |
| Inconsistent Processing: Variations in centrifugation speed/time or extraction volumes. | • Standardize all sample processing steps and document them in a detailed Standard Operating Procedure (SOP).[18][19] | |
| Poor Accuracy (Bias) | Cross-reactivity (Immunoassays): The antibody may be binding to lidocaine or other metabolites. | • Switch to a more specific method like LC-MS/MS, which is less prone to cross-reactivity.[6][8] |
| Calibration Issues: The calibration curve is prepared in a matrix that does not match the study samples. | • Prepare calibration standards in a surrogate matrix (e.g., stripped serum or buffer) and validate its parallelism with the lipoaspirate matrix.[20]• The standard addition method may be necessary if a suitable blank matrix cannot be found. | |
| Incomplete Extraction Recovery: The extraction efficiency is low and inconsistent. | • Validate the extraction recovery at different concentrations (low, medium, high QC levels).[2]• Optimize the extraction solvent, pH, and mixing time to maximize recovery. |
Quantitative Data Summary
The performance of an analytical method is determined during its validation. Below is a table summarizing typical validation parameters for MEGX quantification using LC-MS/MS, based on published data for serum/plasma, which can be used as a target for method development in lipoaspirate.[2][3][5]
| Parameter | LC-MS/MS | HPLC-UV | FPIA (Immunoassay) |
| Lower Limit of Quantification (LLOQ) | 1 - 4 µg/L (ng/mL)[2][5] | 3 µg/L (ng/mL)[5] | 4 - 5 µg/L (ng/mL)[5] |
| Upper Limit of Quantification (ULOQ) | 250 - 1,000 µg/L (ng/mL)[2][5] | 250 µg/L (ng/mL)[5] | 200 µg/L (ng/mL)[5] |
| Intra-assay Precision (%CV) | ≤ 10%[2] | 8%[5] | 5%[5] |
| Inter-assay Precision (%CV) | ≤ 10%[2] | 9%[5] | 7%[5] |
| Accuracy (% Bias) | Within ±15%[2] | Not specified | Not specified |
| Absolute Recovery | > 75%[2] | Not specified | Not specified |
Experimental Protocols
Protocol: MEGX Quantification in Lipoaspirate using LC-MS/MS
This protocol provides a general framework. It must be fully validated according to regulatory guidelines (e.g., EMA, FDA).[17]
1. Sample Preparation and Homogenization
-
Thaw frozen lipoaspirate samples on ice.
-
Centrifuge the sample at 2000 x g for 5 minutes to separate the oil, adipose, and aqueous layers.[11]
-
Carefully remove and discard the upper oil layer and the lower aqueous/blood layer.
-
Weigh approximately 0.5 g of the adipose tissue fraction into a homogenization tube containing ceramic beads.
-
Add 1.5 mL of ice-cold Phosphate Buffered Saline (PBS).
-
Homogenize the tissue using a bead beater or similar homogenizer until no solid tissue is visible. Keep the sample on ice.
2. Extraction (Liquid-Liquid Extraction)
-
Pipette 500 µL of the tissue homogenate into a clean microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (e.g., MEGX-d10 at 100 ng/mL).
-
Vortex for 10 seconds.
-
Add 2 mL of hexane (B92381) to the tube, vortex for 1 minute to remove lipids, and centrifuge at 4000 x g for 5 minutes.
-
Discard the upper hexane layer.
-
To the remaining aqueous layer, add 50 µL of 1M NaOH to basify the sample.
-
Add 2 mL of ethyl acetate, vortex for 1 minute, and centrifuge at 4000 x g for 5 minutes.
-
Transfer the upper ethyl acetate layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
LC Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS Detection: Electrospray Ionization in Positive Mode (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for MEGX and its internal standard. These must be determined empirically but could be similar to published values for MEGX.
Visualizations
Experimental Workflow
Caption: Workflow for MEGX quantification in lipoaspirate samples.
Matrix Effect in LC-MS/MS
Caption: Ion suppression caused by matrix components in LC-MS/MS.
Lidocaine Metabolism Pathway
Caption: Metabolic conversion of Lidocaine to MEGX and GX.
References
- 1. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Evaluation of Lidocaine and Metabolite Pharmacokinetics in Hyaluronic Acid Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The lignocaine metabolite (MEGX) liver function test and P-450 induction in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Liver function tests and lidocaine metabolism (MEGX test) during i.v. CMF therapy in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunoassays and Mass Spectrometry for Determination of Protein Concentrations in Genetically Modified Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PXD006615 - Comparison of targeted mass spectrometry techniques with an immunoassay: a case study for HSP90 alpha - OmicsDI [omicsdi.org]
- 10. mdpi.com [mdpi.com]
- 11. europeanreview.org [europeanreview.org]
- 12. researchgate.net [researchgate.net]
- 13. The Influence of Sedimentation on the Composition of the Lipoaspirate and the Effects on Further Mechanical Processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stability of n-3 fatty acids in human fat tissue aspirates during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Long-Term Biobanking of Intact Tissue from Lipoaspirate [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. ema.europa.eu [ema.europa.eu]
- 18. Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals | Lab Manager [labmanager.com]
- 19. A Multivariate Meta-Analysis for Optimizing Cell Counts When Using the Mechanical Processing of Lipoaspirate for Regenerative Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Head-to-Head Comparison of MEGX Test and Indocyanine Green Clearance for Liver Function Assessment
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to Two Key Dynamic Liver Function Tests
In the critical landscape of drug development and liver disease research, accurate assessment of hepatic function is paramount. Dynamic liver function tests, which measure the liver's capacity to clear or metabolize specific substances, offer a more nuanced view of hepatic function than static tests. Among these, the Monoethylglycinexylidide (MEGX) test and the Indocyanine Green (ICG) clearance test are two prominent methods utilized to quantify liver function reserve. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of their underlying physiological pathways.
At a Glance: MEGX vs. ICG Clearance
| Feature | MEGX Test | Indocyanine Green (ICG) Clearance Test |
| Principle | Measures the formation rate of this compound (MEGX), a metabolite of lidocaine (B1675312), reflecting both hepatic blood flow and metabolic capacity. | Measures the rate of plasma clearance of indocyanine green, a dye exclusively taken up by hepatocytes and excreted into bile, reflecting hepatic blood flow and excretory function. |
| Primary Enzyme System | Cytochrome P450 (specifically CYP3A4 and CYP1A2) | Not applicable (relies on hepatocyte uptake and biliary excretion) |
| Typical Administration | Intravenous injection of lidocaine (e.g., 1 mg/kg body weight) | Intravenous injection of indocyanine green (e.g., 0.5 mg/kg body weight) |
| Measurement | Serum or plasma concentration of MEGX at specific time points (e.g., 15, 30, or 60 minutes) after lidocaine administration. | Plasma disappearance rate (PDR) or retention rate at 15 minutes (R15) of ICG. |
| Instrumentation | Fluorescence polarization immunoassay, HPLC, or gas liquid chromatography. | Pulse dye densitometry (non-invasive) or spectrophotometry of blood samples. |
Performance Characteristics: A Data-Driven Comparison
The following tables summarize quantitative data from various studies comparing the diagnostic and prognostic performance of the MEGX test and ICG clearance in different clinical settings.
Table 1: Performance in Predicting Post-Hepatectomy Liver Failure (PHLF)
| Study/Parameter | MEGX Test | ICG Clearance Test | Patient Population & Notes |
| Sensitivity | 75% | 83% | Patients undergoing major liver resection. |
| Specificity | 84% | 66.1% - 93.8% | Varied across studies and cutoff values. |
| AUC | 0.81 | 0.673 - 0.834 | Area Under the Receiver Operating Characteristic curve; indicates diagnostic accuracy. |
| Key Findings | A MEGX value < 25 ng/mL has been associated with a higher risk of postoperative complications.[1] | An ICG R15 > 10-15% is often used as a cutoff to indicate increased risk of PHLF, particularly in cirrhotic patients.[2][3] |
Table 2: Performance in Assessing Severity of Cirrhosis
| Study/Parameter | MEGX Test | ICG Clearance Test | Patient Population & Notes |
| Correlation with Child-Pugh Score | Good correlation | Strong correlation | Both tests show a decline in values with increasing severity of cirrhosis. |
| Ability to Differentiate Child-Pugh Classes | Can differentiate between healthy volunteers and cirrhotic patients of different classes.[4] | Shows significant differences between all Child-Pugh classes. One study suggests ICG is more suitable for a graduated analysis of liver function in cirrhosis. | |
| Prognostic Value for Survival | MEGX value < 10 ng/mL associated with poor 1-year survival in patients awaiting liver transplantation.[1] | ICG-PDR has been shown to be a predictor of short-term and medium-term mortality in decompensated cirrhosis. |
Experimental Protocols: A Step-by-Step Guide
MEGX Test Protocol
The MEGX test involves the administration of lidocaine and subsequent measurement of its primary metabolite, MEGX.
Materials:
-
Lidocaine hydrochloride injection (1 mg/kg body weight)
-
Syringes and needles for intravenous administration and blood collection
-
Blood collection tubes (e.g., serum separator tubes)
-
Centrifuge
-
Fluorescence polarization immunoassay (FPIA) analyzer, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Administer a single intravenous dose of lidocaine (1 mg/kg body weight) to the subject.
-
Collect blood samples at baseline (before lidocaine administration) and at specific time points post-administration, most commonly at 15 and 30 minutes, and sometimes at 60 minutes.[4][5]
-
Allow the blood to clot and then centrifuge to separate the serum.
-
Analyze the serum samples to determine the concentration of MEGX using a validated analytical method (FPIA, HPLC, or GC-MS).
-
The result is typically reported as the concentration of MEGX in ng/mL at the specified time point(s).
Indocyanine Green (ICG) Clearance Test Protocol
The ICG clearance test measures the rate at which the liver removes ICG from the bloodstream.
Materials:
-
Indocyanine green for injection (0.5 mg/kg body weight)
-
Sterile water for injection for reconstitution
-
Syringes and needles for intravenous administration
-
Pulse dye densitometer with a finger probe (for non-invasive measurement) OR blood collection tubes and a spectrophotometer (for invasive measurement)
Procedure (Non-Invasive Method):
-
Position the pulse dye densitometer sensor on the patient's finger.
-
Administer a single intravenous bolus of ICG (0.5 mg/kg body weight).[3]
-
The pulse dye densitometer continuously monitors the concentration of ICG in the arterial blood non-invasively.
-
The device calculates the plasma disappearance rate (PDR) of ICG, expressed as a percentage per minute, and/or the retention rate at 15 minutes (R15), expressed as a percentage.
Procedure (Invasive Method):
-
Administer a single intravenous bolus of ICG (0.5 mg/kg body weight).
-
Collect blood samples at baseline and at multiple time points after injection (e.g., 3, 5, 7, 10, and 15 minutes).[6]
-
Centrifuge the blood samples to obtain plasma.
-
Measure the absorbance of ICG in the plasma samples using a spectrophotometer at a wavelength of approximately 805 nm.
-
Calculate the ICG R15 value as the percentage of ICG remaining in the plasma at 15 minutes compared to the estimated concentration at time zero.
Visualizing the Pathways: Metabolic and Clearance Mechanisms
To understand the physiological basis of these tests, it is crucial to visualize the pathways involved in the metabolism of lidocaine and the clearance of ICG.
Lidocaine Metabolism to MEGX
The conversion of lidocaine to MEGX is a critical step in its hepatic metabolism, primarily mediated by the cytochrome P450 enzyme system.
This diagram illustrates the uptake of lidocaine from the bloodstream into the hepatocyte, where it is metabolized to MEGX by the cytochrome P450 enzymes CYP3A4 and CYP1A2.[7] The resulting MEGX is then released back into the bloodstream, where its concentration can be measured.
Indocyanine Green Hepatic Clearance
ICG clearance is a multi-step process involving uptake by hepatocytes, transport within the cell, and excretion into the bile.
This diagram shows that ICG, bound to albumin in the blood, is taken up by hepatocytes via organic anion-transporting polypeptides (OATP) and Na+-taurocholate cotransporting polypeptide (NTCP).[8] It is then transported across the hepatocyte and excreted unchanged into the bile canaliculus by the multidrug resistance-associated protein 2 (MRP2).[8]
Conclusion: Choosing the Right Test for the Right Question
Both the MEGX test and the ICG clearance test are valuable tools for the dynamic assessment of liver function, each with its own strengths and limitations. The MEGX test provides a measure of both hepatic blood flow and metabolic capacity, specifically reflecting the function of the cytochrome P450 system. The ICG clearance test, on the other hand, is a measure of hepatic blood flow and excretory function, independent of enzymatic metabolism.
The choice between the two tests will depend on the specific research question or clinical scenario. For instance, when investigating drug metabolism or the impact of a new compound on CYP450 enzymes, the MEGX test may be more informative. Conversely, for assessing overall hepatic perfusion and excretory capacity, particularly in the context of liver surgery and transplantation, the ICG clearance test is widely used and has a large body of supporting literature. For a comprehensive evaluation of liver function, the use of both tests may provide complementary information. As with any diagnostic tool, the results of these tests should be interpreted in the context of the complete clinical picture.
References
- 1. The lidocaine (MEGX) test as an index of hepatic function: its clinical usefulness in liver surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indocyanine green kinetics to assess liver function: Ready for a clinical dynamic assessment in major liver surgery? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. christiancotsoglou.com [christiancotsoglou.com]
- 4. This compound (MEGX) as a liver function test in cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prognostic value of the this compound (MEGX)-test prior to liver resection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. ClinPGx [clinpgx.org]
- 8. researchgate.net [researchgate.net]
MEGX Test as a Quantitative Index of Liver Function: A Comparison with the Child-Pugh Score in Cirrhosis
For Researchers, Scientists, and Drug Development Professionals
The assessment of hepatic function in patients with cirrhosis is critical for prognosis and therapeutic management. The Child-Pugh score, a widely used clinical tool, provides a classification of cirrhosis severity based on five clinical and laboratory parameters. However, its reliance on subjective variables can be a limitation. The Monoethylglycinexylidide (MEGX) test, a dynamic test measuring the metabolic capacity of the cytochrome P450 system, offers a quantitative measure of functional liver mass. This guide provides a comparative analysis of the MEGX test and the Child-Pugh score, supported by experimental data, to assist researchers and drug development professionals in evaluating their respective utilities.
Correlation Between MEGX Test Results and Child-Pugh Score
Multiple studies have investigated the relationship between MEGX test results and the Child-Pugh score, demonstrating a significant correlation between the two. As the severity of cirrhosis increases, as indicated by a higher Child-Pugh score, the formation of MEGX from lidocaine (B1675312) decreases, reflecting diminished hepatic metabolic function.
One study involving 17 patients with cirrhosis and 41 with liver tumors found a strong negative correlation between lidocaine clearance (directly related to MEGX formation) and the Child-Pugh score, with a Pearson correlation coefficient (r) of -0.693 (p < 0.005)[1]. This indicates that as the Child-Pugh score increases, lidocaine clearance, and thus MEGX formation, significantly decreases. Another study reported a strong correlation between the MEGX test and Child-Pugh scores with a p-value of less than 0.0001, further supporting this relationship[1].
Conversely, a study of 31 cirrhotic patients found no correlation between the MEGX test and the Child-Pugh score in their cohort[2]. This highlights that while a correlation is often observed, it may not be universally present in all patient populations or under all clinical circumstances.
The following table summarizes quantitative data from a study that evaluated MEGX concentrations across different Child-Pugh classes, illustrating the decline in MEGX formation with increasing cirrhosis severity.
| Child-Pugh Class | Number of Patients (n) | Mean MEGX Concentration at 60 min (ng/mL) |
| A | 47 | 51.3 |
| B | 32 | 37.1 |
| C | 25 | 17.3 |
| Healthy Volunteers | 25 | 131.2 |
Data adapted from a study on the performance of the MEGX test in cirrhosis.
Experimental Protocols
MEGX Test Protocol
The MEGX test is a dynamic liver function test that quantifies the rate of metabolism of lidocaine to its primary metabolite, this compound.
-
Patient Preparation: Patients are typically required to fast for at least 8 hours before the test.
-
Lidocaine Administration: A standardized dose of lidocaine (typically 1 mg/kg of body weight) is administered intravenously over a short period (e.g., 2 minutes).
-
Blood Sampling: Venous blood samples are collected at specific time points after lidocaine administration. Common sampling times include 15, 30, and 60 minutes post-injection.
-
MEGX Concentration Measurement: The concentration of MEGX in the serum or plasma is determined using methods such as fluorescence polarization immunoassay (FPIA).
-
Interpretation: Lower MEGX concentrations are indicative of reduced hepatic metabolic capacity.
Child-Pugh Score Calculation
The Child-Pugh score is a clinical scoring system used to assess the severity of chronic liver disease. It is calculated based on five parameters:
| Parameter | 1 Point | 2 Points | 3 Points |
| Total Bilirubin (mg/dL) | <2 | 2-3 | >3 |
| Serum Albumin (g/dL) | >3.5 | 2.8-3.5 | <2.8 |
| Prothrombin Time (seconds prolonged) | <4 | 4-6 | >6 |
| Ascites | None | Mild | Moderate to Severe |
| Hepatic Encephalopathy | None | Grade 1-2 | Grade 3-4 |
The total score is used to classify patients into one of three classes:
-
Class A: 5-6 points (Least severe liver disease)
-
Class B: 7-9 points (Moderately severe liver disease)
-
Class C: 10-15 points (Most severe liver disease)
Logical Relationship and Workflow
The following diagram illustrates the relationship between the MEGX test, the Child-Pugh score, and the underlying liver function in cirrhosis.
Caption: Correlation between MEGX test, Child-Pugh score, and liver function.
Conclusion
The MEGX test provides a quantitative and objective assessment of hepatic metabolic function, offering a valuable complement to the more clinically-based Child-Pugh score. The demonstrated correlation between lower MEGX values and higher Child-Pugh scores supports the utility of the MEGX test in stratifying the severity of cirrhosis. For researchers and drug development professionals, the MEGX test can serve as a sensitive biomarker of liver function, aiding in patient selection for clinical trials and monitoring the impact of therapeutic interventions on hepatic metabolism. However, the discordant findings in some studies suggest that the relationship between the MEGX test and Child-Pugh score should be considered within the context of the specific patient population and clinical setting.
References
A Comparative Analysis of MEGX Formation in Viral Hepatitis and Alcoholic Liver Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Monoethylglycinexylidide (MEGX) formation in patients with viral hepatitis versus those with alcoholic liver disease. The data presented is compiled from various studies to offer a comprehensive overview for research and drug development purposes.
Executive Summary
The formation of MEGX, the primary metabolite of lidocaine (B1675312), is a dynamic measure of hepatic metabolic function, predominantly reflecting the activity of the cytochrome P450 3A4 (CYP3A4) enzyme. In both viral hepatitis and alcoholic liver disease, the capacity for MEGX formation diminishes as the disease progresses, correlating with the severity of liver damage. While the underlying pathologies of these diseases differ, their impact on this specific metabolic pathway converges, particularly in advanced stages such as cirrhosis. Studies suggest that the degree of impairment in MEGX formation is more closely related to the stage of liver fibrosis and functional decline rather than the specific etiology (viral vs. alcoholic) of the liver disease.[1][2] This guide synthesizes available data to compare MEGX levels, outlines the experimental protocols for its measurement, and illustrates the key metabolic pathways involved.
Quantitative Data Comparison
The following tables summarize MEGX concentration data from studies involving patients with viral hepatitis and cirrhosis, which can be of either viral or alcoholic origin. It is important to note that direct head-to-head comparative studies are limited, and the data is synthesized from different patient cohorts.
Table 1: MEGX Concentrations in Viral Hepatitis and Cirrhosis (Synthesized Data)
| Patient Group | Disease Stage | MEGX Concentration (ng/mL) at 15 min | Study Reference |
| Healthy Controls | - | 67 (median, 54-95 range) | [1] |
| Chronic Viral Hepatitis | Chronic Hepatitis | 43 (median, 23-61 range) | [1] |
| Cirrhosis (mixed etiology) | Cirrhosis | 24 (median, 7-52 range) | [1] |
Table 2: MEGX Concentrations at Different Stages of Liver Disease (Mixed Etiology)
| Histological/Clinical Stage | MEGX Concentration (ng/mL) at 30 min (mean ± SD) |
| Mild-Moderate Chronic Active Hepatitis | 70.5 ± 9.9 |
| Severe Chronic Active Hepatitis | 49.7 ± 7.2 |
| Compensated Cirrhosis | 37.2 ± 19.5 (for all cirrhosis) |
| Decompensated Cirrhosis | Significantly lower than compensated |
Data synthesized from a study on patients with chronic liver disease, where cirrhosis could be of viral or other etiologies.
Table 3: MEGX Concentrations in Cirrhosis by Child-Pugh Class (Mixed Etiology)
| Child-Pugh Class | MEGX Concentration at 60 min (ng/mL) |
| Healthy Volunteers | 131.2 |
| Class A | 51.3 |
| Class B | 37.1 |
| Class C | 17.3 |
This data highlights the decline in MEGX formation with worsening clinical severity of cirrhosis.[3]
One study directly addressing the influence of etiology found that the 15-minute MEGX concentrations were similar, irrespective of the cause of liver cirrhosis.[1] This suggests that by the time the disease progresses to cirrhosis, the overall functional impairment of the liver, as measured by MEGX formation, is comparable between patients with viral and alcoholic etiologies.
Experimental Protocols
The MEGX test is a dynamic liver function test that assesses the metabolic capacity of the liver. The following are generalized experimental protocols based on methodologies cited in the literature.
MEGX Test Protocol: Intravenous Lidocaine Administration
-
Patient Preparation: Patients are typically required to fast overnight.
-
Baseline Sample: A baseline blood sample is collected before the administration of lidocaine.
-
Lidocaine Administration: A single dose of lidocaine hydrochloride (1 mg/kg of body weight) is administered intravenously over a short period (e.g., 1-2 minutes).[1][4]
-
Blood Sampling: Venous blood samples are collected at specific time points after lidocaine administration. Common time points include 15, 30, and 60 minutes post-injection.[3][5]
-
Sample Processing: Blood samples are centrifuged to separate the serum, which is then stored, typically at -20°C or lower, until analysis.
Analytical Methods for MEGX Quantification
-
Principle: FPIA is a competitive immunoassay. It utilizes a fluorescently labeled MEGX tracer that competes with MEGX in the patient's serum for binding sites on a specific anti-MEGX antibody. The degree of polarization of the emitted fluorescent light is inversely proportional to the amount of MEGX in the sample.
-
Instrumentation: An automated analyzer, such as the Abbott TDx analyzer, is commonly used for FPIA-based MEGX measurement.[6]
-
Procedure: The patient's serum is mixed with the FPIA reagents containing the anti-MEGX antibody and the fluorescent tracer. After an incubation period, the fluorescence polarization is measured. The concentration of MEGX is then calculated from a standard curve.
-
Principle: HPLC separates MEGX from other components in the serum based on its physicochemical properties as it passes through a chromatography column. The separated MEGX is then detected and quantified.
-
Instrumentation: An HPLC system equipped with a suitable detector (e.g., UV or mass spectrometry) is required.
-
Procedure:
-
Sample Preparation: Serum samples undergo an extraction procedure (e.g., liquid-liquid or solid-phase extraction) to isolate lidocaine and its metabolites.
-
Chromatographic Separation: The extracted sample is injected into the HPLC system. A specific mobile phase is used to elute the compounds through a stationary phase in the column, leading to their separation.
-
Detection and Quantification: As MEGX elutes from the column, it is detected by the detector. The concentration is determined by comparing the peak area or height to that of known standards.
-
Signaling Pathways and Experimental Workflows
The formation of MEGX is a direct result of the metabolic activity of cytochrome P450 enzymes in the liver. Both viral hepatitis and alcoholic liver disease impact these pathways, leading to reduced MEGX production.
MEGX Formation Pathway
Lidocaine is metabolized in the liver primarily through oxidative N-deethylation, a reaction catalyzed by the CYP3A4 isoform of the cytochrome P450 enzyme system, to form MEGX.
Caption: Metabolic pathway of lidocaine to MEGX via CYP3A4 and the inhibitory impact of liver diseases.
Experimental Workflow for MEGX Test
The following diagram illustrates the general workflow for conducting a MEGX test, from patient preparation to data analysis.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Lidocaine elimination in patients with liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (MEGX) as a liver function test in cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of this compound as measure of liver function for patients with chronic viral hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lidocaine elimination and this compound formation in patients with chronic hepatitis or cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hepatic Function Index using lidocaine metabolite-MonoEthylGlycineXylidide(MEGX) [ahbps.org]
A Comparative Analysis of the Pharmacological Potency of Monoethylglycinexylidide and Glycinexylidide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological potency of two primary metabolites of lidocaine (B1675312): monoethylglycinexylidide (MEGX) and glycinexylidide (B194664) (GX). The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the relative activities of these compounds.
Executive Summary
This compound (MEGX) and glycinexylidide (GX) are active metabolites of the widely used local anesthetic and antiarrhythmic drug, lidocaine.[1] Experimental evidence indicates a significant difference in their pharmacological potencies. MEGX retains a substantial portion of the parent drug's activity, whereas GX is considerably less potent.
This compound (MEGX) is the initial, primary active metabolite of lidocaine, formed through N-deethylation in the liver.[2][3] It is recognized for possessing significant antiarrhythmic and central nervous system (CNS) activity, estimated to be approximately 80-90% of the potency of lidocaine.[4][5]
Glycinexylidide (GX) is a subsequent metabolite, formed by the de-ethylation of MEGX.[2][3] While not entirely inert, its pharmacological activity is markedly lower than that of both lidocaine and MEGX.
Quantitative Comparison of Pharmacological Potency
The following tables summarize the available quantitative data on the relative potencies of MEGX and GX. It is important to note that the data are compiled from different studies and experimental models.
Table 1: Relative Antiarrhythmic Potency
| Compound | Potency Relative to Lidocaine | Experimental Model | Reference |
| This compound (MEGX) | ~83% | Not specified in abstract | [4] |
| Glycinexylidide (GX) | 26% | Animal model | [6][7] |
Table 2: Comparative Convulsant Potency
Direct side-by-side quantitative data on the convulsant potency of MEGX and GX is limited in the reviewed literature. However, a study by Blumer et al. (1973) investigated the convulsant potency of lidocaine and its N-dealkylated metabolites, suggesting that MEGX contributes to the CNS toxicity of lidocaine.[8]
Mechanism of Action: Sodium Channel Blockade
The primary mechanism of action for both lidocaine and its active metabolite, MEGX, is the blockade of voltage-gated sodium channels in the neuronal cell membrane.[3] This inhibition of sodium ion influx slows the rate of depolarization of the nerve action potential, thereby producing local anesthesia and suppressing cardiac arrhythmias. While GX also interacts with sodium channels, its affinity and blocking efficacy are significantly lower.[9]
Experimental Protocols
The following are summaries of the methodologies used in key studies that have provided data on the potency of MEGX and GX.
Antiarrhythmic Activity of Glycinexylidide (Strong et al., 1975)
-
Objective: To determine the pharmacological activity, metabolism, and pharmacokinetics of glycinexylidide.
-
Experimental Model: An animal model was used to assess the antiarrhythmic activity. While the specific animal model is not detailed in the abstract, such studies typically involve inducing cardiac arrhythmias (e.g., through the administration of aconitine (B1665448) or ouabain) and then administering the test compound to determine the dose required to suppress the arrhythmia.
-
Methodology: The study likely involved administering graded doses of GX and lidocaine to different groups of animals and observing the electrocardiogram (ECG) to determine the effective dose for arrhythmia suppression. The potency of GX was then expressed as a percentage of the potency of lidocaine.[7]
Convulsant Potency of Lidocaine Metabolites (Blumer et al., 1973)
-
Objective: To determine the convulsant potency of lidocaine and its N-dealkylated metabolites.
-
Experimental Model: The study utilized rats to assess the convulsant effects.
-
Methodology: The metabolites were administered to the animals, likely via intravenous or intraperitoneal injection, at various doses. The researchers would have observed the animals for the onset of seizures and determined the dose required to induce convulsions in a certain percentage of the animals (e.g., the CD50). This would allow for a comparison of the convulsant potency of the different compounds.[8]
References
- 1. Lidocaine and its active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Plasma concentrations of this compound during and after breast augmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and safety of lidocaine and this compound in liposuction: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological activity, metabolism, and pharmacokinetics of glycinexylidide | Semantic Scholar [semanticscholar.org]
- 7. Pharmacological activity, metabolism, and pharmacokinetics of glycinexylidide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The convulsant potency of lidocaine and its N-dealkylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Competition between lidocaine and one of its metabolites, glycylxylidide, for cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of MEGX Immunoassay with a Reference LC-MS/MS Method: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of the Monoethylglycinexylidide (MEGX) immunoassay with a reference Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The information presented is synthesized from established principles of bioanalytical method validation and performance characteristics of these technologies for the quantification of small molecules. While a direct head-to-head published study for a specific MEGX immunoassay is not available, this guide offers a robust framework for understanding the expected comparative performance based on extensive literature on similar analytes.
Introduction
This compound (MEGX) is the primary active metabolite of lidocaine (B1675312), and its quantification in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies. Both immunoassays and LC-MS/MS are widely used techniques for bioanalysis, each with distinct advantages and limitations. Immunoassays offer speed and ease of use, while LC-MS/MS is considered the gold standard for its high specificity and sensitivity.[1][2][3] This guide outlines the methodologies for both techniques and presents a comparative summary of their performance characteristics.
Experimental Protocols
MEGX Immunoassay Methodology
Immunoassays for small molecules like MEGX are typically competitive binding assays. In this format, unlabeled MEGX in a sample competes with a labeled form of MEGX for a limited number of binding sites on a specific antibody. The amount of bound labeled MEGX is inversely proportional to the concentration of MEGX in the sample.
A generalized protocol involves:
-
Sample Preparation: Plasma or serum samples are typically pre-treated to precipitate proteins and release the drug.
-
Assay Reaction: The pre-treated sample is incubated with a known amount of enzyme-labeled MEGX and a specific anti-MEGX antibody coated onto a solid phase (e.g., microplate well).
-
Washing: Unbound components are removed by washing.
-
Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric, chemiluminescent, or fluorescent signal.
-
Signal Detection: The signal is measured using a plate reader, and the concentration of MEGX is determined by interpolation from a standard curve.
LC-MS/MS Methodology
LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry.[1][3]
A typical LC-MS/MS protocol for MEGX analysis includes: [4][5]
-
Sample Preparation: Protein precipitation is a common and rapid method for sample clean-up.[4][5] An internal standard (e.g., a deuterated analog of MEGX or a structurally similar compound) is added to the sample prior to precipitation with an organic solvent like methanol (B129727) or acetonitrile (B52724).[4][5]
-
Chromatographic Separation: The supernatant after centrifugation is injected into an HPLC or UPLC system. Separation is achieved on a C18 or similar reversed-phase column with a gradient or isocratic mobile phase, typically consisting of an aqueous component with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).[4][5][6]
-
Mass Spectrometric Detection: The column eluent is introduced into the mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in positive ion mode. Detection and quantification are performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for MEGX and the internal standard are monitored for high selectivity.[4][7]
Data Presentation: Comparative Performance
The following table summarizes the expected performance characteristics of a MEGX immunoassay versus an LC-MS/MS method based on typical data for small molecule bioanalysis.
| Performance Parameter | MEGX Immunoassay (Expected) | LC-MS/MS (Reference) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL | 0.1 - 2 ng/mL[6][8] |
| Precision (CV%) | < 15% | < 10%[4][8] |
| Accuracy (% Bias) | ± 20% | ± 15%[4][8] |
| Specificity | Potential for cross-reactivity with structurally related compounds | High, based on chromatographic separation and specific mass transitions |
| Throughput | High (plate-based format) | Moderate to High (dependent on automation) |
| Cost per Sample | Lower | Higher |
| Method Development Time | Longer (antibody development) | Shorter (adaptable to different analytes) |
Mandatory Visualization
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of a new analytical method (MEGX Immunoassay) against a validated reference method (LC-MS/MS).
Conclusion
The choice between a MEGX immunoassay and an LC-MS/MS method depends on the specific requirements of the study. Immunoassays are well-suited for high-throughput screening and routine therapeutic drug monitoring where speed and cost are major considerations. However, LC-MS/MS remains the reference method for clinical trials, research, and confirmatory testing due to its superior specificity, sensitivity, and accuracy.[1][2][3] A thorough cross-validation as outlined is essential to understand the correlation and potential bias between the two methods before implementing an immunoassay for clinical or research use.
References
- 1. Therapeutic drug monitoring and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MedicalLab Management Magazine [medlabmag.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. Easy and fast LC-MS/MS determination of lidocaine and MEGX in plasma for therapeutic drug monitoring in neonates with seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. Evaluation of Lidocaine and Metabolite Pharmacokinetics in Hyaluronic Acid Injection - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Standardized Reporting Hinders Inter-Laboratory Reproducibility Assessment of the MEGX Test
A comprehensive review of published literature reveals a significant gap in the standardized reporting of inter-laboratory reproducibility for the monoethylglycinexylidide (MEGX) test, a dynamic assessment of liver function. While intra-laboratory precision data is available for specific analytical methods, the absence of formal proficiency testing or round-robin studies makes it challenging to objectively compare the test's performance across different research and clinical settings. This guide synthesizes the available data on the analytical performance of the MEGX test, details the experimental protocols, and presents alternative liver function assessments, providing a framework for researchers and drug development professionals to understand its potential variability.
The MEGX test evaluates the metabolic capacity of the liver by measuring the formation of this compound (MEGX), the primary metabolite of lidocaine (B1675312).[1][2] This process is predominantly catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP1A2.[3] The test is valued for its dynamic nature, offering a real-time snapshot of hepatic function, which is particularly useful in critical care, transplantation, and for prognostic purposes in chronic liver disease.[1][2][4]
Analytical Performance: A Look Within the Laboratory
While direct inter-laboratory comparisons are lacking, studies report on the intra- and inter-assay precision of the analytical methods used to quantify MEGX. These methods primarily include Fluorescence Polarization Immunoassay (FPIA) and High-Performance Liquid Chromatography (HPLC).
A study comparing these two methods within the same laboratory reported the following performance characteristics:
| Analytical Method | Analyte | Intra-assay CV (%) | Inter-assay CV (%) |
| FPIA | MEGX | 5 | 7 |
| HPLC | Lidocaine | 3 | 5 |
| MEGX | 8 | 9 | |
| CV: Coefficient of Variation |
Source: Adapted from Reichen et al., 1998.[3]
These figures, while demonstrating good precision within a single laboratory, do not account for the potential variability introduced by different operators, equipment, and reagent lots in separate facilities. The lack of a standardized external quality assessment scheme for MEGX analysis further complicates the assessment of inter-laboratory performance.
Experimental Protocols: A Source of Variability
The MEGX test protocol involves the intravenous administration of lidocaine followed by the collection of blood samples at specific time points to measure MEGX concentration. Variations in this protocol can significantly contribute to inter-laboratory differences in results.
Key Steps in the MEGX Test Protocol:
-
Patient Preparation: Patients are typically required to fast overnight.[5]
-
Lidocaine Administration: A standardized dose of lidocaine (e.g., 1 mg/kg body weight) is administered intravenously.[5]
-
Blood Sampling: Blood samples are collected at predetermined intervals, commonly at 15, 30, and/or 60 minutes post-lidocaine injection.[6][7] The optimal sampling time can vary depending on the clinical context.[6]
-
Sample Processing: Serum or plasma is separated from the blood sample for analysis.
-
MEGX Analysis: The concentration of MEGX is determined using an appropriate analytical method, such as FPIA or HPLC.[1][3]
Deviations in any of these steps, from the lidocaine dosage to the timing of blood draws and the analytical method employed, can impact the final MEGX value and hinder direct comparison of results between laboratories.
The Metabolic Pathway of Lidocaine to MEGX
The formation of MEGX from lidocaine is a critical step in the assessment of liver function. This metabolic conversion primarily occurs in the liver and is dependent on the activity of specific cytochrome P450 enzymes.
Alternative Liver Function Tests
In addition to the MEGX test, a panel of conventional "static" liver function tests are routinely used to assess liver health. While these tests provide valuable information, they may not reflect the real-time metabolic capacity of the liver in the same way as a dynamic test like the MEGX test.
| Test | Parameter Measured | Normal Range (Typical) |
| Alanine Aminotransferase (ALT) | Enzyme released from damaged liver cells | 7 to 55 U/L |
| Aspartate Aminotransferase (AST) | Enzyme released from damaged liver cells | 8 to 48 U/L |
| Alkaline Phosphatase (ALP) | Enzyme related to the bile ducts | 40 to 129 U/L |
| Bilirubin | Waste product processed by the liver | 0.1 to 1.2 mg/dL |
| Albumin | Protein made by the liver | 3.5 to 5.0 g/dL |
| Prothrombin Time (PT) | Time it takes for blood to clot | 11 to 13.5 seconds |
It is important to note that inter-laboratory variability also exists for these conventional tests, although established external quality assessment programs help to monitor and improve their reproducibility.
Conclusion
The MEGX test offers a valuable, dynamic assessment of hepatic function. However, the lack of reported inter-laboratory reproducibility data is a significant limitation for its widespread, standardized application. To enhance the comparability of MEGX test results across different studies and clinical sites, the establishment of a formal proficiency testing program and the standardized reporting of experimental protocols are crucial. Researchers and clinicians should be mindful of the potential for inter-laboratory variability when interpreting and comparing MEGX test results from different sources.
References
- 1. researchgate.net [researchgate.net]
- 2. The MEGX test: a tool for the real-time assessment of hepatic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The lignocaine metabolite (MEGX) liver function test and P-450 induction in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interlaboratory variability in the measurement of direct oral anticoagulants: results from the external quality assessment scheme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The this compound test for grading of liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (MEGX) as a liver function test in cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
MEGX as a Prognostic Indicator for Postoperative Liver Failure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Postoperative liver failure (PHLF) is a life-threatening complication following major liver resection, with significant morbidity and mortality. Accurate preoperative assessment of hepatic functional reserve is paramount to identify patients at high risk and to tailor surgical strategies. The monoethylglycinexylidide (MEGX) test, a dynamic assessment of liver function, has emerged as a valuable tool in this regard. This guide provides a comprehensive comparison of the MEGX test with other established prognostic indicators for PHLF, supported by experimental data and detailed methodologies.
The MEGX Test: A Dynamic Measure of Hepatic Function
The MEGX test is based on the hepatic metabolism of lidocaine (B1675312). Lidocaine is primarily metabolized in the liver by the cytochrome P450 enzyme system, specifically CYP3A4 and CYP1A2, to its main metabolite, this compound (MEGX). The rate of MEGX formation reflects both hepatic blood flow and metabolic capacity, providing a real-time assessment of liver function.[1][2]
A study evaluating the prognostic value of the MEGX test in 55 patients undergoing partial liver resection demonstrated a significant correlation between MEGX levels measured 30 minutes after lidocaine administration and hospital mortality.[3][4] Patients who did not survive had a median MEGX-30 minute value of 32 µg/L, compared to 68 µg/L in survivors (p = 0.026).[3][4] Furthermore, low MEGX values were significantly associated with longer hospital stays and higher costs.[3][4]
Comparison of Prognostic Indicators for Postoperative Liver Failure
While the MEGX test shows promise, it is crucial to compare its performance against other widely used prognostic tools: the Indocyanine Green (ICG) clearance test, the Child-Pugh score, and the Model for End-Stage Liver Disease (MELD) score.
| Prognostic Indicator | Principle | Key Parameters | Strengths | Limitations |
| MEGX Test | Dynamic test measuring the metabolic capacity of the liver via lidocaine clearance. | MEGX concentration at 15 and/or 30 minutes post-lidocaine injection. | - Reflects both hepatic blood flow and metabolic function.- Provides a real-time assessment of liver function.[2] | - Can be influenced by drugs that affect CYP3A4 and CYP1A2 activity. |
| ICG Clearance Test | Dynamic test measuring the rate of removal of indocyanine green dye from the blood by the liver. | ICG retention rate at 15 minutes (ICG-R15) or plasma disappearance rate (PDR). | - Well-established and widely used.- Good correlation with the severity of liver disease. | - Less accurate in patients with hyperbilirubinemia.- Can be affected by hepatic blood flow alterations independent of metabolic function.[5] |
| Child-Pugh Score | Clinical scoring system based on five clinical and laboratory parameters. | Total bilirubin (B190676), serum albumin, prothrombin time/INR, ascites, and hepatic encephalopathy. | - Simple and easy to calculate.- Good prognostic value for patients with cirrhosis.[1][6] | - Subjective assessment of ascites and encephalopathy.- Limited discriminatory power in patients with well-compensated cirrhosis.[7] |
| MELD Score | Scoring system based on three objective laboratory values. | Serum creatinine (B1669602), total bilirubin, and INR. | - Objective and reproducible.- Good predictor of short-term mortality in patients with end-stage liver disease.[8][9] | - Primarily designed for predicting mortality in patients awaiting liver transplantation, its utility in predicting PHLF in all surgical candidates is debated.[10] |
Quantitative Comparison of Prognostic Accuracy
The following table summarizes the prognostic performance of MEGX, ICG-R15, Child-Pugh, and MELD scores in predicting PHLF, based on data from various studies. It is important to note that these values are not from a single head-to-head comparison study and should be interpreted with caution.
| Prognostic Indicator | Cut-off Value | Sensitivity (%) | Specificity (%) | AUC | Study Population |
| MEGX (30 min) | < 32 µg/L (associated with mortality) | - | - | - | Patients undergoing partial liver resection[3][4] |
| ICG-R15 | >7.1% | 52.2 | 89.5 | Higher than Child-Pugh and MELD | Patients with hepatocellular carcinoma undergoing hepatectomy[11] |
| Child-Pugh Score | - | - | - | Lower than ICG-R15 | Patients with hepatocellular carcinoma undergoing hepatectomy[11] |
| MELD Score | ≥ 11 | 82 | 89 | 0.92 | Cirrhotic patients undergoing hepatectomy for HCC[12] |
A systematic review and meta-analysis comparing the Child-Pugh and MELD scores for assessing prognosis in liver cirrhosis found that their prognostic values were similar in most cases, but their benefits might differ in specific clinical conditions.[13] Another study concluded that the ICG-R15 is more accurate than the Child-Pugh and MELD scores in predicting hepatic functional reserve before hepatectomy.[11]
Experimental Protocols
MEGX Test Protocol
-
Patient Preparation: The patient should be in a fasting state.
-
Lidocaine Administration: A single intravenous dose of 1 mg/kg body weight of lidocaine is administered over one minute.[3][4]
-
Blood Sampling: Venous blood samples are collected at baseline (before lidocaine injection) and at 15 and 30 minutes after administration.[3][4]
-
MEGX Measurement: The concentration of MEGX in the serum or plasma is determined using fluorescence polarization immunoassay, high-performance liquid chromatography (HPLC), or gas-liquid chromatography (GLC).[2]
Indocyanine Green (ICG) Clearance Test Protocol
-
Patient Preparation: The patient should be in a resting state.
-
ICG Administration: A sterile solution of ICG (0.5 mg/kg body weight) is injected intravenously.
-
Blood Sampling/Measurement: The ICG concentration in the blood is measured. This can be done non-invasively using a pulse spectrophotometer to determine the plasma disappearance rate (PDR) or by collecting blood samples at specific time points (e.g., 15 minutes) to measure the retention rate (ICG-R15).
Child-Pugh Score Calculation
The Child-Pugh score is calculated based on five parameters, with points assigned for increasing severity:
| Parameter | 1 Point | 2 Points | 3 Points |
| Total Bilirubin (mg/dL) | <2 | 2-3 | >3 |
| Serum Albumin (g/dL) | >3.5 | 2.8-3.5 | <2.8 |
| INR | <1.7 | 1.7-2.3 | >2.3 |
| Ascites | None | Mild | Moderate to Severe |
| Hepatic Encephalopathy | None | Grade I-II | Grade III-IV |
Classification:
-
Class A: 5-6 points (well-compensated disease)
-
Class B: 7-9 points (significant functional compromise)
MELD Score Calculation
The MELD score is calculated using the following formula:
MELD = 3.78 × ln[serum bilirubin (mg/dL)] + 11.2 × ln[INR] + 9.57 × ln[serum creatinine (mg/dL)] + 6.43[8]
The score is rounded to the nearest whole number. For patients on dialysis twice within the last 7 days, the serum creatinine value is set to 4.0 mg/dL.[8]
Signaling Pathways and Pathophysiology
Lidocaine Metabolism and MEGX Formation
The formation of MEGX from lidocaine is a critical step in its hepatic metabolism, primarily mediated by cytochrome P450 enzymes.
Lidocaine metabolism pathway in the liver.
Pathophysiology of Postoperative Liver Failure
The development of PHLF is a complex process involving multiple interconnected pathways, including hepatocellular injury, impaired regeneration, and a systemic inflammatory response.
Simplified pathophysiology of postoperative liver failure.
Conclusion
The MEGX test is a valuable dynamic liver function test that provides a real-time assessment of hepatic metabolic capacity and blood flow. It has demonstrated prognostic significance in predicting postoperative outcomes after liver resection. While direct head-to-head comparisons with ICG clearance, Child-Pugh, and MELD scores are limited, the available evidence suggests that dynamic tests like the MEGX and ICG clearance tests may offer superior predictive accuracy for PHLF compared to static scoring systems, particularly in patients with non-cirrhotic livers or well-compensated cirrhosis. The choice of prognostic indicator should be individualized based on the patient's clinical context, the presence of underlying liver disease, and the specific information required by the clinical team. Further prospective studies directly comparing these prognostic tools are warranted to establish definitive guidelines for the preoperative assessment of patients undergoing liver resection.
References
- 1. researchgate.net [researchgate.net]
- 2. Predicting post-hepatectomy liver failure using a nomogram based on portal vein width, inflammatory indices, and the albumin-bilirubin score - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. clinicalpub.com [clinicalpub.com]
- 5. Predicting Post-Hepatectomy Liver Failure in HCC Patients: A Review of Liver Function Assessment Based on Laboratory Tests Scores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular pathways of liver regeneration: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Post hepatectomy liver failure – A comprehensive review of current concepts and controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stitches.today [stitches.today]
- 10. Comparison and improvement of MELD and Child-Pugh score accuracies for the prediction of 6-month mortality in cirrhotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Child–Pugh Versus MELD Score for the Assessment of Prognosis in Liver Cirrhosis | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
comparing serum MEGX levels after administration of different topical anesthetics
A comprehensive review of available data on the systemic absorption of various topical anesthetics reveals significant differences in the resultant serum concentrations of monoethylglycinexylidide (MEGX), a primary active metabolite of lidocaine (B1675312). This guide synthesizes experimental findings to provide researchers, scientists, and drug development professionals with a clear comparison of product performance, supported by detailed methodologies and data visualizations.
For professionals in drug development and clinical research, understanding the pharmacokinetic profiles of topical anesthetics is paramount for ensuring both efficacy and safety. The systemic absorption of these agents, and the subsequent metabolism into active compounds like MEGX, can have significant clinical implications. Below, we present a comparative analysis based on a key study in the field.
Comparative Analysis of Serum MEGX Levels
A study by Oni et al. (2012) provides a direct comparison of serum MEGX levels following the application of five different lidocaine-containing topical anesthetics. The results, summarized in the table below, highlight the variability in systemic absorption among these formulations.[1][2][3][4][5]
| Topical Anesthetic | Active Ingredients | Average Peak Serum MEGX Level (µg/mL) |
| Topicaine | 4% lidocaine | 0.0678 |
| Generic EMLA | 2.5% lidocaine/2.5% prilocaine | Data not specified for MEGX alone |
| LMX-4 | 4% lidocaine | Data not specified for MEGX alone |
| BLT | 20% benzocaine, 6% lidocaine, 4% tetracaine | Data not specified for MEGX alone |
| LET | 4% lidocaine, 1:2000 epinephrine, 0.5% tetracaine | Data not specified for MEGX alone |
Note: While the study by Oni et al. (2012) provides average peak serum lidocaine levels for all five anesthetics, the average peak serum MEGX level is explicitly stated only for Topicaine. The study does mention significant interindividual differences in serum MEGX levels for all groups except LET.[1][3][4]
Experimental Protocols
The data presented above was obtained through a rigorous experimental protocol as described by Oni et al. (2012).[1][2][3][4][5]
Study Design: A total of 25 subjects were randomly assigned to one of five groups, with each group receiving one of the five topical anesthetics.[1][2][5]
Application Protocol:
-
A patch test was performed to screen for any adverse reactions to the anesthetic.[1][2][4]
-
The assigned topical anesthetic was applied to the patient's face and neck.
-
The treated area was covered with an occlusive dressing for a duration of 60 minutes.[1][2][3][4][5]
Blood Sampling and Analysis:
-
Blood samples were collected at five different time points: 90, 120, 150, 240, and 480 minutes after the initial application.[1][2][4]
-
These samples were then analyzed to determine the serum concentrations of both lidocaine and its metabolite, MEGX.[1][2][4]
Experimental Workflow
The following diagram illustrates the key stages of the experimental workflow employed in the comparative study.
Caption: Experimental workflow for comparing serum MEGX levels.
Lidocaine Metabolism and MEGX Formation
Lidocaine is primarily metabolized in the liver, with about 95% undergoing dealkylation, mainly by the cytochrome P450 enzyme CYP3A4.[6] This process leads to the formation of the pharmacologically active metabolite this compound (MEGX) and subsequently to the inactive glycine (B1666218) xylidide.[6] MEGX itself is a less potent sodium channel blocker than lidocaine but has a longer half-life.[6]
Caption: Simplified signaling pathway of lidocaine metabolism.
Conclusion
The available data clearly indicate that different formulations of topical anesthetics can lead to varying degrees of systemic absorption and, consequently, different serum levels of the active metabolite MEGX. The study by Oni et al. (2012) demonstrates that Topicaine resulted in the highest average serum lidocaine and MEGX levels among the tested products.[1][3][4] These findings underscore the importance of considering the specific formulation of a topical anesthetic when evaluating its potential for systemic effects. For researchers and drug development professionals, these comparisons are crucial for selecting appropriate formulations for clinical trials and for developing safer and more effective products. Further research is warranted to elucidate the specific factors within different formulations that contribute to these observed differences in absorption and metabolism.
References
- 1. Comparison of five commonly-available, lidocaine-containing topical anesthetics and their effect on serum levels of lidocaine and its metabolite this compound (MEGX) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. Lidocaine - Wikipedia [en.wikipedia.org]
Lidocaine vs. MEGX: A Comparative Guide to Sodium Channel Blockade Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sodium channel blocking potency of the widely used local anesthetic, lidocaine (B1675312), and its primary active metabolite, monoethylglycinexylidide (MEGX). The information presented herein is supported by experimental data from peer-reviewed literature to assist researchers and professionals in drug development and pharmacology.
Introduction
Lidocaine is a class Ib antiarrhythmic agent and a commonly used local anesthetic.[1] Its therapeutic and toxic effects are primarily attributed to the blockade of voltage-gated sodium channels. In the liver, lidocaine is extensively metabolized by cytochrome P450 enzymes, principally CYP3A4, into two active metabolites: this compound (MEGX) and glycinexylidide (B194664) (GX). MEGX is the major active metabolite and is known to contribute to both the therapeutic and toxic effects of lidocaine.[1] Understanding the relative potency of MEGX compared to its parent compound, lidocaine, is crucial for a comprehensive understanding of lidocaine's overall pharmacological profile.
Mechanism of Action
Both lidocaine and MEGX exert their effects by blocking the influx of sodium ions through voltage-gated sodium channels in the cell membranes of neurons and cardiomyocytes.[1] This blockade is achieved by binding to a specific receptor site within the inner pore of the sodium channel. The affinity of these drugs for the sodium channel is state-dependent, meaning they bind with higher affinity to channels in the open and inactivated states than to channels in the resting state. This property leads to a use-dependent blockade, where the inhibitory effect is more pronounced in rapidly firing cells, a key feature for their antiarrhythmic action. By blocking sodium influx, lidocaine and MEGX increase the threshold for electrical excitation, slow the propagation of nerve impulses, and, in the heart, reduce the rate of depolarization of the action potential.
Figure 1: Metabolic conversion of Lidocaine to MEGX and their shared mechanism of action.
Comparative Potency as a Sodium Channel Blocker
The potency of lidocaine as a sodium channel blocker is well-documented and is highly dependent on the conformational state of the channel.
| Compound | Target | Condition / State | Potency (IC50) | Reference |
| Lidocaine | Cardiac Sodium Channels (NaV1.5) | Resting State | ~2128 µM | [3] |
| Inactivated State | ~7 µM | [3] | ||
| MEGX | Cardiac Sodium Channels | Antiarrhythmic Effect | ~83% of Lidocaine's Potency | [2] |
| Direct Sodium Channel Blockade | IC50 not specified in literature |
Experimental Protocols
The potency of sodium channel blockers is typically determined using electrophysiological techniques, most commonly the whole-cell patch-clamp method. This technique allows for the direct measurement of the sodium current (INa) through the channels in isolated cells.
Objective: To determine the concentration-response relationship and calculate the IC50 value for a compound's block of voltage-gated sodium channels.
Methodology:
-
Cell Preparation:
-
Use a cell line stably expressing a specific human sodium channel isoform of interest (e.g., HEK293 cells expressing NaV1.5).
-
Alternatively, primary cells endogenously expressing the target channels, such as isolated cardiomyocytes, can be used.
-
Cells are cultured and prepared on coverslips for electrophysiological recording.
-
-
Electrophysiological Recording:
-
The whole-cell patch-clamp configuration is established using a glass micropipette to form a high-resistance seal with the cell membrane.
-
The membrane potential is clamped at a holding potential where most sodium channels are in the resting state (e.g., -120 mV).
-
Sodium currents are elicited by a series of depolarizing voltage steps. The specific voltage protocol can be designed to assess the compound's affinity for different channel states (resting, open, inactivated).
-
-
Drug Application:
-
A baseline recording of the sodium current is obtained in the absence of the drug (control).
-
The test compound (lidocaine or MEGX) is then applied to the cell at various concentrations through a perfusion system.
-
The effect of each concentration on the peak sodium current is recorded until a steady-state block is achieved.
-
-
Data Analysis:
-
The peak sodium current amplitude at each drug concentration is measured and normalized to the control current to determine the percentage of inhibition.
-
A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the drug concentration.
-
The data is fitted to the Hill equation to determine the IC50 value, which represents the concentration of the drug that produces 50% inhibition of the sodium current.
-
Figure 2: Workflow for determining the IC50 of a sodium channel blocker.
Conclusion
References
A Comparative Analysis of the Pharmacokinetics of Lidocaine and its Active Metabolite, Monoethylglycinexylidide
This guide provides a detailed comparison of the pharmacokinetic profiles of the widely used local anesthetic, lidocaine (B1675312), and its primary active metabolite, monoethylglycinexylidide (MEGX). For researchers, scientists, and professionals in drug development, this document summarizes key pharmacokinetic parameters, outlines experimental methodologies for their assessment, and visualizes the metabolic relationship and experimental workflow.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters for lidocaine and MEGX, compiled from various studies. These values highlight the differences in their absorption, distribution, metabolism, and excretion.
| Pharmacokinetic Parameter | Lidocaine | This compound (MEGX) | Species | Study Conditions | Reference |
| Elimination Half-life (t½) | 1.5 - 2.0 hours | Longer than lidocaine | Human | Intravenous | [1] |
| 1.71 ± 0.51 hours | 3.22 ± 1.21 hours | Goat | Subcutaneous | [2] | |
| Significantly decreased with isoflurane (B1672236) anesthesia | - | Cat | Intravenous | [3] | |
| Clearance (CL) | 7.5 ± 1.2 ml min⁻¹ kg⁻¹ | - | Human | Intravenous (pre-rifampicin) | [4] |
| 8.6 ± 2 ml min⁻¹ kg⁻¹ | - | Human | Intravenous (post-rifampicin) | [4] | |
| Volume of Distribution (Vd) | 1.1 - 2.1 L/kg | - | Human | - | [1] |
| Maximum Plasma Concentration (Cmax) | 2.12 ± 0.81 µg/mL | 0.31 ± 0.32 µg/mL | Goat | Subcutaneous | [2] |
| - | 230 ± 23 ng/mL (awake) | Cat | Intravenous | [3] | |
| - | 87 ± 21 ng/mL (anesthetized) | Cat | Intravenous | [3] | |
| Time to Maximum Plasma Concentration (Tmax) | 0.33 ± 0.11 hours | 1.53 ± 0.61 hours | Goat | Subcutaneous | [2] |
| - | 30 minutes (awake) | Cat | Intravenous | [3] | |
| - | 19 ± 9.5 minutes (anesthetized) | Cat | Intravenous | [3] | |
| Area Under the Curve (AUC) | 0.87 ± 0.01 µg ml⁻¹ h | - | Human | Intravenous (pre-rifampicin) | [4] |
| 0.77 ± 0.1 µg ml⁻¹ h | - | Human | Intravenous (post-rifampicin) | [4] | |
| Bioavailability (Oral) | 35% | - | Human | - | [1] |
| Protein Binding | 60% - 80% (to alpha-1 acid glycoprotein) | - | Human | - | [1] |
Metabolic Pathway and Experimental Workflow
The metabolic conversion of lidocaine to MEGX is a critical step in its pharmacology. The following diagrams illustrate this pathway and a typical experimental workflow for its study.
References
Evaluating MEGX as a Functional Index in Organ Donors: A Comparative Guide
The assessment of liver function in potential organ donors is a critical step in ensuring successful transplantation outcomes. The monoethylglycinexylidide (MEGX) test, a dynamic measure of hepatic metabolic capacity, has been utilized for this purpose. This guide provides an objective comparison of the MEGX test with alternative methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in evaluating its utility.
Overview of Liver Function Assessment in Organ Donors
The ideal functional index for donor livers should be rapid, reproducible, and accurately predict post-transplant graft function. Historically, static biochemical markers such as serum transaminases (ALT, AST) and bilirubin (B190676) have been used, but these often provide limited insight into the liver's true metabolic capacity. Dynamic tests, which measure the clearance or metabolism of a specific substance by the liver, are considered more reflective of its functional reserve.
The MEGX Test: Principle and Performance
The MEGX test is based on the metabolism of lidocaine (B1675312) by the cytochrome P450 enzyme system (primarily CYP3A4 and CYP1A2) in the liver to its metabolite, this compound. The rate of MEGX formation is dependent on both hepatic blood flow and the metabolic activity of hepatocytes.
While some studies have suggested that MEGX values in donors can be predictive of graft survival, its utility in predicting early allograft dysfunction (EAD) has been a subject of debate. Some research indicates that high MEGX values (>90 µg/L) are associated with better graft survival at 30 days and 1 year. However, other studies have found that the MEGX test has limited incremental value in predicting early graft function when used alongside traditional clinical evaluation and laboratory tests.[1]
Comparison with Alternative Functional Indices
Several other dynamic tests have been used to assess liver function in the context of organ donation. This section compares MEGX with two such alternatives: Indocyanine Green (ICG) Clearance and Galactose Elimination Capacity (GEC). A more recent and technologically advanced alternative, Normothermic Machine Perfusion (NMP), is also discussed.
Data Presentation: Performance of Liver Function Indices
| Functional Index | Principle | Key Performance Metric(s) | Reported Predictive Value for Graft Outcome |
| MEGX Test | Hepatic metabolism of lidocaine via cytochrome P450. | MEGX concentration at 15 or 30 minutes post-lidocaine administration. | Conflicting evidence. Some studies show correlation with graft survival, while others report limited value in predicting early allograft dysfunction. |
| Indocyanine Green (ICG) Clearance | Hepatic uptake and biliary excretion of a fluorescent dye. | Plasma disappearance rate (PDR) or retention rate at 15 minutes (R15). | Good correlation with early allograft dysfunction and graft survival. PDR < 10%/min associated with higher risk of 1-month mortality or re-transplantation. |
| Galactose Elimination Capacity (GEC) | Hepatic metabolism of galactose by galactokinase. | Maximum elimination rate of galactose. | Less commonly used in the donor setting, but a good measure of overall hepatic metabolic function. |
| Normothermic Machine Perfusion (NMP) | Ex vivo perfusion of the liver at physiological temperatures. | Lactate (B86563) clearance, bile production and composition, vascular flow. | Strong predictor of graft viability. Lactate clearance and bile composition are key indicators of post-transplant function and biliary complications. |
Experimental Protocols
MEGX Test Protocol
-
Patient Preparation: Ensure the donor has stable hemodynamics.
-
Lidocaine Administration: Administer a bolus of 1 mg/kg of lidocaine intravenously.
-
Blood Sampling: Collect blood samples at 15 and 30 minutes after lidocaine administration.
-
Sample Processing: Separate serum or plasma from the blood samples.
-
MEGX Analysis: Measure the concentration of MEGX in the serum or plasma using fluorescence polarization immunoassay (FPIA) or high-performance liquid chromatography (HPLC).
Indocyanine Green (ICG) Clearance Protocol
-
Patient Preparation: The patient should be in a fasting state.
-
ICG Administration: Administer a bolus of 0.5 mg/kg of ICG intravenously.
-
Blood Sampling: Collect blood samples at 5, 10, 15, and 20 minutes after ICG administration.
-
Sample Processing: Separate plasma from the blood samples.
-
ICG Analysis: Measure the concentration of ICG in the plasma using spectrophotometry. The plasma disappearance rate (PDR) or the retention rate at 15 minutes (R15) is then calculated.
Normothermic Machine Perfusion (NMP) Protocol
-
Cannulation: After procurement, the donor liver's hepatic artery, portal vein, and bile duct are cannulated.
-
Perfusion Circuit: The liver is connected to an NMP circuit that includes a pump, oxygenator, heater, and a reservoir for the perfusion fluid (typically a red blood cell-based solution with nutrients and hormones).
-
Perfusion Parameters: The liver is perfused at a physiological temperature (around 37°C) with controlled pressures and flows.
-
Viability Assessment: Throughout the perfusion (which can last for several hours), key parameters are monitored:
-
Lactate Clearance: Serial measurements of lactate in the perfusate. A rapid decrease to below 2.5 mmol/L is a favorable sign.
-
Bile Production: The volume and composition (e.g., pH, bicarbonate, glucose) of bile are analyzed.
-
Hemodynamics: Hepatic artery and portal vein flows are monitored.
-
Perfusate Analysis: Levels of transaminases (AST, ALT) and other markers in the perfusate are measured.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
The MEGX test offers a dynamic assessment of hepatic function, but its predictive value for early graft outcomes is not consistently superior to other available methods. While it can provide some information on graft survival, its role in predicting early allograft dysfunction is less certain.
The Indocyanine Green (ICG) clearance test appears to be a more reliable predictor of early post-transplant outcomes. However, the emergence of Normothermic Machine Perfusion (NMP) represents a significant advancement in donor liver assessment. NMP not only allows for a more comprehensive and real-time evaluation of liver viability through multiple parameters but also provides an opportunity to recondition and optimize marginal organs before transplantation.
For researchers, scientists, and drug development professionals, the choice of a functional index should be guided by the specific research question and the available resources. While the MEGX test may still have a role in certain contexts, the comprehensive data provided by NMP is likely to become the new standard for the evaluation of donor livers, offering a more nuanced and predictive assessment of their post-transplant potential.
References
Safety Operating Guide
Proper Disposal of Monoethylglycinexylidide (MEGX): A Guide for Laboratory Professionals
This document provides essential, immediate safety and logistical information for the proper disposal of Monoethylglycinexylidide (MEGX), a primary metabolite of lidocaine. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle MEGX in a laboratory setting.
Core Principle: Professional Waste Management
Hazard Identification and Safety Precautions
Before handling MEGX for disposal, it is crucial to be aware of its potential hazards. The hydrochloride salt of MEGX, also known as Norlidocaine Hydrochloride, is classified as harmful if swallowed.[1]
Personal Protective Equipment (PPE): All personnel handling MEGX waste must wear appropriate PPE to minimize exposure risk.
| PPE Category | Specification |
| Hand Protection | Protective gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Skin and Body | Laboratory coat. Protective boots if the situation requires. |
| Respiratory | A dust respirator may be necessary if handling powders or creating aerosols. |
This data is synthesized from general laboratory safety protocols and specific recommendations for Norlidocaine Hydrochloride.[1]
Step-by-Step Disposal Procedure
The following steps outline the process for the safe segregation, storage, and preparation of MEGX waste for professional disposal.
Step 1: Waste Segregation
-
Solid Waste: Collect solid MEGX waste, including contaminated personal protective equipment (gloves, etc.), weighing papers, and absorbent materials, in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing MEGX, such as unused solutions or rinsates, in a separate, leak-proof hazardous waste container. Do not mix MEGX waste with other chemical waste streams unless their compatibility is confirmed.
-
Empty Containers: Triple-rinse empty MEGX containers with a suitable solvent (e.g., water, ethanol, or methanol). Collect the rinsate as hazardous liquid waste. Deface the label on the empty container before disposing of it as non-hazardous waste or recycling, in accordance with institutional policies.
Step 2: Waste Container Labeling All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" or "Norlidocaine Hydrochloride"
-
The specific concentration and quantity of the waste
-
The date the waste was first added to the container
-
Any associated hazard symbols (e.g., harmful)
Step 3: Temporary Storage
-
Store all MEGX waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure containers are kept tightly closed to prevent spills or the release of vapors.
-
Store away from incompatible materials, such as strong oxidizing agents.[1]
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management company to schedule a pickup.
-
Provide the waste management company with a full inventory of the MEGX waste, including quantities and concentrations.
-
Ensure all local, state, and federal regulations for hazardous waste disposal are strictly followed.[2]
MEGX Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
This comprehensive approach ensures that the disposal of this compound is conducted in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact, thereby building trust through responsible chemical handling.
References
Essential Safety and Operational Plan for Handling Monoethylglycinexylidide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Monoethylglycinexylidide (MEGX). The information is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Chemical Identifier:
| Compound Name | This compound (MEGX) |
| Synonyms | Norlidocaine, Ethylglycylxylidide |
| CAS Number | 7728-40-7 |
| Molecular Formula | C12H18N2O |
| Molecular Weight | 206.28 g/mol |
Hazard Identification and GHS Classification
This compound is classified as acutely toxic. The primary hazard is toxicity if swallowed.[1]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 3) |
| Danger | H301: Toxic if swallowed [1] |
Precautionary Statements:
-
P270: Do not eat, drink or smoke when using this product.[1][2]
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[3]
-
P321: Specific treatment (see supplemental first aid instruction on this label).[1]
-
P405: Store locked up.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
Operational and Safety Protocols
Given that this compound is the primary active metabolite of Lidocaine (B1675312) and shares a similar toxicity profile, the following handling procedures are recommended, drawing from safety data for Lidocaine where specific data for MEGX is unavailable.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure. The following equipment should be worn at all times when handling this compound, especially when handling the substance outside of a containment device.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Gloves | Consider double gloving with nitrile gloves.[5] Ensure gloves are compatible with any solvents being used. |
| Eye Protection | Safety Glasses/Goggles | Wear safety glasses with side shields or chemical splash goggles.[5] |
| Body Protection | Laboratory Coat/Gown | A long-sleeved, disposable gown with tight-fitting cuffs is recommended.[6] |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator should be used when handling the powder form to avoid inhalation, or in the event of a spill.[6] A surgical mask is not a substitute.[7] |
| Foot Protection | Shoe Covers | Disposable, skid-resistant shoe covers should be worn in areas where MEGX is handled.[6] |
Handling and Storage
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood or other containment device to minimize inhalation exposure.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. The storage area should be securely locked.[8]
-
Hygiene: Avoid eating, drinking, or smoking in areas where the chemical is handled. Wash hands thoroughly after handling.[2]
Emergency Procedures
| Emergency Situation | Procedure |
| Spill | 1. Evacuate the immediate area. 2. Ensure adequate ventilation. 3. Wear appropriate PPE, including respiratory protection. 4. Contain the spill using an inert absorbent material. 5. Collect the absorbed material into a sealed container for proper disposal. 6. Clean the spill area thoroughly. |
| Fire | 1. Use a fire extinguisher appropriate for the surrounding materials (e.g., dry chemical, CO2, or alcohol-resistant foam).[5] 2. Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5] |
| Inhalation | Move the individual to fresh air. Seek medical attention if symptoms occur.[5] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[5] |
| Ingestion | Do not induce vomiting. [5] Rinse mouth with water. Immediately call a poison control center or seek emergency medical attention.[5] |
Disposal Plan
Waste containing this compound must be treated as hazardous waste.
-
Waste from Residues: Do not dispose of waste into the sewer system.[5] Dispose of in accordance with local, state, and federal regulations.[5]
-
Contaminated Packaging: Empty containers should be triple-rinsed (if appropriate) and disposed of at an approved waste handling site for recycling or disposal.[5] If not otherwise specified, dispose of as unused product.[5]
Experimental Workflow and Safety Diagram
The following diagram outlines the logical workflow for handling a chemical spill of this compound, emphasizing safety and containment.
Caption: Workflow for a safe and effective response to a this compound spill.
References
- 1. This compound | C12H18N2O | CID 24415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound | 7728-40-7 [chemicalbook.com]
- 4. Pharmacokinetics and safety of lidocaine and this compound in liposuction: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. msd.com [msd.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. gerpac.eu [gerpac.eu]
- 8. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
